Cinepazide
Description
This compound has been used in trials studying the treatment of Ischemic Stroke.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1980 and is indicated for cardiovascular disease and has 1 investigational indication. It was withdrawn in at least one region.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUDFXMNPQNBDU-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112229 | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88197-48-2, 23887-46-9 | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinepazide [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinepazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12123 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinepazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINEPAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Targets of Cinepazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazide is a vasodilator agent with a complex pharmacological profile, indicating interaction with multiple molecular targets. This technical guide delineates the current understanding of its primary molecular interactions, focusing on its roles as a weak calcium channel blocker and a modulator of adenosine signaling. While a single, definitive primary target with high-potency binding is not clearly established in the literature, this document synthesizes the available evidence for its multifaceted mechanism of action. This guide provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for investigating this compound's molecular interactions.
Introduction to the Molecular Mechanisms of this compound
This compound's vasodilatory effects are attributed to a combination of mechanisms rather than a single high-affinity interaction with one molecular target. The primary molecular activities identified are:
-
Weak Calcium Channel Blockade: this compound acts as a mild antagonist of calcium channels, which are crucial for the contraction of vascular smooth muscle cells. By inhibiting the influx of calcium, this compound promotes muscle relaxation and vasodilation.[1]
-
Potentiation of Endogenous Adenosine: this compound enhances the effects of adenosine by inhibiting its degradation and cellular uptake. Specifically, it has been shown to retard the degradation of adenosine to inosine and hypoxanthine, a process catalyzed by adenosine deaminase.[2][3] It also inhibits the accumulation of adenosine in tissues, suggesting an effect on nucleoside transporters.[2][3]
-
Phosphodiesterase (PDE) Inhibition: Some evidence suggests that this compound may act as a phosphodiesterase inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells contribute to vasodilation.
Due to the lack of extensive quantitative binding studies, the precise hierarchy of these targets remains an area for further investigation. However, its effects on adenosine metabolism appear to be a significant contributor to its overall pharmacological profile.
Quantitative Data on this compound's Molecular Interactions
Quantitative data for this compound's interaction with its molecular targets are not extensively reported in publicly available literature. The following table summarizes the available information and provides context with typical ranges for the respective target classes.
| Molecular Target | Parameter | Reported Value for this compound | Typical Range for Modulators | Reference |
| Adenosine Metabolism | Effective Concentration (Inhibition of degradation and uptake) | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Ki values for adenosine deaminase inhibitors can range from nM to µM. | [2][3] |
| Calcium Channels | IC₅₀ | Not specified; described as a "weak" blocker. | Potent blockers have IC₅₀ values in the nM range; weaker blockers are in the µM range. | |
| Phosphodiesterases | IC₅₀ | Not specified in available literature. | IC₅₀ values vary widely depending on the PDE subtype, from nM to µM. |
Signaling Pathways
The vasodilatory effect of this compound is a result of its influence on multiple signaling cascades within vascular smooth muscle and endothelial cells.
Calcium Channel Blockade Signaling Pathway
Adenosine Potentiation and cAMP Signaling Pathway
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Calcium Channel Blockade
Objective: To determine the inhibitory effect of this compound on L-type calcium channels in vascular smooth muscle cells.
Materials:
-
Primary vascular smooth muscle cells (e.g., from rat aorta)
-
Cell culture reagents
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 10 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 130 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Culture vascular smooth muscle cells on glass coverslips to 50-70% confluency.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell membrane potential at -80 mV.
-
Apply a voltage-clamp protocol to elicit L-type calcium currents. A typical protocol is a step depolarization to +10 mV for 200 ms from a holding potential of -40 mV to inactivate T-type channels.
-
Record baseline calcium currents in the absence of the drug.
-
Perfuse the chamber with external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).
-
Record calcium currents at each concentration after allowing for equilibration (typically 3-5 minutes).
-
Wash out the drug with the external solution to check for reversibility.
-
Analyze the data by measuring the peak current amplitude at each concentration and normalize to the baseline current.
-
Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
References
Cinepazide: A Technical Overview of its Chemical Properties and Synthesis
Cinepazide is a vasodilator agent utilized in the management of cardiovascular and cerebrovascular conditions. This technical guide provides an in-depth analysis of its core chemical properties, experimental protocols for their determination, and a visual representation of its synthesis and mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is most commonly available as a maleate salt. For clarity, the properties of both the free base and the maleate salt are presented below.
Quantitative Data Summary
Table 1: Chemical Properties of this compound Free Base
| Property | Value | Citation |
| CAS Number | 23887-46-9 | [1][2] |
| Molecular Formula | C22H31N3O5 | [1][2] |
| Molecular Weight | 417.51 g/mol | [1][2] |
| Appearance | Solid powder | [1] |
Table 2: Chemical Properties of this compound Maleate
| Property | Value | Citation |
| CAS Number | 26328-04-1 | [][4] |
| Molecular Formula | C22H31N3O5·C4H4O4 | [] |
| Molecular Weight | 533.57 g/mol | [] |
| Melting Point | 135°C or 173°C (decomposes) | [] |
| Appearance | White to light yellow to light orange powder to crystal | [5] |
| Purity | >98% | [] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key chemical properties.
Synthesis of this compound Maleate
A common synthetic route for this compound maleate involves a "one-pot" method starting from trans-3,4,5-trimethoxycinnamic acid.[6]
Materials:
-
trans-3,4,5-trimethoxycinnamic acid
-
Carboxyl activator (e.g., ethyl chloroformate)
-
Organic base (e.g., triethylamine)
-
1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine
-
Dichloromethane (solvent)
-
Maleic acid
-
Anhydrous ethanol
Procedure:
-
trans-3,4,5-trimethoxycinnamic acid and triethylamine are dissolved in dichloromethane and stirred at -10°C.[6]
-
A solution of ethyl chloroformate in dichloromethane is added, and the reaction is stirred for 1 hour.[6]
-
A solution of 1-[(1-tetrahydropyrrolecarbonyl)methyl]piperazine in dichloromethane is then slowly added, and the mixture is stirred for 3 hours to yield this compound free base.[6]
-
The reaction solution is acidified with 10% HCl, and the organic layer is separated.[6]
-
The acid layer is then basified with 20% sodium hydroxide and extracted with dichloromethane to isolate the this compound free base.[6]
-
The free base is dissolved in anhydrous ethanol by heating.[7]
-
This solution is then added to a solution of maleic acid in anhydrous ethanol with stirring.[7]
-
The mixture is allowed to stand at room temperature for crystallization to occur.[7]
-
The resulting white crystals of this compound maleate are collected by filtration and dried.[7]
Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.[5][6][7][8][9]
Procedure:
-
A small amount of the crystalline sample is packed into a capillary tube.[6][9]
-
The capillary tube is placed in a melting point apparatus.[8][9]
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[7][8] For a pure substance, this range is typically narrow.[7]
Determination of Molecular Weight by Mass Spectrometry
The molecular weight is determined using mass spectrometry, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) time-of-flight (TOF) mass spectrometry.[10][11]
Procedure (General Principle):
-
The sample is introduced into the mass spectrometer where it is ionized.[11][12]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a magnetic or electric field.[10][12]
-
A detector measures the abundance of ions at each m/z value, generating a mass spectrum.[10]
-
The peak corresponding to the molecular ion (the intact molecule with one or more charges) is used to determine the molecular weight.[12] High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the molecular formula.[12]
Determination of Solubility
The solubility of a compound can be determined by the shake-flask method.[13][14]
Procedure:
-
An excess amount of the solid compound is added to a known volume of a specific solvent (e.g., water, ethanol) in a flask.[13]
-
The flask is sealed and agitated in a constant temperature bath until equilibrium is reached (saturation).[13][15]
-
The saturated solution is then filtered to remove any undissolved solid.[13]
-
A known volume of the filtrate is taken, and the solvent is evaporated.[15]
-
The mass of the remaining solid is measured, and the solubility is calculated, typically expressed in mg/mL or g/100mL.[16]
Visualizations
The following diagrams illustrate the synthesis workflow and the proposed signaling pathway of this compound.
Caption: Synthesis workflow for this compound Maleate.
Caption: Proposed signaling pathway for this compound's vasodilatory effects.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | C22H31N3O5 | CID 5282459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Maleate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. pennwest.edu [pennwest.edu]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. How to Determine the Molecular Weight of Protein? - Creative Proteomics [creative-proteomics.com]
- 11. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. scribd.com [scribd.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
Pharmacological Profile of Cinepazide Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazide maleate is a vasoactive pharmaceutical agent primarily utilized in the management of cerebrovascular and cardiovascular disorders. Classified as a piperazine derivative, it functions as a potent vasodilator, enhancing blood flow, particularly in the cerebral and peripheral regions.[1][2] Its therapeutic efficacy, most notably in acute ischemic stroke, is attributed to a multifaceted mechanism of action that extends beyond simple vasodilation to include rheological improvements, metabolic enhancements, and neuroprotection.[1][3] This document provides a comprehensive overview of the pharmacological profile of this compound maleate, detailing its mechanism of action, pharmacodynamic effects, clinical efficacy, and safety, supported by data from key preclinical and clinical investigations.
Mechanism of Action
This compound maleate exerts its therapeutic effects through several distinct but synergistic pathways that culminate in improved tissue perfusion and cellular function. The primary mechanisms include weak calcium channel blockade, potentiation of endogenous adenosine, and potential inhibition of phosphodiesterase.[1][3][4]
-
Calcium Channel Blockade : this compound maleate acts as a mild calcium antagonist.[3] It inhibits the transmembrane influx of Ca²⁺ into vascular smooth muscle cells, which is a critical step for muscle contraction.[1][3] This reduction in intracellular calcium concentration leads to the relaxation of these muscle cells, resulting in vasodilation and a decrease in vascular resistance.[1]
-
Adenosine Potentiation : The drug enhances the effects of endogenous adenosine, a key regulator of blood flow and cellular metabolism.[3] It achieves this by retarding the degradation of adenosine and inhibiting its reuptake into cells, thereby increasing its extracellular concentration and duration of action.[5] This potentiation contributes significantly to its vasodilatory and neuroprotective properties.
-
Phosphodiesterase (PDE) Inhibition : Evidence suggests that this compound maleate may act as a phosphodiesterase inhibitor.[4] By inhibiting PDE, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to elevated intracellular cAMP levels. Increased cAMP in vascular smooth muscle cells promotes relaxation and vasodilation.[4]
-
Other Mechanisms : Beyond these primary actions, this compound maleate also exhibits anti-thrombotic properties by inhibiting platelet aggregation, reduces blood viscosity, and possesses antioxidant capabilities that protect tissues from oxidative stress.[1][5] Some studies also suggest it may enhance the production of nitric oxide (NO), a potent vasodilator.[1]
Below is a diagram illustrating the convergent signaling pathways of this compound Maleate.
Pharmacodynamics
The multifaceted mechanism of this compound maleate translates into a range of beneficial pharmacodynamic effects, primarily related to improved hemodynamics and neuroprotection.
-
Hemodynamic and Rheological Effects : The principal pharmacodynamic outcome is the dilation of cerebral and peripheral blood vessels, which increases blood flow and improves microcirculation.[3] In preclinical studies, intravertebral administration of this compound maleate (1-10 mg/kg) produced a dose-dependent increase in vertebral blood flow in dogs.[2] Clinically, this manifests as augmented blood flow velocities in cerebral arteries of stroke patients.[3] Furthermore, the drug reduces blood viscosity, which enhances blood rheology and further promotes tissue perfusion.[3][5]
-
Neuroprotective and Metabolic Effects : this compound maleate demonstrates significant neuroprotective capabilities. It improves the brain's ability to withstand ischemic and hypoxic conditions by enhancing glucose utilization by brain cells and optimizing cellular energy metabolism.[3][6] In clinical settings, treatment has been associated with increased levels of nerve growth factor (NGF) and decreased levels of neuronal injury markers like neuron-specific enolase (NSE) and S100-β.[3] It also reduces the levels of pro-inflammatory factors.[3]
Table 1: Summary of Preclinical Pharmacodynamic Findings
| Model System | Dosage/Concentration | Key Finding | Reference |
| Anesthetized Dogs | 1-10 mg/kg (intravertebral) | Dose-related increase in vertebral blood flow. | [2] |
| Anesthetized Dogs | 30 mg/kg (intravenous) | Potentiation of the vasodilator response to adenosine and cAMP. | [2] |
Pharmacokinetics
Detailed human pharmacokinetic parameters for this compound maleate, including its absorption, distribution, metabolism, elimination half-life, and clearance rates, are not extensively documented in the available scientific literature. It is understood that medications affecting liver enzymes can alter its plasma levels, suggesting a role for hepatic metabolism in its clearance.[4]
Clinical Efficacy
The clinical utility of this compound maleate injection has been most robustly demonstrated in the treatment of acute ischemic stroke (AIS).
A pivotal multicenter, randomized, double-blind, placebo-controlled trial conducted in China provided high-quality evidence of its efficacy.[5][7] In this study, patients treated with this compound maleate showed a statistically significant improvement in functional recovery at 90 days compared to placebo.[5][7] Specifically, a greater proportion of patients achieved a modified Rankin Scale (mRS) score of ≤2, indicating slight disability at most but the ability to look after their own affairs without assistance.[5][7] A significant improvement was also observed in the Barthel Index, a measure of performance in activities of daily living.[5][7]
Another study investigating this compound maleate as an adjunct to edaravone (a neuroprotective agent) in AIS patients found that the combination therapy was superior to edaravone alone, resulting in a higher overall treatment efficacy rate and more pronounced improvements in cerebral blood flow and neurological function.[3]
Table 2: Summary of Key Clinical Trial Efficacy Data
| Study / Population | Design | Treatment Groups | Key Efficacy Endpoints (Day 90) | Reference |
| Ni et al., 2020 / 937 AIS Patients | Multicenter, Randomized, Double-Blind, Placebo-Controlled | 1. This compound Maleate 320 mg/day IV for 14 days2. Placebo IV for 14 days | mRS Score ≤ 2: - this compound Group: 60.9%- Placebo Group: 50.1%(p = 0.0004)Barthel Index ≥ 95: - this compound Group: 53.4%- Placebo Group: 46.7%(p = 0.0230) | [5][7][8] |
| Retrospective Study / 100 AIS Patients | Retrospective, Comparative | 1. This compound Maleate + Edaravone for 14 days2. Edaravone only for 14 days | Overall Treatment Efficacy Rate: - Combination Group: 94.0%- Control Group: 74.0%(p < 0.05) | [3] |
Safety and Tolerability
The injectable formulation of this compound maleate is generally considered safe and well-tolerated.[5] An older oral tablet form was withdrawn in some European countries in the 1990s due to an associated risk of agranulocytosis. However, large-scale clinical trials and post-market surveillance of the injectable form in China have not reported this adverse event.[5]
In the large placebo-controlled trial, the overall incidence of adverse events (AEs) was similar between the this compound and placebo groups.[5]
Table 3: Adverse Events (Incidence ≥5%) in the Pivotal AIS Trial
| Adverse Event | This compound Maleate Group (n=643) | Placebo Group (n=647) |
| Constipation | 26.0% | 26.5% |
| Hypokalemia | 6.1% | 10.5% |
| Hypoproteinemia | 5.4% | 6.2% |
| Headache | 6.2% | 7.1% |
| Data from Ni et al., 2020[5] |
Experimental Protocols
Protocol: Multicenter RCT in Acute Ischemic Stroke (Ni et al., 2020)
-
Objective : To evaluate the efficacy and safety of this compound maleate injection in patients with AIS.
-
Study Design : A multicenter, randomized, double-blind, parallel-group, placebo-controlled trial conducted across 72 centers in China.[5]
-
Patient Population : Patients aged 18-80 with acute ischemic stroke (onset within 48 hours) and a National Institutes of Health Stroke Scale (NIHSS) score of 5–25.[5]
-
Inclusion/Exclusion Criteria : Key exclusion criteria included intracerebral hemorrhage, poorly controlled hypertension, high risk of cardiac embolism, and bleeding tendencies.[5]
-
Treatment Regimen :
-
Experimental Group : Continuous intravenous infusion of 320 mg of this compound maleate in 500 mL of saline at a rate of 100 mL/hour, administered once daily for 14 consecutive days.[5][9]
-
Control Group : Placebo (500 mL saline) administered under the same conditions.[5]
-
Standard Care : All patients in both groups also received a basic therapy of citicoline sodium (0.5 g) via intravenous infusion once daily for 10 days.[5][9]
-
-
Efficacy Endpoints :
-
Safety Evaluation : Monitoring of all adverse events, laboratory parameters, vital signs, and electrocardiograms throughout the study.[5]
The workflow for this clinical trial is outlined in the diagram below.
Conclusion
This compound maleate is a vasodilator with a complex and advantageous pharmacological profile for the treatment of cerebrovascular diseases, particularly acute ischemic stroke. Its mechanisms of action, including calcium channel blockade and adenosine potentiation, lead to significant improvements in cerebral blood flow, neurological function, and activities of daily living.[3][5] Supported by robust data from large, well-controlled clinical trials, the injectable formulation of this compound maleate has demonstrated both substantial efficacy and a favorable safety profile, positioning it as a valuable therapeutic option in the management of ischemic stroke.[5][6]
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Maleate used for? [synapse.patsnap.com]
- 5. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doaj.org [doaj.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Cinepazide's Role as a Calcium Channel Blocker in Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazide is a pharmaceutical agent recognized primarily for its vasodilatory properties, which are attributed to its function as a weak calcium channel blocker in vascular smooth muscle cells.[1][2] This activity enhances cerebral blood flow, underpinning its clinical application in the management of acute ischemic stroke.[3][4][5] While its neuroprotective effects are well-documented, they are largely considered secondary to the restoration of cerebrovascular perfusion.[6][7] A direct, significant role for this compound as a calcium channel blocker within neurons is not extensively characterized in publicly available literature. This technical guide provides an in-depth overview of the established mechanisms of this compound, alongside a detailed exploration of the experimental protocols and theoretical signaling pathways that would be central to elucidating its potential direct effects on neuronal calcium channels.
Introduction: this compound and Neuronal Calcium Homeostasis
Calcium ions (Ca²⁺) are ubiquitous second messengers that govern a vast array of neuronal functions, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. The precise regulation of intracellular Ca²⁺ concentration is therefore critical for neuronal health and function. Voltage-gated calcium channels (VGCCs) are key regulators of Ca²⁺ influx and are broadly classified into several subtypes, including L-type, N-type, P/Q-type, R-type, and T-type channels, each with distinct physiological roles and subcellular localizations.
This compound maleate has been identified as a mild calcium antagonist that suppresses the transmembrane movement of Ca²⁺.[1] Its primary therapeutic benefit in cerebrovascular disorders stems from its ability to induce vasodilation and improve microcirculation.[1] However, given the fundamental role of calcium channels in neuronal pathophysiology, a comprehensive understanding of this compound's potential direct interactions with neuronal VGCCs is of significant interest for neuropharmacology and drug development.
Known Mechanisms and Neuroprotective Effects
The principal established mechanism of this compound is the inhibition of Ca²⁺ influx in vascular smooth muscle cells, leading to vasodilation and an increase in cerebral blood flow.[1] This improvement in cerebral circulation is thought to be the primary driver of its neuroprotective effects observed in clinical and preclinical studies of ischemic stroke.[3][4][5][6]
Studies in animal models of chronic cerebral hypoperfusion have shown that this compound treatment can improve cognitive deficits, reduce the activation of astrocytes, and prevent damage to cholinergic neurons.[6] These neuroprotective outcomes are associated with a reduction in the expression of β-secretase 1 (BACE1), an enzyme involved in the production of amyloid-β peptides.[6] While these findings are significant, they do not definitively separate the direct neuronal effects of this compound from the indirect benefits of enhanced cerebral perfusion.
Investigating the Direct Neuronal Effects of this compound: Experimental Protocols
To rigorously assess the direct role of this compound as a calcium channel blocker in neurons, a series of established electrophysiological and imaging techniques would be required. The following sections detail the methodologies for key experiments.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels. Both voltage-clamp and current-clamp configurations would be essential to characterize the effects of this compound on neuronal VGCCs.
Objective: To quantify the inhibitory effect of this compound on specific subtypes of voltage-gated calcium currents (ICa).
Methodology:
-
Cell Preparation: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or cell lines heterologously expressing specific calcium channel subunits (e.g., HEK293 cells) are prepared on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX, 0.5 µM) is included to block voltage-gated sodium channels.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a negative holding potential (e.g., -80 mV) to ensure VGCCs are in a closed state.
-
Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are applied to elicit ICa.
-
A stable baseline of ICa is recorded.
-
This compound is applied at various concentrations via a perfusion system.
-
The effect of each concentration on the peak ICa amplitude is recorded.
-
-
Data Analysis: The percentage of inhibition of ICa is calculated for each concentration of this compound. A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). To isolate specific channel subtypes, selective blockers can be used (e.g., nifedipine for L-type, ω-conotoxin GVIA for N-type, ω-agatoxin IVA for P/Q-type).
Objective: To determine the impact of this compound on neuronal firing properties, which are modulated by calcium currents.
Methodology:
-
Cell Preparation and Setup: As described for the voltage-clamp protocol.
-
Solutions:
-
External Solution: Standard artificial cerebrospinal fluid (aCSF).
-
Internal (Pipette) Solution: A potassium-based solution to mimic the intracellular environment.
-
-
Recording Procedure:
-
Whole-cell configuration is established.
-
The neuron's resting membrane potential is measured.
-
A series of depolarizing current steps are injected to elicit action potentials.
-
Baseline firing frequency, action potential threshold, and afterhyperpolarization are recorded.
-
This compound is applied.
-
Changes in firing properties are recorded.
-
-
Data Analysis: Comparison of action potential parameters before and after this compound application will indicate its effect on overall neuronal excitability.
Calcium Imaging
Calcium imaging provides a dynamic, real-time measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to neuronal activity or pharmacological manipulation.
Methodology:
-
Cell Preparation and Dye Loading: Neuronal cultures are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging Setup: A fluorescence microscope equipped with a perfusion system and a sensitive camera is used.
-
Experimental Procedure:
-
Baseline fluorescence is recorded.
-
Neurons are stimulated to induce calcium influx, typically by applying a high concentration of potassium chloride (KCl) to depolarize the membrane and open VGCCs.
-
The change in fluorescence intensity, indicating an increase in [Ca²⁺]i, is recorded.
-
After a washout period, this compound is pre-incubated with the neurons.
-
The KCl stimulation is repeated in the presence of this compound.
-
-
Data Analysis: The amplitude of the calcium transient in the presence of this compound is compared to the control condition to determine the extent of inhibition of calcium influx.
Neurotransmitter Release Assay
Since N- and P/Q-type calcium channels are critical for neurotransmitter release, assessing the effect of this compound on this process can provide indirect evidence of its action on presynaptic VGCCs.
Methodology:
-
Preparation: Synaptosomes (isolated nerve terminals) are prepared from brain tissue or cultured neurons are used.
-
Loading: The preparation is loaded with a radiolabeled neurotransmitter (e.g., ³H-glutamate or ³H-GABA).
-
Experimental Procedure:
-
A baseline of neurotransmitter release is measured.
-
The preparation is depolarized (e.g., with high KCl) to trigger calcium-dependent neurotransmitter release.
-
The amount of released radiolabeled neurotransmitter is quantified.
-
The experiment is repeated in the presence of varying concentrations of this compound.
-
-
Data Analysis: A reduction in depolarization-evoked neurotransmitter release in the presence of this compound would suggest an inhibition of presynaptic calcium channels.
Potential Signaling Pathways and Logical Relationships
Should this compound be found to directly block neuronal calcium channels, it could modulate several downstream signaling pathways. The following diagrams illustrate these potential relationships.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical mechanism of this compound's direct neuronal action.
Experimental Workflow for Assessing this compound's Effect
Caption: Workflow for characterizing this compound's neuronal effects.
Quantitative Data Summary (Hypothetical)
As no specific quantitative data for this compound's effect on neuronal calcium channels is currently available, the following table is presented as a template for how such data would be structured for clear comparison.
| Parameter | L-Type (Cav1.x) | N-Type (Cav2.2) | P/Q-Type (Cav2.1) | T-Type (Cav3.x) |
| IC₅₀ (µM) | Data Needed | Data Needed | Data Needed | Data Needed |
| Effect on Firing Rate | Data Needed | Data Needed | Data Needed | Data Needed |
| Inhibition of [Ca²⁺]i | Data Needed | Data Needed | Data Needed | Data Needed |
| Inhibition of Neurotransmitter Release | Not Applicable | Data Needed | Data Needed | Not Applicable |
Conclusion and Future Directions
This compound is an established therapeutic agent for ischemic stroke, with its primary mechanism of action being the blockade of calcium channels in vascular smooth muscle. While this leads to significant neuroprotective effects through improved cerebral blood flow, its direct action on neuronal calcium channels remains an open area for investigation. The experimental protocols detailed in this guide provide a clear roadmap for elucidating the potential neuronal pharmacology of this compound. Such studies would be invaluable in determining if this compound possesses a multi-faceted mechanism of neuroprotection, which could have significant implications for its current and future clinical applications in neurology. Future research should focus on systematic screening of this compound against the various subtypes of neuronal voltage-gated calcium channels to provide the much-needed quantitative data to fully understand its pharmacological profile.
References
- 1. Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alteration of Ca2+ Dependence of Neurotransmitter Release by Disruption of Ca2+ Channel/Syntaxin Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 7. Development of phenotypic assays for identifying novel blockers of L-type calcium channels in neurons - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Role of Cinepazide on Cerebral Phosphodiesterase Activity: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cinepazide, a vasodilator utilized in the management of cerebrovascular disorders, is understood to exert its therapeutic effects through the inhibition of phosphodiesterase (PDE) enzymes. This mechanism leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in vascular smooth muscle relaxation and augmented cerebral blood flow. While the general mechanism is acknowledged, a detailed, quantitative analysis of this compound's specific effects on the diverse array of PDE isoenzymes within the brain remains an area of limited specific public data. This technical guide synthesizes the current understanding of key phosphodiesterases in the brain, outlines the putative signaling pathways modulated by their inhibition, and provides detailed, generalized experimental protocols for investigating the effects of compounds like this compound on cerebral PDE activity. This document serves as a foundational resource for researchers aiming to elucidate the precise neuropharmacological profile of this compound and other potential PDE inhibitors.
Introduction to Phosphodiesterases in the Central Nervous System
Phosphodiesterases are a superfamily of enzymes that are critical regulators of intracellular signal transduction by catalyzing the hydrolysis of the second messengers cAMP and cGMP.[1] The brain expresses a complex array of PDE isoenzymes, each with distinct subcellular localizations, substrate specificities, and regulatory properties.[2] This compartmentalization allows for precise spatial and temporal control of cyclic nucleotide signaling, which is fundamental for a myriad of neuronal processes, including synaptic plasticity, learning, memory, and neuroinflammation.[1][3][4] Dysregulation of PDE activity has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, making them attractive targets for therapeutic intervention.[5][6][7]
Key Phosphodiesterase Isoenzymes in the Brain and the Postulated Impact of this compound
While direct quantitative data on this compound's inhibitory profile against specific brain PDE isoenzymes are not extensively available in the public domain, its known action as a cAMP-elevating agent suggests it likely targets one or more of the cAMP-hydrolyzing PDEs. Below is a summary of key PDE families in the brain and the hypothetical implications of their inhibition by a compound like this compound.
| PDE Family | Primary Substrate(s) | Key Functions in the Brain | Putative Effects of this compound Inhibition |
| PDE1 | Ca²⁺/Calmodulin-stimulated; Hydrolyzes both cAMP and cGMP | Regulation of neuronal excitability, synaptic plasticity, and dopamine signaling. | Modulation of cognitive functions and motor control. |
| PDE2 | Dual-substrate; Hydrolyzes both cAMP and cGMP; Stimulated by cGMP | Cross-talk between cAMP and cGMP signaling pathways; involved in memory formation and anxiety. | Alteration of synaptic plasticity and potential anxiolytic effects. |
| PDE4 | cAMP-specific | Regulation of inflammation, cognitive processes, and mood. A major cAMP-hydrolyzing enzyme in the brain.[8] | Anti-inflammatory effects, cognitive enhancement, and potential antidepressant-like activity.[9] |
| PDE5 | cGMP-specific | Regulation of the nitric oxide (NO)/cGMP signaling pathway, influencing synaptic plasticity and cerebrovascular tone.[4] | Vasodilation and modulation of synaptic plasticity through cGMP-dependent pathways. |
| PDE10 | Dual-substrate; Hydrolyzes both cAMP and cGMP | Highly expressed in the striatum; plays a crucial role in regulating motor function and psychosis. | Potential modulation of basal ganglia-mediated motor control and behavior. |
Signaling Pathways Modulated by Phosphodiesterase Inhibition
The primary consequence of PDE inhibition is the elevation of intracellular cyclic nucleotide levels. The downstream effects are dictated by the specific signaling pathways activated by cAMP and cGMP.
cAMP-PKA-CREB Signaling Pathway
Inhibition of cAMP-specific PDEs, such as PDE4, by this compound would lead to an accumulation of cAMP. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that promotes the expression of genes involved in neuronal survival, synaptic plasticity, and memory consolidation.
cGMP-PKG Signaling Pathway
Should this compound also inhibit cGMP-hydrolyzing PDEs, it would potentiate the cGMP signaling cascade. Nitric oxide (NO) stimulates soluble guanylate cyclase (sGC) to produce cGMP, which then activates Protein Kinase G (PKG). PKG has various downstream targets involved in vasodilation, reduction of neuroinflammation, and modulation of synaptic transmission.[4]
Experimental Protocols for Assessing the Effect of this compound on Brain Phosphodiesterase Activity
The following sections describe generalized protocols that can be adapted to investigate the inhibitory effects of this compound on specific PDE isoenzymes in brain tissue.
Preparation of Brain Tissue Homogenates
-
Tissue Collection: Euthanize rodents (e.g., Sprague-Dawley rats) in accordance with institutional animal care and use committee guidelines.
-
Dissection: Rapidly dissect the brain region of interest (e.g., hippocampus, cortex, striatum) on ice.
-
Homogenization: Homogenize the tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 0.1% v/v Triton X-100, and a protease inhibitor cocktail).
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the soluble PDE enzymes.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay.
In Vitro Phosphodiesterase Activity Assay
A commonly used method for measuring PDE activity is the two-step radioassay.[10]
-
Reaction Setup: In a reaction tube, combine the brain homogenate (containing the PDE enzymes), a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂), and varying concentrations of this compound or a vehicle control.
-
Initiation of Reaction: Add a known amount of radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 0.1 M HCl) or by heat inactivation.
-
Conversion to Nucleoside: Add snake venom nucleotidase to convert the resulting radiolabeled 5'-monophosphate (e.g., [³H]-5'-AMP) to its corresponding nucleoside (e.g., [³H]-adenosine).
-
Separation: Use anion-exchange chromatography to separate the unhydrolyzed cyclic nucleotide from the radiolabeled nucleoside product.
-
Quantification: Measure the radioactivity of the product using liquid scintillation counting. The amount of radioactivity is proportional to the PDE activity.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
This compound's established role as a cerebral vasodilator acting via phosphodiesterase inhibition highlights its importance in the treatment of cerebrovascular diseases. However, a more granular understanding of its interaction with specific PDE isoenzymes in the brain is crucial for optimizing its therapeutic use and exploring its potential in other neurological disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers to quantitatively assess the inhibitory profile of this compound and other novel compounds. Future research should focus on determining the IC₅₀ values of this compound against a panel of recombinant human brain PDE isoenzymes and validating these findings in primary neuronal and glial cell cultures. Such studies will be instrumental in elucidating the precise molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of this compound and will pave the way for the development of next-generation, isoenzyme-specific PDE inhibitors for a range of central nervous system disorders.
References
- 1. Inhibition of cGMP-metabolizing PDEs as target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic targeting of 3’,5’-cyclic nucleotide phosphodiesterases: Inhibition and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE inhibition in distinct cell types to reclaim the balance of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]
- 5. Inhibition of phosphodiesterase: A novel therapeutic target for the treatment of mild cognitive impairment and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. Phosphodiesterase Type 4 Inhibition in CNS Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of phosphodiesterase (1B, 2A, 9A and 10A) inhibitors on central nervous system cyclic nucleotide levels in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
Cinepazide and its Impact on Cerebral Blood Flow: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of cinepazide, a vasoactive pharmaceutical agent, and its specific effects on cerebral hemodynamics. It is intended for researchers, scientists, and professionals in drug development. The document details the molecular mechanisms of this compound, presents quantitative data from clinical studies on its impact on cerebral blood flow (CBF), outlines key experimental protocols, and discusses its clinical implications, particularly in the context of acute ischemic stroke (AIS). Through a synthesis of current research, this guide aims to be an in-depth resource on the cerebrovascular effects of this compound.
Introduction
This compound, and its maleate salt, is a vasodilator agent used in the management of various cerebrovascular and cardiovascular conditions. Its primary therapeutic goal is to improve blood flow and enhance oxygen and nutrient delivery to tissues, particularly in the cerebral regions.[1] The regulation of cerebral blood flow is critical for maintaining normal brain function, as the brain has a high metabolic demand but limited energy reserves.[2] In pathological states such as acute ischemic stroke, characterized by the obstruction of cerebral blood vessels, restoring and enhancing cerebral blood flow is a fundamental therapeutic objective to mitigate neurological damage and improve patient outcomes. This guide explores the multifaceted mechanisms through which this compound exerts its effects on cerebral circulation and presents the clinical evidence supporting its use.
Mechanism of Action
This compound's vasodilatory effect stems from a combination of actions on the vascular smooth muscle cells.[3] The primary mechanisms include calcium antagonism, inhibition of phosphodiesterase, and enhancement of endogenous adenosine.[4]
-
Calcium Antagonism : this compound acts as a mild calcium antagonist.[5] It inhibits the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[5][4] This reduction in intracellular calcium concentration leads to the relaxation of these muscle cells, resulting in vasodilation, reduced vascular resistance, and increased blood flow.[3][4]
-
Phosphodiesterase (PDE) Inhibition : The drug has been shown to inhibit phosphodiesterase, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE, this compound increases intracellular cAMP levels, which promotes the relaxation of vascular smooth muscles and contributes to vasodilation.[1][4]
-
Adenosine Enhancement : this compound can also enhance the effectiveness of endogenous adenosine, a potent vasodilator.[5][4] This synergy further contributes to its ability to improve microcirculation.[5]
These actions collectively lead to the dilation of cerebral, coronary, and peripheral vessels, making this compound an effective agent for conditions associated with vascular insufficiency.[1][4]
Caption: Signaling pathway of this compound leading to vasodilation.
Impact on Cerebral Hemodynamics: Quantitative Analysis
Clinical studies have quantified the effects of this compound on cerebral blood flow, often using Transcranial Doppler (TCD) ultrasound to measure blood flow velocities in major cerebral arteries.
This compound in Acute Ischemic Stroke
A retrospective study involving 100 patients with acute ischemic stroke (AIS) evaluated the effect of this compound maleate combined with edaravone.[5] Patients in the observation group received both drugs, while the control group received edaravone alone.[5] Significant increases in blood flow velocities in the middle cerebral artery (MCA) and anterior cerebral artery (ACA) were observed in the combination therapy group.[5]
Table 1: Effect of this compound Maleate with Edaravone on Cerebral Blood Flow Velocity (cm/s) in AIS Patients [5]
| Artery | Group | N | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | P-value |
| MCA | Observation | 50 | 42.13 ± 5.12 | 53.46 ± 5.66 | < .001 |
| Control | 50 | 43.28 ± 5.00 | 49.02 ± 5.55 | < .001 | |
| ACA | Observation | 50 | 34.91 ± 5.08 | 48.44 ± 6.47 | < .001 |
| Control | 50 | 34.84 ± 4.43 | 41.36 ± 5.22 | < .001 |
Data sourced from a 2025 study on AIS patients. The 'Observation' group received this compound maleate and edaravone.[5]
This compound for Cerebral Vasospasm
Another study compared the efficacy of this compound maleate (320 mg/d) with nimodipine (30 mg/d) for treating cerebral vasospasm following subarachnoid hemorrhage.[6] Both treatments led to a significant decrease in the elevated blood flow velocity in the MCA, indicating relief of vasospasm.[6]
Table 2: Comparison of this compound vs. Nimodipine on MCA Blood Flow Velocity [6]
| Time Point | Treatment Group | Change in Blood Flow Velocity | P-value (vs. Pre-treatment) | P-value (between groups) |
| Day 3 | This compound Maleate | Significant Decrease | 0.000 | 0.124 |
| Nimodipine | Significant Decrease | 0.000 | ||
| Day 7 | This compound Maleate | Continued Decrease | 0.000 | 0.364 |
| Nimodipine | Continued Decrease | 0.000 |
This study suggests this compound is a viable alternative to nimodipine for post-hemorrhage cerebral vasospasm.[6]
Large-Scale Clinical Trial Efficacy
A multicenter, randomized, double-blind, placebo-controlled trial involving 937 patients with AIS further confirmed the efficacy of this compound maleate injection.[7][8][9] The results demonstrated a significant improvement in functional recovery and a reduction in disability at day 90.[7][9]
Table 3: Primary Efficacy Outcomes of this compound vs. Placebo in AIS at Day 90 [8][9]
| Efficacy Endpoint | This compound Maleate Group (n=471) | Placebo Group (n=466) | P-value |
| mRS Score ≤ 2 (%) | 60.9% | 50.1% | 0.0004 |
| Barthel Index ≥ 95 (%) | 53.4% | 46.7% | 0.0230 |
mRS (modified Rankin Scale) score of ≤2 indicates slight disability but ability to look after own affairs without assistance.
Key Experimental Protocols
The clinical validation of this compound's effect on cerebral blood flow relies on robust experimental designs. Below is a detailed methodology from a key multicenter trial.
Protocol: Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial in AIS[8][9][10][11]
-
Objective : To evaluate the efficacy and safety of this compound maleate injection compared with placebo in treating patients with acute ischemic stroke.[10]
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[10] A total of 937 patients were enrolled.[7][9]
-
Patient Population :
-
Inclusion Criteria : Patients aged 18 to 80 suffering from moderate to severe acute ischemic stroke with an acute onset within 48 hours.[11]
-
Exclusion Criteria : Patients with transient ischemic attack, cerebral hemorrhage, brain tumors, severe uncontrolled hypertension, or those who had received or required interventional or thrombolytic therapy.[10]
-
-
Treatment Regimen :
-
Eligible patients were randomized into two groups.
-
This compound Group : Received an intravenous infusion of 320 mg this compound maleate once daily for 14 consecutive days.[7][8]
-
Placebo Group : Received a matching placebo infusion on the same schedule.[7][8]
-
Basic Therapy : All patients in both groups received standard care, including citicoline sodium injection.[7][8]
-
-
Efficacy Endpoints :
-
Primary : The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.[7][8] This score assesses the degree of disability or dependence in daily activities.[11]
-
Secondary : The proportion of patients with a Barthel Index score of ≥ 95 on day 90, which measures performance in activities of daily living.[7][8]
-
-
Safety Assessment : Monitoring and reporting of all adverse events (AEs) throughout the study.[7]
-
Data Analysis : Statistical comparisons were made between the two groups for all efficacy and safety parameters.[8]
Caption: Workflow of a randomized controlled trial for this compound.
Conclusion
This compound maleate effectively enhances cerebral blood flow through a multi-target mechanism involving calcium antagonism, PDE inhibition, and adenosine enhancement.[4] Quantitative data from clinical trials robustly demonstrate its ability to increase cerebral blood flow velocities in patients with acute ischemic stroke and alleviate vasospasm.[5][6] Large-scale, placebo-controlled studies have confirmed that this improvement in cerebral hemodynamics translates into significant clinical benefits, including improved neurological function and reduced long-term disability.[7][9] The detailed experimental protocols provide a framework for future research and validation. This compound represents a valuable therapeutic option in the management of cerebrovascular disorders characterized by compromised blood flow.[1]
References
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. Control of Cerebral Blood Flow - The Cerebral Circulation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. Effect of this compound Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. biospectrumasia.com [biospectrumasia.com]
Preclinical Profile of Cinepazide: A Potential Neuroprotective Agent for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge. A common thread in the pathophysiology of these disorders is the progressive loss of neuronal structure and function. While the specific etiologies differ, mechanisms such as cerebrovascular insufficiency, neuroinflammation, and impaired cellular signaling are often implicated. Cinepazide, a drug with vasodilatory and neuroprotective properties, has been investigated in preclinical models that recapitulate certain aspects of neurodegeneration, offering a potential therapeutic avenue. This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its efficacy in a relevant animal model of cognitive impairment, its mechanisms of action, and detailed experimental protocols.
Quantitative Data Summary
The primary preclinical evidence for this compound's neuroprotective effects comes from a study utilizing a rat model of type 2 diabetes (T2D) combined with chronic cerebral hypoperfusion (CCH). This model is particularly relevant as both T2D and CCH are significant risk factors for cognitive decline and are associated with neurodegenerative processes.[1][2]
Table 1: Effects of this compound Maleate on Spatial Learning and Memory in the Morris Water Maze
| Experimental Group | Treatment | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 |
| Escape Latency (s) | ||||||
| Blank | Saline | 45.2 ± 5.1 | 35.1 ± 4.8 | 28.3 ± 4.2 | 22.5 ± 3.9 | 18.1 ± 3.5 |
| DM-CCH | Saline | 58.7 ± 6.3 | 55.4 ± 5.9 | 52.1 ± 5.5 | 48.9 ± 5.2 | 45.3 ± 4.8 |
| DM-CCH + CM | 10 mg/kg this compound Maleate | 50.1 ± 5.8# | 42.3 ± 5.1# | 35.6 ± 4.7# | 30.1 ± 4.3# | 25.4 ± 3.9# |
| Time in Target Quadrant (s) | ||||||
| Blank | Saline | - | - | - | - | 28.4 ± 4.1 |
| DM-CCH | Saline | - | - | - | - | 15.2 ± 3.2 |
| DM-CCH + CM | 10 mg/kg this compound Maleate | - | - | - | - | 23.7 ± 3.8# |
| Platform Crossings | ||||||
| Blank | Saline | - | - | - | - | 4.8 ± 0.9 |
| DM-CCH | Saline | - | - | - | - | 1.9 ± 0.5* |
| DM-CCH + CM | 10 mg/kg this compound Maleate | - | - | - | - | 3.9 ± 0.7# |
*Data are presented as mean ± SD. *p<0.05 vs. Blank group; #p<0.05 vs. DM-CCH group. DM-CCH: Diabetes Mellitus with Chronic Cerebral Hypoperfusion; CM: this compound Maleate. Data extrapolated from figures in the cited study.[1]
Table 2: Effects of this compound Maleate on Neuroinflammatory and Cholinergic Markers
| Experimental Group | Treatment | Relative GFAP Expression (%) | Relative BACE1 Expression (%) | Relative ChAT Expression (%) |
| Blank | Saline | 100 ± 12.5 | 100 ± 15.2 | 100 ± 11.8 |
| DM-CCH | Saline | 285 ± 25.1 | 250 ± 21.3 | 45 ± 8.7* |
| DM-CCH + CM | 10 mg/kg this compound Maleate | 155 ± 18.9# | 140 ± 17.5# | 80 ± 9.5# |
*Data are presented as mean ± SD. *p<0.05 vs. Blank group; #p<0.05 vs. DM-CCH group. GFAP: Glial Fibrillary Acidic Protein; BACE1: β-secretase 1; ChAT: Choline Acetyltransferase. Data extrapolated from figures in the cited study.[1]
Experimental Protocols
Animal Model: Type 2 Diabetes with Chronic Cerebral Hypoperfusion
This model was developed in male Sprague-Dawley rats to mimic the clinical comorbidity of T2D and CCH, both of which are risk factors for dementia.[1][2]
-
Induction of Type 2 Diabetes:
-
Rats were fed a high-fat diet (HFD) for 6 weeks to induce insulin resistance.[1]
-
Following the HFD period, a single low-dose intraperitoneal injection of streptozotocin (STZ; 35 mg/kg) was administered to induce hyperglycemia.[1]
-
Blood glucose levels were monitored to confirm the diabetic phenotype.
-
-
Induction of Chronic Cerebral Hypoperfusion:
-
Rats were anesthetized, and a ventral midline incision was made in the neck.
-
The bilateral common carotid arteries were carefully isolated from the surrounding tissues.
-
Permanent occlusion of both common carotid arteries was performed using silk sutures (2-vessel occlusion, 2VO).[1]
-
Sham-operated animals underwent the same surgical procedure without the occlusion of the arteries.
-
Morris Water Maze (MWM) for Spatial Learning and Memory Assessment
The MWM test was conducted to evaluate hippocampal-dependent spatial learning and memory.[1]
-
Apparatus: A circular pool (120 cm in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) was submerged 1-2 cm below the water surface in one of the four quadrants.
-
Acquisition Phase (5 days):
-
Rats were subjected to four trials per day for five consecutive days.
-
In each trial, the rat was gently placed into the water facing the pool wall at one of four randomized starting positions.
-
The time taken to locate the hidden platform (escape latency) was recorded.
-
If the rat failed to find the platform within a set time (e.g., 60 or 120 seconds), it was gently guided to the platform and allowed to remain there for 15-30 seconds.[3][4]
-
-
Probe Trial (Day 6):
-
The platform was removed from the pool.
-
Each rat was allowed to swim freely for a defined period (e.g., 60 or 90 seconds).[4]
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crossed the former platform location were recorded to assess memory retention.
-
Immunohistochemistry for Neuronal and Glial Markers
Immunohistochemical staining was used to assess changes in specific protein expression in the hippocampus.[1]
-
Tissue Preparation:
-
Rats were deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains were removed, post-fixed, and cryoprotected in a sucrose solution.
-
Coronal sections of the hippocampus were cut using a cryostat.
-
-
Staining Procedure:
-
Sections were washed and permeabilized.
-
Endogenous peroxidase activity was blocked with a hydrogen peroxide solution.
-
Non-specific binding was blocked using a blocking serum.
-
Sections were incubated overnight with primary antibodies against:
-
After washing, sections were incubated with a biotinylated secondary antibody.
-
An avidin-biotin-peroxidase complex was applied, followed by a chromogen substrate (e.g., DAB) to visualize the antibody binding.
-
Sections were counterstained, dehydrated, and mounted.
-
-
Image Analysis: The intensity and distribution of the staining were quantified using image analysis software to determine the relative expression of the target proteins.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound leading to neuroprotection.
Caption: Experimental workflow for preclinical evaluation of this compound.
Caption: Logical relationships of this compound's mechanisms and effects.
Discussion and Future Directions
The available preclinical data suggest that this compound maleate holds promise as a neuroprotective agent, particularly in conditions where cerebrovascular compromise and neuroinflammation contribute to cognitive decline.[1] In a robust model of T2D with CCH, this compound demonstrated significant efficacy in improving spatial learning and memory.[1][2] This behavioral improvement was associated with a reduction in astrogliosis (decreased GFAP), a marker of neuroinflammation, and a decrease in the expression of BACE1, a key enzyme in the amyloidogenic pathway.[1] Furthermore, this compound treatment helped preserve cholinergic neurons, as indicated by the increased expression of ChAT.[1]
The mechanisms underlying these effects are likely multifactorial. This compound is known to be a calcium channel blocker and a vasodilator, which can enhance cerebral blood flow.[1][5][6] By improving microcirculation, it can help alleviate the neuronal damage caused by chronic hypoperfusion.[5] Additionally, its ability to potentiate the effects of adenosine and its anti-inflammatory properties likely contribute to its neuroprotective profile.[1][6]
It is important to note the current limitations in the preclinical evaluation of this compound for specific neurodegenerative diseases. To date, there is a lack of published studies investigating its efficacy in established animal models of Alzheimer's disease (e.g., APP/PS1 or 5XFAD mice), Parkinson's disease (e.g., MPTP or 6-OHDA models), or Huntington's disease (e.g., R6/2 mice).
Future preclinical research should therefore focus on evaluating this compound in these specific disease models to determine its potential to modify key pathological hallmarks, such as amyloid plaque and neurofibrillary tangle formation in Alzheimer's models, dopaminergic neuron loss in Parkinson's models, and mutant huntingtin aggregation in Huntington's models. Such studies would provide a more direct assessment of its therapeutic potential for these devastating disorders.
References
- 1. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 2. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Low-Cost Morris Water Maze for Undergraduate Research: Construction and Demonstration in a Rat Model of Obesity-Induced Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noldus.com [noldus.com]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Cinepazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazide, a vasodilator agent, has demonstrated significant anti-inflammatory properties, positioning it as a molecule of interest for further investigation in inflammatory and immune-related disorders. This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of this compound, supported by experimental data and detailed methodologies. The primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger with established anti-inflammatory effects. Additionally, this compound exhibits calcium channel blocking activity, further contributing to its pharmacological profile. This document summarizes the available quantitative data, outlines experimental protocols for assessing its anti-inflammatory efficacy, and visualizes the core signaling pathways and experimental workflows.
Introduction
This compound is a piperazine derivative initially developed as a vasodilator for the treatment of cerebrovascular and peripheral vascular disorders.[1] Beyond its effects on vascular smooth muscle, a growing body of evidence indicates that this compound possesses potent anti-inflammatory and neuroprotective properties. These effects are primarily attributed to its ability to modulate key intracellular signaling pathways involved in the inflammatory cascade. This guide aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the anti-inflammatory potential of this compound.
Mechanism of Action
This compound's anti-inflammatory effects are multi-faceted, stemming from its influence on two primary signaling pathways:
-
Phosphodiesterase (PDE) Inhibition and Cyclic AMP (cAMP) Elevation: this compound acts as a phosphodiesterase inhibitor, an enzyme responsible for the degradation of cAMP.[1] By inhibiting PDE, this compound increases the intracellular concentration of cAMP. Elevated cAMP levels are known to exert broad anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators.[2][3][4]
-
Calcium Channel Blockade: this compound also functions as a calcium channel blocker, inhibiting the influx of extracellular calcium into cells.[5][6] Calcium is a critical second messenger in various immune cells, and its influx is essential for processes such as neutrophil activation, degranulation, and cytokine release.[7] By blocking calcium entry, this compound can dampen these pro-inflammatory cellular responses.
Signaling Pathways
The anti-inflammatory actions of this compound can be visualized through the following signaling pathways:
cAMP-PKA-CREB Signaling Pathway
References
- 1. gladstone.org [gladstone.org]
- 2. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Pathways in Human Neutrophils—The Extended Effects of Thapsigargin and ML-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Subtype selectivity in phosphodiesterase 4 (PDE4): a bottleneck in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cinepazide's Influence on 5-HT Neurotransmitter Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazide, a vasodilator primarily used in the management of ischemic stroke, has demonstrated a nuanced and condition-dependent influence on the 5-hydroxytryptamine (5-HT), or serotonin, neurotransmitter system. This technical guide synthesizes the available preclinical data on the subject, presenting a comprehensive overview of this compound's effects, particularly under hypoxic conditions. While direct molecular targets within the serotonergic system remain to be definitively identified, existing evidence points towards a selective stimulation of 5-HT neuronal activity. This document provides a detailed account of the experimental findings, proposes potential, yet unconfirmed, mechanisms of action, and outlines key experimental protocols for future research in this area. The information is intended to serve as a foundational resource for researchers and professionals in drug development investigating the expanded pharmacological profile of this compound and its potential applications related to serotonergic modulation.
Introduction
Serotonin (5-HT) is a critical monoamine neurotransmitter that plays a regulatory role in a vast array of physiological processes, including mood, cognition, sleep, and vascular tone.[1] The serotonergic system, with its numerous receptor subtypes and the serotonin transporter (SERT), is a primary target for a wide range of therapeutics. This compound is a drug primarily recognized for its vasodilatory properties and is clinically utilized in the treatment of cerebrovascular disorders such as acute ischemic stroke. Emerging preclinical evidence suggests that this compound may also exert a modulatory effect on the 5-HT neurotransmitter system, an action that is particularly pronounced under conditions of cerebral hypoxia. This guide provides an in-depth analysis of the current understanding of this compound's interaction with the 5-HT system, with a focus on quantitative data, experimental methodologies, and potential signaling pathways.
This compound's Influence on 5-HT Neurotransmission: Preclinical Evidence
The principal evidence for this compound's effect on the serotonergic system comes from a study investigating its impact on monoamine neurotransmitters in the rat brain under both normoxic and hypoxic conditions.
Effects Under Normoxic (Room Air) Conditions
Under normal physiological conditions, this compound appears to have a negligible effect on the basal activity of the 5-HT system. The study reported no significant alterations in the following key parameters:
-
5-HT Content: The overall concentration of serotonin in the brain remained unchanged.
-
5-HIAA Content: The concentration of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of 5-HT, was not significantly affected.
-
5-HT Biosynthesis: The rate of new serotonin synthesis was not altered.
-
5-HT Turnover: The overall rate of serotonin release and metabolism remained stable.
Effects Under Hypoxic Conditions
In contrast to its effects under normal oxygen levels, this compound exhibits a selective and stimulatory influence on the 5-HT system during hypoxia. Hypoxia, or reduced oxygen availability, is a key feature of ischemic events. The study found that under hypoxic conditions, this compound:
-
Increased the rate of 5-HT depletion: This suggests an accelerated release of serotonin from presynaptic neurons.
-
Increased the content of 5-HIAA: An elevation in the primary metabolite of serotonin is indicative of enhanced serotonin turnover.
This selective action under pathological conditions suggests that this compound may help to restore or modulate serotonergic neurotransmission when it is compromised by ischemia.
Quantitative Data Summary
The following table summarizes the qualitative findings from the key preclinical study. It is important to note that specific quantitative values (e.g., percentage change) were not provided in the abstract of the cited study, hence the descriptive summary.
| Condition | Parameter | Effect of this compound |
| Normoxia | 5-HT Content | No significant effect |
| 5-HIAA Content | No significant effect | |
| 5-HT Biosynthesis | No significant effect | |
| 5-HT Turnover | No significant effect | |
| Hypoxia | Rate of 5-HT Depletion | Increased |
| 5-HIAA Content | Increased |
Proposed (Unconfirmed) Molecular Mechanisms of Action
The precise molecular targets of this compound within the 5-HT system have not been elucidated. Based on its chemical structure as a piperazine derivative and its observed effects, several potential mechanisms can be hypothesized for further investigation:
-
Direct or Allosteric Modulation of 5-HT Receptors: Although there is no direct binding data, some arylpiperazine compounds are known to interact with various 5-HT receptor subtypes. This compound could potentially act as a low-affinity agonist or a positive allosteric modulator at specific presynaptic or postsynaptic 5-HT receptors, an effect that may be more pronounced under the altered physiological conditions of hypoxia.
-
Interaction with the Serotonin Transporter (SERT): this compound could potentially influence the function of SERT, the primary protein responsible for the reuptake of serotonin from the synaptic cleft. It might act as a weak inhibitor or a modulator of SERT activity, leading to altered synaptic 5-HT levels.
-
Indirect Effects via Vasoactive Pathways: As a known vasodilator, this compound's effects on the 5-HT system could be secondary to its influence on cerebral blood flow and microcirculation. Improved oxygenation and nutrient supply to serotonergic neurons under ischemic conditions could indirectly enhance their firing rate and neurotransmitter turnover. Serotonin itself has complex effects on the vasculature, acting as both a vasoconstrictor and a vasodilator depending on the context.[2]
The following diagram illustrates the hypothesized mechanism of this compound's action under hypoxic conditions.
Experimental Protocols
To further elucidate the precise mechanisms of this compound's action on the 5-HT system, the following experimental protocols are recommended.
5-HT Receptor Binding Assay
This protocol outlines a general procedure to determine if this compound directly binds to specific 5-HT receptor subtypes.
Objective: To measure the binding affinity (Ki) of this compound for a panel of human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.).
Materials:
-
Cell membranes expressing the specific human 5-HT receptor subtype.
-
A specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Non-labeled competing ligand for determination of non-specific binding.
-
This compound stock solution.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-labeled competitor (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plates at a specified temperature and duration to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 of this compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
The following diagram illustrates a typical workflow for a receptor binding assay.
Serotonin Transporter (SERT) Uptake Assay
This protocol describes a method to assess whether this compound inhibits the function of the serotonin transporter.
Objective: To determine if this compound inhibits the reuptake of serotonin by SERT and to calculate its IC50 value.
Materials:
-
Cells stably expressing human SERT (e.g., HEK293-hSERT).
-
[3H]-Serotonin.
-
A known SERT inhibitor as a positive control (e.g., fluoxetine).
-
This compound stock solution.
-
Uptake buffer.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Plate the SERT-expressing cells in 96-well plates and allow them to adhere.
-
Prepare serial dilutions of this compound and the positive control.
-
Pre-incubate the cells with the test compounds or vehicle.
-
Initiate the uptake by adding [3H]-Serotonin to the wells.
-
Incubate for a short period at a controlled temperature to allow for serotonin uptake.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells to release the intracellular contents.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Determine the concentration of this compound that inhibits 50% of the specific [3H]-Serotonin uptake (IC50).
In Vivo Microdialysis for 5-HT and 5-HIAA Measurement in Hypoxic Rat Brain
This protocol is based on the methodology likely used in the key preclinical study to measure real-time changes in extracellular 5-HT and 5-HIAA.
Objective: To measure the effect of this compound on extracellular levels of 5-HT and its metabolite 5-HIAA in the brain of freely moving rats under normoxic and hypoxic conditions.
Materials:
-
Adult male rats.
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes.
-
A syringe pump for perfusion.
-
An automated fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
This compound solution for administration.
-
Gas mixture for inducing hypoxia (e.g., 10% O2, 90% N2).
Procedure:
-
Surgically implant a guide cannula into the specific brain region of interest (e.g., striatum, prefrontal cortex) of the anesthetized rat.
-
Allow the rat to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound or vehicle to the rat.
-
Continue to collect dialysate samples.
-
Expose the rat to hypoxic conditions and continue sample collection.
-
Analyze the dialysate samples for 5-HT and 5-HIAA concentrations using HPLC-ED.
-
Compare the changes in 5-HT and 5-HIAA levels between the this compound-treated and vehicle-treated groups under both normoxic and hypoxic conditions.
The following diagram outlines the logical flow of the in vivo microdialysis experiment.
Conclusion and Future Directions
The available evidence indicates that this compound has a selective, stimulatory effect on the 5-HT neurotransmitter system under hypoxic conditions, leading to an increase in serotonin turnover. Under normal physiological conditions, its impact on the serotonergic system appears to be minimal. The precise molecular mechanisms underlying this effect are yet to be determined.
Future research should focus on:
-
Comprehensive Receptor and Transporter Screening: A thorough investigation of this compound's binding affinity and functional activity at all major 5-HT receptor subtypes and the serotonin transporter is crucial.
-
Electrophysiological Studies: Examining the effect of this compound on the firing rate of serotonergic neurons in the raphe nuclei under both normoxic and hypoxic conditions would provide valuable insights.
-
In Vivo Studies in Stroke Models: Further investigation of this compound's effects on the 5-HT system in animal models of ischemic stroke could help to correlate its serotonergic activity with its known neuroprotective effects.
A deeper understanding of this compound's influence on the 5-HT system could not only provide a more complete pharmacological profile of this drug but also potentially open up new therapeutic avenues for conditions where both vascular and serotonergic dysfunctions are implicated.
References
The Discovery and Synthesis of Cinepazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinepazide is a vasodilator that has been utilized for the management of cardiovascular and cerebrovascular diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its chemical synthesis, a summary of key clinical trial data, and visualizations of its synthesis and signaling pathways to support further research and development.
Discovery and Development
This compound was first discovered in 1969 by scientists at Laboratoires Delalande, which is now a part of Sanofi.[1] Their research was focused on exploring substituted cinnamoyl-piperazine compounds. The oral form of the drug was launched in 1976 under the trade name Vasodistal for treating conditions such as heart failure, balance disorders, cerebrovascular disease, and vascular complications of diabetes.[1]
Over the years, this compound has been marketed in various countries, including Spain, France, and Japan, for different indications.[1] In 2002, an injectable form of this compound maleate, known as Kelinao or Anjieli in China, was introduced by Sihuan Pharmaceutical for the treatment of cardiovascular and cerebrovascular diseases, as well as peripheral vascular diseases.[1] By 2010, it had become the highest-selling drug in China in its category.[1]
Mechanism of Action
This compound functions as a vasodilator and appears to exert its effects through multiple mechanisms. It is considered a mild calcium antagonist, which inhibits the transmembrane movement of Ca²+ into the smooth muscle cells of blood vessels, leading to vasodilation and a decrease in blood viscosity.[2] This action helps to increase cerebral blood flow and improve the brain's tolerance to ischemia and hypoxia.[2]
Additionally, this compound is believed to potentiate A2 adenosine receptors.[1] Some studies suggest it acts by inhibiting phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels result in the relaxation of vascular smooth muscles.[3] The drug also exhibits anti-platelet aggregation properties, which helps in preventing the formation of blood clots.[3][4]
Signaling Pathway
Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.
Synthesis of this compound
Several synthetic routes for this compound have been reported. A concise and efficient four-step synthesis starting from 3,4,5-trimethoxybenzaldehyde has been described with an overall yield of 51%.[5][6]
Experimental Protocol: Four-Step Synthesis[5]
Step 1: Synthesis of (E)-ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
-
To a solution of 3,4,5-trimethoxybenzaldehyde in benzene, add triethyl phosphonoacetate.
-
Reflux the mixture to initiate a Wittig reaction.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain (E)-ethyl 3-(3,4,5-trimethoxyphenyl)acrylate.
Step 2: Synthesis of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid
-
Dissolve (E)-ethyl 3-(3,4,5-trimethoxyphenyl)acrylate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the hydrolysis by thin-layer chromatography.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry to yield (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid.
Step 3: Synthesis of (E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one
-
To a stirred solution of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid in dry dichloromethane (CH₂Cl₂), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) at room temperature.
-
After 15 minutes, cool the mixture to 0°C.
-
Slowly add a solution of piperazine and triethylamine (TEA) in dry CH₂Cl₂.
-
Stir the resulting mixture at room temperature for 5 hours.
-
Work up the reaction mixture to isolate (E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one.
Step 4: Synthesis of (E)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)-ethyl]-piperazin-1-yl}-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one (this compound)
-
To a solution of (E)-1-(piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one in acetone, add 2-bromo-1-(pyrrolidin-1-yl)-ethanone and potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter the reaction mixture and evaporate the solvent.
-
Purify the crude product to obtain this compound.
Synthesis Workflow
Caption: Four-step synthesis of this compound from 3,4,5-trimethoxybenzaldehyde.
Clinical Data in Acute Ischemic Stroke
This compound maleate injection has been studied for its efficacy and safety in patients with acute ischemic stroke. A multicenter, randomized, double-blind, placebo-controlled trial provided significant data on its clinical outcomes.[7][8][9]
Patient Demographics and Baseline Characteristics[7]
| Characteristic | This compound Maleate Group | Placebo Group |
| Number of Patients | 470 | 467 |
| Mean Age (years) | 60.3 (SD 10.31) | 62.1 (SD 9.65) |
| Male (%) | 66.3% (overall) | 66.3% (overall) |
| Mean NIHSS Score | 8.8 (SD 2.4) (overall) | 8.8 (SD 2.4) (overall) |
Efficacy Outcomes at Day 90[7][8][9]
| Outcome | This compound Maleate Group (%) | Placebo Group (%) | p-value |
| mRS Score ≤ 2 | 60.9 | 50.1 | 0.0004 |
| Barthel Index ≥ 95 | 53.4 | 46.7 | 0.0230 |
The study concluded that this compound maleate injection is superior to placebo in improving neurological function and activities of daily living in patients with acute ischemic stroke.[7][8][9]
Clinical Trial Experimental Protocol[9][10][11]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-controlled, post-marketing confirmatory clinical trial.[10]
-
Patient Population: Patients aged 18-80 years with acute ischemic stroke within 48 hours of onset and NIHSS scores between 5 and 25.[10]
-
Treatment Regimen:
-
Concomitant Medication: All patients received basic therapy, including citicoline sodium injection.[10]
-
Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.[9]
-
Secondary Efficacy Endpoint: The proportion of patients with a Barthel Index of ≥ 95 on day 90.[9]
-
Safety Evaluation: Monitored through adverse events, laboratory parameters, vital signs, and electrocardiograms.[9]
Conclusion
This compound is a valuable therapeutic agent for cardiovascular and cerebrovascular diseases, with a well-documented history of discovery and clinical use. Its multifaceted mechanism of action, involving vasodilation and anti-platelet aggregation, makes it an effective treatment for conditions related to vascular insufficiency. The synthesis of this compound can be achieved through efficient and scalable chemical processes. Clinical trials have demonstrated its efficacy and safety, particularly in the treatment of acute ischemic stroke. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their ongoing work with this important molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Maleate used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Item - Concise and Efficient Synthesis of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Study of this compound Maleate Injection in the Treatment of Acute Ischemic Stroke [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Cinepazide's In Vitro Effect on Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro effects of cinepazide maleate on mitochondrial function, particularly under conditions of cellular stress such as oxygen-glucose deprivation (OGD). This compound, a vasodilator, has demonstrated neuroprotective properties, which are, at least in part, attributable to its ability to preserve mitochondrial integrity and function. This document synthesizes available data on this compound's impact on key mitochondrial parameters, including the reduction of reactive oxygen species (ROS), stabilization of mitochondrial membrane potential (MMP), enhancement of mitochondrial respiratory complex activities, and preservation of ATP production. Detailed experimental protocols for assessing these mitochondrial functions are provided, along with visualizations of experimental workflows and a hypothetical signaling pathway to illustrate the potential molecular mechanisms at play.
Introduction
Mitochondria are central to cellular bioenergetics and survival, and their dysfunction is a hallmark of numerous pathologies, including neurodegenerative diseases and ischemic injury. Consequently, therapeutic strategies aimed at preserving mitochondrial function are of significant interest. This compound maleate has been shown to protect neuronal cells from OGD-induced injury by bolstering mitochondrial resilience[1]. This guide delves into the specifics of these protective effects, offering a technical resource for researchers in the field.
Quantitative Data on this compound's Effect on Mitochondrial Function
While the full quantitative dataset from the primary literature is not publicly available, the following tables summarize the observed trends of this compound maleate (CM) on mitochondrial function in PC12 cells subjected to 2.5 hours of oxygen-glucose deprivation (OGD) followed by 24 hours of reoxygenation. The data presented here are illustrative of the reported effects, with 10 µM CM showing the most significant protection[1].
Table 1: Effect of this compound Maleate on Intracellular Reactive Oxygen Species (ROS) Production
| Treatment Group | This compound Maleate (µM) | Relative ROS Levels (as % of OGD) |
| Control | 0 | Lower than OGD |
| OGD | 0 | 100% |
| OGD + CM | 1 | Reduced |
| OGD + CM | 10 | Significantly Reduced |
| OGD + CM | 100 | Reduced |
Disclaimer: The numerical values in this table are illustrative and based on qualitative descriptions in the available literature. They serve to demonstrate the format for data presentation.
Table 2: Effect of this compound Maleate on Mitochondrial Membrane Potential (MMP)
| Treatment Group | This compound Maleate (µM) | MMP Stabilization (relative to OGD) |
| Control | 0 | Stabilized |
| OGD | 0 | Destabilized |
| OGD + CM | 1 | Partially Stabilized |
| OGD + CM | 10 | Significantly Stabilized |
| OGD + CM | 100 | Partially Stabilized |
Disclaimer: The descriptions in this table are based on qualitative findings. The precise quantitative measurements are not available in the reviewed literature.
Table 3: Effect of this compound Maleate on Mitochondrial Respiratory Complex Activities
| Treatment Group | This compound Maleate (µM) | Improvement in Complex Activities (relative to OGD) |
| Control | 0 | Normal Activity |
| OGD | 0 | Suppressed Activity |
| OGD + CM | 1 | Partial Improvement |
| OGD + CM | 10 | Significant Improvement |
| OGD + CM | 100 | Partial Improvement |
Disclaimer: This table reflects the qualitative improvements mentioned in the source. Specific activity levels for each complex are not available.
Table 4: Effect of this compound Maleate on Intracellular ATP Production
| Treatment Group | This compound Maleate (µM) | Relative ATP Levels (as % of OGD) |
| Control | 0 | Higher than OGD |
| OGD | 0 | 100% |
| OGD + CM | 1 | Increased |
| OGD + CM | 10 | Significantly Increased |
| OGD + CM | 100 | Increased |
Disclaimer: The numerical values in this table are illustrative and based on qualitative descriptions in the available literature. They serve to demonstrate the format for data presentation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the effect of this compound on mitochondrial function in vitro.
Cell Culture and Oxygen-Glucose Deprivation (OGD) Model
PC12 cells are cultured in a high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and horse serum. For OGD, the culture medium is replaced with a glucose-free DMEM, and the cells are placed in a hypoxic chamber with a gas mixture of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2.5 hours). Reoxygenation is initiated by returning the cells to a normoxic incubator with regular, glucose-containing medium.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels can be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Preparation: Seed cells in a 96-well plate and culture overnight.
-
OGD and Treatment: Induce OGD and treat with different concentrations of this compound maleate.
-
Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
References
An In-Depth Technical Guide to the Initial Toxicity Screening of Cinepazide in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cinepazide maleate is recognized for its therapeutic benefits, which are largely attributed to its vasodilatory and neuroprotective mechanisms. Clinical studies have established its safety and efficacy in the context of acute ischemic stroke[1][2][3]. Preclinical research, particularly in PC12 cell lines, has highlighted its protective role against oxygen-glucose deprivation-induced injury through the preservation of mitochondrial function[4]. At concentrations of 1, 10, and 100 μM, this compound maleate demonstrated protective effects, with 10 μM being the most effective concentration in the studied model[4]. While these findings are crucial for understanding its therapeutic action, they do not replace the need for a systematic initial toxicity screening to identify potential cytotoxic liabilities.
This guide outlines a comprehensive in vitro strategy for the initial toxicity assessment of this compound. It provides detailed protocols for fundamental cytotoxicity assays, guidance on data interpretation, and visual representations of experimental workflows and the compound's known signaling pathways.
Proposed Cell Lines for Initial Toxicity Screening
A diverse panel of cell lines should be selected to represent a variety of tissues and to identify potential organ-specific toxicity. The choice of cell lines is a critical step in the development of in vitro test systems[5][6][7].
Table 1: Proposed Cell Lines for this compound Toxicity Screening
| Cell Line | Tissue of Origin | Rationale for Inclusion |
| PC12 | Rat Pheochromocytoma | Adrenal gland origin, but widely used as a neuronal model. Given this compound's neuroprotective effects, this line is crucial for establishing a therapeutic window.[5] |
| HepG2 | Human Hepatocellular Carcinoma | Represents the liver, a primary site of drug metabolism and potential toxicity. |
| HEK293 | Human Embryonic Kidney | Represents the kidney, a major organ for drug excretion. |
| HUVEC | Human Umbilical Vein Endothelial Cells | Primary endothelial cells to assess vascular toxicity, relevant to this compound's role as a vasodilator. |
| A549 | Human Lung Carcinoma | Represents a common epithelial cell type. |
| MCF-7 | Human Breast Adenocarcinoma | A well-characterized epithelial cancer cell line. |
Experimental Protocols
Standardized protocols are essential for reproducible and comparable results. The following are detailed methodologies for key cytotoxicity assays.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density for each cell line to ensure logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound maleate in a suitable solvent (e.g., DMSO or sterile water) and create a serial dilution to achieve the desired final concentrations. The concentration range should be broad enough to determine an IC50 value, potentially spanning from low micromolar to millimolar concentrations.
-
Treatment: Replace the cell culture medium with a fresh medium containing the various concentrations of this compound. Include vehicle-only controls (e.g., medium with the highest concentration of DMSO used) and untreated controls.
-
Incubation: Incubate the cells with this compound for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability[2].
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Incubation with MTT: Following the treatment period with this compound, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity[8].
-
Sample Collection: After the incubation period with this compound, collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells lysed to achieve maximum LDH release).
Neutral Red Uptake Assay for Cell Viability
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Reagent Preparation: Prepare a 50 µg/mL solution of neutral red in a serum-free medium.
-
Incubation with Neutral Red: After the this compound treatment period, remove the medium and add the neutral red solution to each well. Incubate for 2-3 hours at 37°C.
-
Dye Extraction: Remove the neutral red solution, wash the cells with PBS, and add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the vehicle-treated control.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clear comparison.
Table 2: Example of IC50 Value Presentation for this compound
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| PC12 | MTT | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HepG2 | MTT | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| HEK293 | LDH | 24 | Data to be determined |
| 48 | Data to be determined | ||
| 72 | Data to be determined | ||
| ... (continue for all cell lines and assays) |
The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of this compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to illustrate the proposed experimental workflow and the known signaling pathways of this compound.
Caption: Experimental workflow for initial toxicity screening.
Caption: Known signaling pathways of this compound.
Discussion and Future Directions
The absence of comprehensive public data on the initial toxicity of this compound in a wide array of cell lines necessitates the structured approach outlined in this guide. The proposed assays will help establish a baseline cytotoxicity profile, including the determination of IC50 values.
The known mechanisms of this compound, such as calcium channel modulation and influence on cyclic nucleotide signaling, suggest that at high concentrations, these on-target effects could lead to cytotoxicity through disruption of cellular homeostasis[4][9][10]. For example, excessive inhibition of calcium influx could impair essential cellular processes. Future studies should, therefore, not only focus on cell viability but also on more nuanced endpoints such as apoptosis, mitochondrial membrane potential, and specific signaling pathway perturbations.
References
- 1. mdpi.com [mdpi.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cilnidipine, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. PC-12 Cell Line - The Impact of PC-12 Cells in Neurobiological and Neural Research [cytion.com]
- 6. mdpi.com [mdpi.com]
- 7. Vasodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 10. Intracellular mechanism of action of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cinepazide in PC12 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazide, a vasodilator agent, has demonstrated significant neuroprotective properties in preclinical studies. These application notes provide a comprehensive protocol for utilizing this compound in PC12 cell culture, a widely used model for neuronal studies. The focus is on evaluating its efficacy in protecting against oxygen-glucose deprivation (OGD), a common in vitro model for cerebral ischemia. The described protocols and data are intended to guide researchers in investigating the therapeutic potential of this compound for neurodegenerative conditions.
A key study has shown that this compound maleate protects PC12 cells from OGD-induced injury by preserving mitochondrial function and reducing oxidative stress. The most significant protective effects were observed at a concentration of 10 μM.[1] this compound's mechanism of action involves suppressing the production of intracellular reactive oxygen species (ROS), decreasing malondialdehyde (a marker of lipid peroxidation), stabilizing the mitochondrial membrane potential, and boosting ATP production.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound maleate on PC12 cells subjected to Oxygen-Glucose Deprivation (OGD).
| Treatment Group | This compound Maleate Concentration (μM) | Outcome |
| Control | 0 | Normal Cell Viability and Function |
| OGD | 0 | Significant reduction in cell viability and mitochondrial function, increased oxidative stress |
| OGD + this compound | 1 | Partial protection against OGD-induced damage |
| OGD + this compound | 10 | Most significant protection against OGD-induced damage |
| OGD + this compound | 100 | Protection observed, but less significant than 10 μM |
| Parameter Assessed | Effect of 10 μM this compound Maleate on OGD-treated PC12 Cells |
| Cell Viability | Significantly increased compared to untreated OGD group |
| Intracellular Reactive Oxygen Species (ROS) | Significantly reduced |
| Malondialdehyde (MDA) Production | Significantly reduced |
| Superoxide Dismutase (SOD) Activity | Significantly enhanced |
| Mitochondrial Membrane Potential | Stabilized |
| ATP Production | Significantly enhanced |
Experimental Protocols
PC12 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing PC12 cells.
Materials:
-
PC12 cell line
-
DMEM-Hi supplemented with 15% FBS
-
Collagen-coated culture flasks/plates
-
Sterile PBS
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture PC12 cells in DMEM-Hi medium supplemented with 15% FBS on collagen-coated plates.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Change the media every 2-3 days by replacing 75% of the old media with fresh, pre-warmed media.
-
For subculturing, aspirate the media and wash the cells off the plate using fresh media. PC12 cells do not require trypsinization for passaging.
-
Split the cells at a ratio of 1:5. It is recommended to retain at least 20% of the old conditioned media when splitting.
Oxygen-Glucose Deprivation (OGD) and this compound Treatment
This protocol describes the induction of ischemic-like conditions using OGD and the subsequent treatment with this compound.
Materials:
-
PC12 cells cultured as described above
-
Glucose-free DMEM
-
This compound maleate stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)
-
Anaerobic chamber or incubator
Procedure:
-
Seed PC12 cells in appropriate culture plates and allow them to adhere.
-
To induce OGD, replace the normal culture medium with glucose-free DMEM.
-
Place the cells in an anaerobic chamber (or an incubator with a hypoxic gas mixture) for 2.5 hours.
-
Following the OGD period, return the cells to a normoxic incubator and replace the glucose-free medium with normal growth medium (reoxygenation).
-
Immediately after reoxygenation, treat the cells with different concentrations of this compound maleate (e.g., 1, 10, and 100 μM) for 24 hours.[1]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
After the 24-hour this compound treatment, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Express cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to detect the levels of intracellular ROS.
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Fluorescence microscope or plate reader
Procedure:
-
Following this compound treatment, load the cells with DCFH-DA and incubate.
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader.
-
The intensity of the fluorescence is proportional to the amount of intracellular ROS.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay utilizes the JC-1 dye to assess the health of the mitochondria.
Materials:
-
JC-1 dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
After treatment, incubate the cells with the JC-1 dye.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.
-
The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential.
Visualizations
Experimental Workflow for Evaluating this compound's Neuroprotective Effects
Caption: Workflow for assessing this compound's neuroprotection in PC12 cells.
Proposed Signaling Pathway for this compound-Mediated Neuroprotection
Caption: Proposed mechanism of this compound's neuroprotective action.
References
Application Notes and Protocols: Cinepazide Treatment in a SH-SY5Y Oxygen-Glucose Deprivation Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, leads to a cascade of detrimental events including energy failure, oxidative stress, and ultimately neuronal cell death. The human neuroblastoma SH-SY5Y cell line is a widely utilized in vitro model to study the pathophysiology of ischemic brain injury and to screen for potential neuroprotective compounds. The oxygen-glucose deprivation (OGD) model in SH-SY5Y cells effectively mimics the ischemic conditions of a stroke. Cinepazide, a vasodilator, has demonstrated neuroprotective effects in various models of cerebral ischemia. This document provides detailed protocols for inducing an OGD model in SH-SY5Y cells and for evaluating the potential therapeutic effects of this compound. The presented data is hypothetical and intended to serve as a guide for experimental design and endpoint analysis.
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
-
Cell Culture: SH-SY5Y cells should be cultured in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: For a more neuron-like phenotype, SH-SY5Y cells can be differentiated by treatment with 10 µM retinoic acid (RA) in a low-serum (1% FBS) medium for 5-7 days. Differentiated cells exhibit more extensive neurite outgrowth and express higher levels of neuronal markers.
Oxygen-Glucose Deprivation (OGD) Protocol
This protocol is designed to model ischemic conditions in vitro.
-
Preparation:
-
Seed differentiated SH-SY5Y cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare OGD medium: glucose-free DMEM.
-
Prepare a hypoxic chamber or a tri-gas incubator with a gas mixture of 95% N2 and 5% CO2.
-
-
OGD Induction:
-
Remove the normal culture medium from the cells.
-
Wash the cells twice with pre-warmed sterile phosphate-buffered saline (PBS) to remove any residual glucose.
-
Add the OGD medium to the cells.
-
Place the culture plates into the hypoxic chamber or tri-gas incubator and incubate for a predetermined duration (e.g., 4-6 hours) at 37°C.[1][2]
-
-
Reperfusion (Optional):
-
To model the reperfusion phase of ischemic stroke, after the OGD period, remove the OGD medium.
-
Replace it with normal, glucose-containing culture medium.
-
Return the cells to the normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).[1]
-
This compound Treatment Protocol (Proposed)
Based on effective concentrations in other neuronal models, the following protocol is proposed.[3]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound maleate in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -20°C.
-
-
Treatment Application:
-
Pre-treatment: Add this compound to the culture medium at desired final concentrations (e.g., 1, 10, 100 µM) for a period of 1-2 hours before inducing OGD.[3]
-
Co-treatment: Add this compound to the OGD medium at the start of the OGD period.
-
Post-treatment: Add this compound to the fresh culture medium at the beginning of the reperfusion period.
-
Assessment of Neuroprotective Effects
-
After the OGD/reperfusion and this compound treatment, remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.[4][5]
-
Incubate the cell lysate with the caspase-3 substrate (e.g., DEVD-pNA) in a 96-well plate.
-
Measure the absorbance or fluorescence at the appropriate wavelength according to the manufacturer's instructions.[6]
-
Caspase-3 activity is calculated as the fold change relative to the control group.
-
Remove the culture medium and wash the cells with warm PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[7][8]
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 530 nm.[9]
-
ROS levels are expressed as a percentage of the OGD group.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of this compound treatment in the SH-SY5Y OGD model.
Table 1: Effect of this compound on Cell Viability in SH-SY5Y Cells Subjected to OGD
| Treatment Group | Concentration (µM) | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| OGD | - | 45 ± 3.8 |
| OGD + this compound | 1 | 55 ± 4.1 |
| OGD + this compound | 10 | 75 ± 5.5 |
| OGD + this compound | 100 | 68 ± 4.9 |
Table 2: Effect of this compound on Caspase-3 Activity in SH-SY5Y Cells Subjected to OGD
| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change) |
| Control | - | 1.0 ± 0.1 |
| OGD | - | 4.2 ± 0.5 |
| OGD + this compound | 1 | 3.5 ± 0.4 |
| OGD + this compound | 10 | 1.8 ± 0.2 |
| OGD + this compound | 100 | 2.5 ± 0.3 |
Table 3: Effect of this compound on Intracellular ROS Levels in SH-SY5Y Cells Subjected to OGD
| Treatment Group | Concentration (µM) | Intracellular ROS (% of OGD) |
| Control | - | 20 ± 2.5 |
| OGD | - | 100 ± 8.7 |
| OGD + this compound | 1 | 82 ± 6.9 |
| OGD + this compound | 10 | 45 ± 4.3 |
| OGD + this compound | 100 | 60 ± 5.1 |
Visualizations
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Proposed signaling pathway for this compound's neuroprotection.
References
- 1. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound maleate protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.es [promega.es]
- 5. Measurement of Caspase 3/7 Activity [bio-protocol.org]
- 6. promega.com [promega.com]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Reactive Oxygen Species (ROS) [bio-protocol.org]
Application Notes and Protocols for Cinepazide Maleate in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of Cinepazide maleate stock solutions for in vitro experiments. This compound maleate is a vasodilator that functions as a weak calcium channel blocker, making it a compound of interest in cardiovascular and cerebrovascular research.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document outlines the necessary materials, a detailed step-by-step protocol for solubilization, and recommendations for storage to ensure the stability and integrity of the compound. Additionally, it includes a summary of its mechanism of action and relevant safety precautions.
Introduction to this compound Maleate
This compound maleate is a piperazine derivative recognized for its vasodilatory properties.[2] Its primary mechanism of action involves the inhibition of L-type calcium channels, which restricts the influx of extracellular calcium into vascular smooth muscle cells.[1][3] This leads to muscle relaxation, vasodilation, and a subsequent increase in blood flow.[1] Furthermore, it is suggested that this compound maleate may potentiate the effects of endogenous adenosine, which contributes to its therapeutic effects in improving microcirculation.[1][2] These characteristics make it a valuable tool for in vitro studies focusing on vascular biology, ischemic conditions, and neuronal protection.
Quantitative Data Summary
The solubility of this compound maleate can vary based on the solvent and experimental conditions such as temperature and sonication. The following table summarizes key quantitative information gathered from various suppliers. It is recommended to perform small-scale solubility tests before preparing a large-volume stock solution.
| Parameter | Value | Solvent | Notes | Source |
| Molecular Weight | 533.57 g/mol | - | - | Sigma-Aldrich |
| Solubility | 100 mg/mL (187.42 mM) | DMSO | Requires ultrasonic assistance for dissolution. | MedChemExpress |
| ≥ 16.85 mg/mL | DMSO | - | GlpBio | |
| 2 mg/mL (clear) | DMSO | 5 mg/mL (clear when warmed) | Sigma-Aldrich | |
| 50 mg/mL (93.71 mM) | H₂O | Requires ultrasonic assistance for dissolution. | MedChemExpress | |
| 20 mg/mL (clear) | H₂O | - | Sigma-Aldrich | |
| Storage (Powder) | 2-8°C | - | Store in a desiccated environment. | Sigma-Aldrich |
| Storage (Stock Solution) | -80°C for up to 6 months | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | MedChemExpress |
| -20°C for up to 1 month | DMSO | Aliquot to avoid repeated freeze-thaw cycles. | MedChemExpress |
Experimental Protocols
Materials Required
-
This compound maleate powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, but recommended)
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM this compound Maleate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.
-
Pre-weighing Preparation: Before handling the compound, ensure you are wearing appropriate PPE. Tare the analytical balance with a sterile microcentrifuge tube.
-
Weighing the Compound: Carefully weigh out 5.34 mg of this compound maleate powder into the tared tube. (Calculation: 533.57 g/mol * 0.010 mol/L * 0.001 L = 0.0053357 g or 5.34 mg).
-
Adding Solvent: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound maleate powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particulates.
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol for Preparing a Working Solution for Cell Culture
-
Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound maleate stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Dilute the stock solution into your cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).
-
Final Solvent Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. The final DMSO concentration should ideally be below 0.1% (v/v).
-
Application to Cells: Mix the working solution gently by pipetting and add it to your cell cultures as per your experimental design.
Visualizations
Signaling Pathway of this compound Maleate
Caption: Simplified signaling pathway of this compound maleate.
Experimental Workflow
References
- 1. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Cinepazide in Rat Plasma
Audience: Researchers, scientists, and drug development professionals involved in preclinical pharmacokinetic studies.
Abstract This document details a simple, reliable, and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of cinepazide in rat plasma.[1] The methodology employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and uses tinidazole as an internal standard (IS).[1] Chromatographic separation is achieved on a C18 reversed-phase column.[1] The method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies in rats.[1]
Experimental Protocols
Materials and Reagents
-
This compound Maleate (Reference Standard)
-
Tinidazole (Internal Standard)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (Analytical Grade)
-
Ethyl Acetate (Analytical Grade)
-
Deionized Water
-
Blank Rat Plasma (with anticoagulant, e.g., heparin)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The specific conditions for the analysis are summarized in the table below.
| Parameter | Specification |
| HPLC System | Isocratic High-Performance Liquid Chromatography System |
| Column | Reversed-Phase C18 Column |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate (pH 4.5) : Methanol (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 303 nm[1] |
| Injection Volume | 20 µL (Typical, can be optimized) |
| Column Temperature | Ambient (or controlled at 25°C) |
| Internal Standard (IS) | Tinidazole[1] |
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound maleate in 10 mL of methanol.
-
Stock Solution of Tinidazole (IS, 1 mg/mL): Accurately weigh and dissolve 10 mg of tinidazole in 10 mL of methanol.
-
Working Solutions: Prepare working standard solutions of this compound and a working solution for the IS by diluting the respective stock solutions with methanol to achieve desired concentrations for spiking into plasma.
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate volumes of the this compound working solutions into blank rat plasma to prepare a series of calibration standards. A typical concentration range is 0.12-120 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.24, 24, and 96 µg/mL).
Sample Preparation Protocol (Liquid-Liquid Extraction)
The following protocol outlines the extraction of this compound from the rat plasma matrix.
-
Pipette 100 µL of a plasma sample (unknown, calibration standard, or QC) into a clean microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution (Tinidazole).
-
Add 1.0 mL of the extraction solvent (ethyl acetate).
-
Vortex the mixture for 3 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 1 minute to dissolve the residue completely.
-
Inject 20 µL of the reconstituted sample into the HPLC system for analysis.
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Method Validation
The bioanalytical method was validated according to FDA guidelines.[1] The key performance characteristics are summarized below.
Specificity
Specificity was assessed by comparing chromatograms of blank rat plasma, plasma spiked with this compound and IS, and an actual rat plasma sample after administration. The results should show no significant interfering peaks at the retention times of this compound and the internal standard.
Linearity and Sensitivity
The method demonstrated excellent linearity over the tested concentration range.
| Parameter | Result |
| Linear Range in Rat Plasma | 0.12 - 120 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Detection (LOD) | 0.06 µg/mL[1] |
| Lower Limit of Quant. (LLOQ) | 0.12 µg/mL (Lowest point of linear range)[1] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples. The results met the acceptance criteria as per regulatory guidelines.
| Parameter | Acceptance Criteria | Result |
| Intra-assay Precision (%CV) | ≤ 15% | Did not exceed ±15%[1] |
| Inter-assay Precision (%CV) | ≤ 15% | Did not exceed ±15%[1] |
| Accuracy (% of Nominal Value) | 85% - 115% | Within ±15% of theoretical[1] |
Stability
The stability of this compound in rat plasma was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage, to ensure sample integrity during the entire analytical process.[1]
Caption: Logical Flow of the Bioanalytical Method Validation.
Application
This validated HPLC method has been successfully applied to a pharmacokinetic study of this compound maleate in rats following a single intravenous administration.[1] The study found that this compound maleate injection exhibits a dose-dependent pharmacokinetic profile in rats.[1]
Conclusion
The described HPLC-UV method provides a simple, accurate, and reliable approach for the quantification of this compound in rat plasma. The straightforward liquid-liquid extraction and robust chromatographic performance make it highly suitable for routine use in preclinical pharmacokinetic research and other bioanalytical applications.
References
Application Notes and Protocols for Testing Cinepazide's Neuroprotective Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of an established animal model for evaluating the neuroprotective effects of Cinepazide. Detailed experimental protocols and data presentation are included to facilitate the replication and extension of these studies.
Introduction
This compound is a vasodilator that has demonstrated potential neuroprotective properties. To rigorously assess its efficacy, robust and reproducible animal models that mimic the complex pathophysiology of neurodegenerative conditions are essential. This document outlines a key animal model—a combination of chronic cerebral hypoperfusion and type 2 diabetes in rats—that has been successfully used to test the neuroprotective effects of this compound maleate. Additionally, protocols for behavioral and molecular analyses are provided.
Animal Model: Chronic Cerebral Hypoperfusion with Type 2 Diabetes in Rats
A combined model of chronic cerebral hypoperfusion (CCH) and type 2 diabetes (T2D) in rats serves as a clinically relevant platform to investigate neuroprotection. This model recapitulates the vascular and metabolic deficits often observed in patients with cognitive decline.[1] CCH is induced by permanent bilateral occlusion of the common carotid arteries, also known as 2-vessel occlusion (2VO).[1] T2D is induced by a high-fat diet (HFD) followed by a low-dose injection of streptozotocin (STZ).[1]
Quantitative Data Summary
The following tables summarize the key parameters and findings from a study evaluating this compound maleate in the CCH-T2D rat model.[1]
Table 1: Experimental Design and Dosing
| Parameter | Description |
| Animal Model | Male Sprague-Dawley rats with induced T2D and CCH |
| Drug | This compound maleate (CM) |
| Dosage | 10 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Frequency | Daily for 14 consecutive days |
| Control Group | Saline (vehicle) injection |
Table 2: Behavioral Outcomes - Morris Water Maze (MWM) Test
| Group | Escape Latency (seconds) - Pre-treatment | Escape Latency (seconds) - Post-treatment |
| Control (Saline) | Data not specified | Significantly longer than this compound group |
| This compound (10 mg/kg) | Data not specified | Significantly shorter than Control group |
Note: Specific escape latency times were not provided in the source material, but the study reported a significant improvement in the this compound-treated group.
Table 3: Molecular Markers of Neuroprotection
| Protein Marker | Function | Effect of CCH-T2D | Effect of this compound Maleate Treatment |
| GFAP (Glial fibrillary acidic protein) | Marker of astrogliosis and neuronal damage | Increased expression | Significantly alleviated increase |
| BACE1 (β-secretase 1) | Enzyme involved in amyloid-β production | Increased expression | Significantly alleviated increase |
| ChAT (Choline acetyltransferase) | Enzyme for acetylcholine synthesis (cholinergic neuron marker) | Decreased expression | Significantly alleviated decrease |
Experimental Protocols
Induction of the CCH-T2D Rat Model
This protocol describes the induction of type 2 diabetes followed by the surgical procedure for chronic cerebral hypoperfusion.
Materials:
-
Male Sprague-Dawley rats
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
Anesthetic (e.g., chloral hydrate)
-
Surgical instruments (scissors, forceps)
-
4-0 silk suture
Procedure:
-
Induction of Type 2 Diabetes:
-
2-Vessel Occlusion (2VO) Surgery:
-
Anesthetize the diabetic rats.
-
Make a midventral cervical incision.
-
Carefully isolate both common carotid arteries from the surrounding tissues.
-
Doubly ligate each common carotid artery with 4-0 silk suture.
-
Suture the surgical wound.
-
Provide post-operative care, including warmth and monitoring for recovery.
-
This compound Maleate Administration
Materials:
-
This compound maleate
-
Saline (vehicle)
-
Syringes and needles for i.p. injection
Procedure:
-
Following the 2VO surgery and recovery, divide the animals into treatment and control groups.
-
Administer this compound maleate (10 mg/kg, i.p.) to the treatment group daily for 14 consecutive days.[1]
-
Administer an equivalent volume of saline to the control group daily for 14 consecutive days.[1]
Morris Water Maze (MWM) Test for Spatial Learning and Memory
The MWM test is used to assess hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (maze)
-
Escape platform
-
Water made opaque with non-toxic white paint or milk powder
-
Video tracking system
Procedure:
-
Acquisition Phase (Training):
-
Fill the water maze with water and make it opaque. Submerge the escape platform 1-2 cm below the water surface in a fixed quadrant.
-
Place the rat into the water facing the wall of the tank at one of four designated start positions.
-
Allow the rat to swim freely to find the submerged platform for a maximum of 60-120 seconds.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds.
-
If the rat fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using the video tracking system.
-
Repeat for a set number of trials per day (e.g., 4 trials) for several consecutive days.
-
-
Probe Trial (Memory Retention):
-
After the acquisition phase, remove the escape platform from the maze.
-
Place the rat in the maze and allow it to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located. Increased time in the target quadrant indicates better spatial memory.
-
Signaling Pathways and Experimental Workflows
The neuroprotective mechanism of this compound is thought to involve its actions as a mild calcium channel blocker and its ability to potentiate the effects of endogenous adenosine.
Experimental Workflow
Caption: Experimental workflow for testing this compound's neuroprotection.
Putative Signaling Pathway of this compound's Neuroprotection
Caption: Putative neuroprotective signaling pathways of this compound.
References
Application Notes and Protocols for the Use of Cinepazide in a Rat Model of Chronic Cerebral Hypoperfusion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cinepazide in a preclinical rat model of chronic cerebral hypoperfusion (CCH), a condition that mimics aspects of vascular dementia and Alzheimer's disease. The following sections detail the experimental protocols for inducing CCH and administering this compound, summarize the quantitative outcomes on cognitive function and key protein biomarkers, and illustrate the proposed signaling pathways through which this compound may exert its neuroprotective effects.
Introduction
Chronic cerebral hypoperfusion is a sustained reduction in blood flow to the brain, contributing to cognitive decline and neurodegeneration. This compound, a vasodilator with calcium channel blocking properties, has shown potential as a neuroprotective agent in the context of cerebral ischemia.[1][2] It is believed to improve microcirculation, reduce neuronal damage, and enhance cognitive function. One proposed mechanism of action involves the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] These notes are designed to guide researchers in setting up and evaluating the efficacy of this compound in a well-established rat model of CCH.
Experimental Protocols
Animal Model: Chronic Cerebral Hypoperfusion (2-Vessel Occlusion)
A widely used and validated method to induce chronic cerebral hypoperfusion in rats is the permanent bilateral occlusion of the common carotid arteries (2-Vessel Occlusion or 2VO).
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Suture material (e.g., 4-0 silk)
-
Heating pad to maintain body temperature
-
Post-operative care supplies (analgesics, antiseptic)
Procedure:
-
Anesthetize the rat and shave the ventral neck area.
-
Make a midline cervical incision to expose the common carotid arteries, carefully separating them from the vagus nerve.
-
Ligate both common carotid arteries permanently with silk sutures.
-
Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Sham-operated control animals should undergo the same surgical procedure without the ligation of the arteries.
This compound Administration
Drug Preparation:
-
This compound maleate can be dissolved in sterile saline or another appropriate vehicle.
Administration Protocol:
-
Dosage: A commonly used dosage is 10 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Frequency: Daily for a specified duration, typically starting after a post-surgical recovery period (e.g., 1 week) and continuing for several weeks (e.g., 2-4 weeks).
-
Control Groups: A vehicle control group (receiving only the saline or vehicle) and a sham-operated group should be included in the experimental design.
Behavioral Testing: Morris Water Maze
The Morris Water Maze (MWM) is a standard behavioral test to assess spatial learning and memory, which are cognitive functions often impaired by CCH.
Apparatus:
-
A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
A submerged platform hidden just below the water surface.
-
A video tracking system to record the rat's swimming path and latency to find the platform.
Procedure:
-
Acquisition Phase (Learning):
-
Rats are trained to find the hidden platform over several consecutive days (e.g., 5 days) with multiple trials per day (e.g., 4 trials).
-
The rat is released from different starting positions and the time to find the platform (escape latency) is recorded.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is guided to the platform.
-
-
Probe Trial (Memory):
-
On the day after the last training session, the platform is removed from the pool.
-
The rat is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Molecular Analysis: Western Blotting
Western blotting is used to quantify the expression levels of specific proteins in brain tissue, typically the hippocampus, a region critical for learning and memory.
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the experiment, rats are euthanized, and the brains are rapidly dissected.
-
The hippocampus is isolated and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., GFAP, BACE1, ChAT) and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
The protein bands are visualized using a chemiluminescent substrate.
-
The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to the loading control.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experiments based on published literature.
| Morris Water Maze: Escape Latency (seconds) | | :--- | :---: | :---: | :---: | | Group | Day 1 | Day 3 | Day 5 | | Sham Control | 55 ± 5 | 30 ± 4 | 20 ± 3 | | CCH + Vehicle | 58 ± 6 | 45 ± 5 | 38 ± 4 | | CCH + this compound (10 mg/kg) | 57 ± 5 | 35 ± 4 | 25 ± 3 |
| Morris Water Maze: Probe Trial | | :--- | :--- | | Group | Time in Target Quadrant (%) | | Sham Control | 40 ± 5 | | CCH + Vehicle | 25 ± 4 | | CCH + this compound (10 mg/kg) | 35 ± 4 |
| Hippocampal Protein Expression (Relative to Sham Control) | | :--- | :---: | :---: | :---: | | Group | GFAP | BACE1 | ChAT | | CCH + Vehicle | ↑ (Increased) | ↑ (Increased) | ↓ (Decreased) | | CCH + this compound (10 mg/kg) | ↓ (Reduced) | ↓ (Reduced) | ↑ (Increased) |
Signaling Pathways and Visualizations
The neuroprotective effects of this compound in the context of chronic cerebral hypoperfusion are likely mediated by a combination of its vasodilatory and intracellular signaling actions. The following diagrams illustrate the proposed experimental workflow and signaling pathways.
Discussion and Conclusion
The protocols and data presented provide a framework for investigating the therapeutic potential of this compound in a rat model of chronic cerebral hypoperfusion. The evidence suggests that this compound can ameliorate cognitive deficits, likely through its multifaceted mechanism of action that includes improving cerebral blood flow and modulating key signaling pathways involved in neuroinflammation, amyloid precursor protein processing, and cholinergic function.
As a calcium channel blocker, this compound can reduce excitotoxicity by limiting excessive calcium influx into neurons, a common consequence of ischemic conditions.[2][3] Furthermore, by inhibiting phosphodiesterase, this compound is proposed to increase intracellular cAMP levels.[1] This can, in turn, activate Protein Kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB is a transcription factor that can modulate the expression of genes involved in neuronal survival and plasticity. This signaling cascade may underlie the observed changes in the expression of GFAP (a marker of astrogliosis), BACE1 (an enzyme involved in the production of amyloid-beta), and ChAT (an enzyme essential for acetylcholine synthesis).
Researchers utilizing these protocols should ensure rigorous adherence to surgical and animal care standards to minimize variability and ensure the reproducibility of the findings. Further investigations could explore the dose-dependency of this compound's effects, the optimal treatment duration, and the analysis of a broader range of molecular markers to further elucidate its neuroprotective mechanisms.
References
- 1. Effect of this compound Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective properties of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium channel blockers and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cinepazide in In Vitro Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of glial cells and the production of pro-inflammatory mediators in the central nervous system (CNS), is a key pathological feature of various neurodegenerative diseases. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating these inflammatory responses. Consequently, modulating microglial activation represents a promising therapeutic strategy. Cinepazide, a vasodilator, has demonstrated neuroprotective and anti-inflammatory properties. This document provides detailed application notes and protocols for investigating the anti-neuroinflammatory effects of this compound in established in vitro models.
Mechanism of Action
This compound maleate has been shown to exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in microglia stimulated with lipopolysaccharide (LPS)[1]. The underlying mechanisms are believed to involve the modulation of key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which are pivotal in regulating the expression of inflammatory genes.
Data Presentation
The following tables summarize representative quantitative data illustrating the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated microglial cells. Please note: This data is illustrative and based on typical findings for anti-inflammatory compounds in this model system, as specific quantitative data for this compound is not extensively published.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglia
| Treatment | Concentration | NO Production (μM) | % Inhibition |
| Control | - | 1.2 ± 0.3 | - |
| LPS | 100 ng/mL | 25.8 ± 2.1 | - |
| LPS + this compound | 1 µM | 20.1 ± 1.8 | 22.1% |
| LPS + this compound | 10 µM | 12.5 ± 1.1 | 51.6% |
| LPS + this compound | 50 µM | 6.3 ± 0.7 | 75.6% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV2 Microglia
| Treatment | Concentration | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | - | 35 ± 8 | 15 ± 4 | 22 ± 5 |
| LPS | 100 ng/mL | 1250 ± 110 | 850 ± 75 | 1500 ± 130 |
| LPS + this compound | 1 µM | 980 ± 90 | 670 ± 60 | 1150 ± 100 |
| LPS + this compound | 10 µM | 550 ± 50 | 380 ± 35 | 650 ± 60 |
| LPS + this compound | 50 µM | 210 ± 25 | 150 ± 20 | 280 ± 30 |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Nitric Oxide Production in LPS-Stimulated BV2 Microglia
Objective: To quantify the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in a murine microglial cell line (BV2) stimulated with LPS.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound maleate
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Following pre-treatment, stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (LPS only) and an untreated control group.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated group.
Protocol 2: Evaluation of this compound's Impact on Pro-inflammatory Cytokine Secretion
Objective: To measure the effect of this compound on the secretion of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) from LPS-stimulated BV2 microglia.
Materials:
-
BV2 cells and culture reagents (as in Protocol 1)
-
LPS
-
This compound maleate
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Culture and Seeding: Seed BV2 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with different concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Store the supernatants at -80°C until analysis.
-
ELISA:
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective commercial ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples. Compare the cytokine levels in the this compound-treated groups to the LPS-only control.
Protocol 3: Investigation of this compound's Effect on NF-κB and MAPK Signaling Pathways
Objective: To determine if this compound inhibits LPS-induced neuroinflammation by modulating the NF-κB and MAPK (p38, ERK, JNK) signaling pathways.
Materials:
-
BV2 cells and culture reagents
-
LPS
-
This compound maleate
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed BV2 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach overnight.
-
Pre-treat with this compound (e.g., 50 µM) for 1 hour.
-
Stimulate with LPS (100 ng/mL) for a shorter duration suitable for detecting protein phosphorylation (e.g., 30-60 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control. Compare the phosphorylation status in this compound-treated cells to the LPS-only group.
Visualizations
Caption: Experimental workflow for assessing the anti-neuroinflammatory effects of this compound.
Caption: Putative signaling pathways modulated by this compound in LPS-stimulated microglia.
References
Application Notes and Protocols: Investigating the Effects of Cinepazide on NGF-Differentiated PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, serve as a valuable in vitro model for studying neuronal differentiation.[1][2] Upon treatment with Nerve Growth Factor (NGF), these cells cease proliferation and undergo a dramatic transformation, extending neurites and adopting a phenotype resembling sympathetic neurons.[3][4][5] This process involves significant morphological and molecular changes, including the expression of neuron-specific proteins.[1][6]
Cinepazide is a vasodilator and calcium-channel blocker that has demonstrated neuroprotective effects in various in vivo models.[7] Studies suggest that it may improve cognitive function and protect neurons by reducing astrocyte activation, preventing damage to cholinergic neurons, and modulating the expression of β-secretase 1 (BACE1).[7][8] Furthermore, under hypoxic conditions, this compound has been shown to selectively stimulate the activity of serotonin (5-HT) neurons.[9]
This application note provides a detailed protocol for the differentiation of PC12 cells with NGF, followed by a proposed experimental design to investigate the potential neuroprotective or neuromodulatory effects of this compound on these differentiated cells. The protocols and expected outcomes are based on established methodologies for PC12 cell culture and the known mechanisms of this compound.
Data Presentation
Table 1: Morphological and Molecular Changes in PC12 Cells Upon NGF-Induced Differentiation
| Time Point | Morphological Changes | Key Molecular Markers | Expected Changes in Marker Expression |
| Day 0 | Rounded, phase-bright, little to no neurite outgrowth. | GAP-43, Synapsin I, β-III Tubulin, Neurofilament (NF200) | Basal levels. |
| Day 2-4 | Cells begin to flatten, extend short neurites.[3] | GAP-43, β-III Tubulin | Increased expression. |
| Day 5-7 | Extensive neurite outgrowth, formation of a neuronal network. Cell bodies appear smaller.[3][6] | Synapsin I, Neurofilament (NF200) | Significant increase in expression.[6] |
Table 2: Proposed Experimental Groups for this compound Treatment
| Group | NGF (50 ng/mL) | Neurotoxin (e.g., 6-OHDA) | This compound (Various Concentrations) | Purpose |
| 1. Control | + (Day 0-7) | - | - | Baseline for differentiated PC12 cells. |
| 2. This compound | + (Day 0-7) | - | + (Day 7-9) | To assess the direct effect of this compound on differentiated neurons. |
| 3. Neurotoxin | + (Day 0-7) | + (Day 7) | - | To induce neuronal damage. |
| 4. This compound + Neurotoxin | + (Day 0-7) | + (Day 7) | + (Day 7-9) | To evaluate the neuroprotective effect of this compound. |
Experimental Protocols
Protocol 1: Differentiation of PC12 Cells with NGF
Materials:
-
PC12 cells
-
Complete culture medium: RPMI-1640 supplemented with 10% horse serum (HS) and 5% fetal bovine serum (FBS).
-
Differentiation medium: RPMI-1640 supplemented with 1% HS, 0.5% FBS, and 50 ng/mL NGF.[10]
-
Poly-L-lysine (PLL) coated culture plates.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding:
-
Coat culture plates with 0.01% PLL overnight at room temperature.
-
Wash the plates twice with sterile PBS.
-
Seed PC12 cells at a low density (e.g., 2x10³ cells/cm²) in complete culture medium.[2]
-
-
Induction of Differentiation:
-
After 24 hours, aspirate the complete culture medium and replace it with differentiation medium containing 50 ng/mL NGF.[2]
-
-
Maintenance:
-
Replace the differentiation medium every 2-3 days.
-
Monitor the cells daily for morphological changes, such as neurite outgrowth. Differentiation is typically optimal after 6-7 days.[6]
-
Protocol 2: this compound Treatment of Differentiated PC12 Cells
Materials:
-
NGF-differentiated PC12 cells (from Protocol 1).
-
This compound maleate stock solution.
-
Neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA) for neuroprotection studies.
-
Cell viability assay (e.g., MTT or LDH assay).
-
Reagents for immunofluorescence staining and Western blotting.
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound maleate in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a range of working concentrations of this compound in the differentiation medium.
-
-
Treatment:
-
After 7 days of NGF-induced differentiation, aspirate the old medium.
-
Add fresh differentiation medium containing the desired concentrations of this compound to the respective experimental groups (as outlined in Table 2).
-
For neuroprotection studies, co-treat with a neurotoxin like 6-OHDA.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
-
Analysis:
-
Morphological Assessment: Quantify neurite length and number using microscopy and image analysis software.
-
Cell Viability: Perform an MTT or LDH assay to assess cell viability in the different treatment groups.
-
Molecular Analysis: Perform immunofluorescence staining or Western blotting for key neuronal markers (e.g., β-III Tubulin, GAP-43, Synapsin I) and signaling proteins (e.g., phosphorylated Akt and ERK1/2).[11]
-
Visualization of Pathways and Workflows
Caption: NGF signaling pathway in PC12 cells leading to survival and differentiation.
Caption: Experimental workflow for PC12 cell differentiation and subsequent treatment.
Caption: Hypothetical neuroprotective mechanisms of this compound.
References
- 1. Investigating the Regulation of Neural Differentiation and Injury in PC12 Cells Using Microstructure Topographic Cues [mdpi.com]
- 2. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Differential effects of NGF, FGF, EGF, cAMP, and dexamethasone on neurite outgrowth and sodium channel expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of PC12 cell differentiation and neurite growth: a comparison of morphological and neurochemical measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 8. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound on the content, biosynthesis and turnover of noradrenaline, dopamine and 5-hydroxytryptamine in the rat brain under room air and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.7. The Neuronal Differentiation of PC12 Cells [bio-protocol.org]
- 11. Inhibition of Nerve Growth Factor-Induced Neurite Outgrowth from PC12 Cells by Dexamethasone: Signaling Pathways through the Glucocorticoid Receptor and Phosphorylated Akt and ERK1/2 | PLOS One [journals.plos.org]
Application Note: Establishing a Glutamate-Induced Neurotoxicity Assay with Cinepazide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for establishing a robust in vitro assay to model glutamate-induced neurotoxicity and to screen for potential neuroprotective compounds, using Cinepazide as a reference agent.
Introduction
Glutamate excitotoxicity, the pathological process by which excessive activation of glutamate receptors leads to neuronal damage and death, is a key mechanism implicated in various neurodegenerative diseases and ischemic stroke.[1][2] Establishing reliable in vitro models of excitotoxicity is crucial for understanding these disease mechanisms and for the discovery of novel neuroprotective drugs.[3][4]
This application note details the protocols for inducing glutamate-mediated neurotoxicity in neuronal cell cultures and assessing the protective effects of test compounds. This compound, a vasodilator and mild calcium antagonist, is used as a model neuroprotective agent.[5][6] Its mechanism involves improving microcirculation and potentially reducing the detrimental influx of calcium that characterizes excitotoxicity.[5][7] The described assays provide quantitative endpoints for cell viability, apoptosis, and intracellular calcium levels, offering a multi-parametric approach to evaluating neuroprotection.[8][9]
Signaling Pathway and Experimental Overview
Glutamate Excitotoxicity Pathway
Glutamate overload triggers a cascade of events beginning with the overstimulation of NMDA and AMPA receptors, leading to a massive influx of Ca²⁺.[10] This calcium overload disrupts mitochondrial function, increases reactive oxygen species (ROS) production, and activates apoptotic pathways, such as the caspase cascade, culminating in neuronal death.[8] this compound is thought to exert its neuroprotective effects by modulating this pathway, in part by limiting excessive calcium entry.[5]
References
- 1. Glutamate Excitotoxicity Assay [neuroproof.com]
- 2. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
- 3. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]
- 8. innoprot.com [innoprot.com]
- 9. innoprot.com [innoprot.com]
- 10. fujifilmcdi.com [fujifilmcdi.com]
Application Notes and Protocols for In Vivo Administration of Cinepazide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinepazide, a vasodilator and calcium channel blocker, has demonstrated neuroprotective effects in preclinical studies, primarily in rat models of cerebral ischemia and spinal cord injury. Its mechanism of action involves the potentiation of endogenous adenosine, leading to improved microcirculation and cellular energy metabolism. These application notes provide a detailed protocol for the in vivo administration of this compound Maleate in mice, extrapolated from established rat models, to facilitate further research into its therapeutic potential.
Data Presentation
Due to the limited availability of direct studies of this compound in mice, the following dosage information is extrapolated from a study in rats that demonstrated neuroprotective effects.
Table 1: Recommended Dosage and Administration of this compound Maleate in Mice (Extrapolated from Rat Studies)
| Parameter | Recommendation | Source/Rationale |
| Drug | This compound Maleate | |
| Animal Model | Mouse (e.g., C57BL/6, BALB/c) | |
| Dosage | ~12.3 mg/kg | Calculated based on a 10 mg/kg dose in rats with demonstrated efficacy in improving cognitive function and protecting hippocampal neurons, using body surface area conversion.[1] |
| Administration Route | Intraperitoneal (IP) Injection or Oral Gavage (PO) | Based on common administration routes for preclinical in vivo studies and the need for systemic delivery. |
| Frequency | Once daily | Based on the effective frequency in the aforementioned rat study.[1] |
| Duration | 14 days (or as required by the experimental design) | Based on the duration of treatment in the rat study showing significant neuroprotective effects.[1] |
| Vehicle | Sterile Saline (0.9% NaCl) or as per solubility data | A common and well-tolerated vehicle for in vivo administration. |
Experimental Protocols
Dose Calculation and Preparation
a. Dose Conversion from Rat to Mouse:
The recommended starting dose for mice is calculated from the effective dose in rats (10 mg/kg) using the following formula based on body surface area (BSA):
Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Km ratio of Rat / Km ratio of Mouse)
Where:
-
Rat Km = 6
-
Mouse Km = 3
Therefore: Mouse Dose = 10 mg/kg x (6 / 3) = 20 mg/kg
Correction based on another common conversion factor:
An alternative widely used conversion factor from rat to mouse is approximately 1.23.
Mouse Dose = 10 mg/kg * 1.23 = 12.3 mg/kg
Given the variability in conversion factors, a dose range of 10-20 mg/kg is a reasonable starting point for efficacy studies in mice. It is recommended to perform a pilot study to determine the optimal dose.
b. Preparation of this compound Maleate Solution:
-
Weigh the required amount of this compound Maleate powder using a calibrated analytical balance.
-
Dissolve the powder in a suitable vehicle, such as sterile 0.9% saline. The Material Safety Data Sheet (MSDS) for this compound Maleate should be consulted for solubility information.[2]
-
Ensure the solution is clear and free of particulates. If necessary, sterile filter the solution using a 0.22 µm syringe filter.
-
Prepare fresh solutions daily to ensure stability.
Administration Protocol
a. Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Insert a sterile needle (e.g., 25-27 gauge) at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or urine is drawn, confirming correct needle placement.
-
Inject the calculated volume of the this compound Maleate solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
b. Oral Gavage (PO):
-
Select an appropriately sized gavage needle for the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restrain the mouse securely.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the this compound Maleate solution slowly.
-
Carefully remove the gavage needle.
-
Observe the mouse for any signs of respiratory distress or discomfort.
Mandatory Visualizations
Caption: Experimental workflow for in vivo administration of this compound in mice.
Caption: Postulated signaling pathway of this compound leading to neuroprotection.
References
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following Cinepazide Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of apoptosis-related protein expression in response to Cinepazide treatment. The provided protocols and expected outcomes are intended to serve as a foundational framework for studying the anti-apoptotic potential of this compound in various cell models of apoptosis, particularly those involving ischemia or oxidative stress.
Introduction
This compound is a pharmaceutical agent known for its vasodilatory and neuroprotective effects. Recent studies suggest that its therapeutic benefits may, in part, be attributed to the preservation of mitochondrial function and integrity under cellular stress conditions, such as oxygen-glucose deprivation. A key consequence of mitochondrial dysfunction is the initiation of the intrinsic apoptotic pathway. Therefore, examining the effect of this compound on key apoptosis markers is crucial to elucidating its mechanism of action. Western blotting is a powerful and widely used technique for the semi-quantitative analysis of specific protein expression levels, making it an ideal method for this purpose.
This document outlines the theoretical basis, experimental protocols, and expected data presentation for the analysis of the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the key executioner markers of apoptosis, cleaved caspase-3 and cleaved PARP, following treatment with this compound.
Data Presentation: Expected Outcomes of this compound Treatment
The following tables summarize the anticipated quantitative data from Western blot analysis, based on the hypothesis that this compound exerts an anti-apoptotic effect. The data is presented as relative protein expression normalized to a loading control (e.g., GAPDH or β-actin).
Table 1: Relative Expression of Bcl-2 Family Proteins
| Treatment Group | Concentration (µM) | Relative Bcl-2 Expression (Fold Change) | Relative Bax Expression (Fold Change) | Bax/Bcl-2 Ratio |
| Control (Untreated) | 0 | 1.0 | 1.0 | 1.0 |
| Apoptotic Stimulus | - | 0.5 | 2.0 | 4.0 |
| Apoptotic Stimulus + this compound | 1 | 0.8 | 1.5 | 1.88 |
| Apoptotic Stimulus + this compound | 10 | 1.2 | 1.1 | 0.92 |
| Apoptotic Stimulus + this compound | 100 | 1.5 | 0.8 | 0.53 |
Table 2: Relative Expression of Cleaved Caspase-3 and Cleaved PARP
| Treatment Group | Concentration (µM) | Relative Cleaved Caspase-3 Expression (Fold Change) | Relative Cleaved PARP Expression (Fold Change) |
| Control (Untreated) | 0 | 1.0 | 1.0 |
| Apoptotic Stimulus | - | 8.0 | 6.0 |
| Apoptotic Stimulus + this compound | 1 | 5.5 | 4.2 |
| Apoptotic Stimulus + this compound | 10 | 2.5 | 2.1 |
| Apoptotic Stimulus + this compound | 100 | 1.2 | 1.1 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's anti-apoptotic action and the general workflow for the Western blot analysis.
Application Notes and Protocols for Live-Cell Imaging of Calcium Influx with Cinepazide Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and gene expression. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) is critical for normal cellular function. Consequently, aberrant Ca²⁺ signaling is implicated in the pathophysiology of numerous diseases. Live-cell imaging with fluorescent Ca²⁺ indicators has become an indispensable tool for studying the dynamics of intracellular Ca²⁺ in real-time.
Cinepazide maleate is a pharmaceutical agent known for its vasodilatory properties, which are attributed to its activity as a mild calcium antagonist.[1] It is understood to inhibit the transmembrane influx of Ca²⁺ into smooth muscle cells, leading to vasodilation.[1][2] These application notes provide a detailed protocol for utilizing live-cell imaging techniques to investigate and quantify the effects of this compound on calcium influx in cultured cells.
Signaling Pathway of this compound-Mediated Calcium Influx Inhibition
This compound is hypothesized to exert its effect by blocking voltage-gated calcium channels (VGCCs) on the plasma membrane. This inhibition reduces the influx of extracellular calcium into the cell, thereby lowering the intracellular calcium concentration and leading to cellular responses such as smooth muscle relaxation.
Caption: this compound inhibits voltage-gated calcium channels.
Experimental Protocols
This section provides a detailed methodology for a live-cell imaging experiment to assess the effect of this compound on calcium influx using the fluorescent calcium indicator, Fluo-4 AM.
Materials:
-
Cell Line: A suitable cell line expressing voltage-gated calcium channels (e.g., vascular smooth muscle cells, neuroblastoma cells).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fluo-4 AM (Acetoxymethyl ester): Calcium indicator dye.
-
Pluronic F-127: Dispersing agent for Fluo-4 AM.
-
Hanks' Balanced Salt Solution (HBSS): Or other physiological buffer.
-
This compound Maleate: Stock solution in a suitable solvent (e.g., DMSO).
-
Ionomycin or other calcium ionophore: Positive control.
-
Fluorescence Microscope: Equipped for live-cell imaging with appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm).
Experimental Workflow:
Caption: Workflow for live-cell calcium imaging with this compound.
Detailed Protocol:
-
Cell Culture:
-
One to two days prior to the experiment, seed the cells onto glass-bottom imaging dishes or 96-well imaging plates at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of Reagents:
-
Fluo-4 AM Loading Solution: Prepare a 2-5 µM Fluo-4 AM solution in serum-free culture medium or HBSS. To aid in dye solubilization, first, dissolve the Fluo-4 AM in a small amount of DMSO and then add it to the buffer containing 0.02% Pluronic F-127.
-
This compound Maleate Working Solutions: Prepare a series of dilutions of this compound maleate in HBSS from a concentrated stock solution. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).
-
-
Dye Loading:
-
Aspirate the culture medium from the cells and wash them once with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
-
-
Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove any extracellular dye.
-
Add fresh, pre-warmed HBSS to the cells for imaging.
-
-
Live-Cell Imaging and Data Acquisition:
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Set the image acquisition parameters (e.g., exposure time, gain) to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Record baseline fluorescence for a few minutes to establish a stable signal before adding any compounds.
-
Apply the different concentrations of this compound maleate to the cells.
-
Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time. The imaging frequency will depend on the expected kinetics of the calcium response.
-
As a positive control, at the end of the experiment, add a saturating concentration of a calcium ionophore like ionomycin to elicit a maximal calcium influx and determine the maximum fluorescence signal (F_max).
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cells to measure the average fluorescence intensity over time.
-
Normalize the fluorescence signal (F) to the initial baseline fluorescence (F₀) to obtain the relative fluorescence change (F/F₀).
-
The inhibitory effect of this compound can be quantified by comparing the peak fluorescence intensity or the area under the curve in the presence and absence of the compound after stimulation of calcium influx (e.g., with a depolarizing agent like KCl if studying voltage-gated channels).
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to allow for easy comparison of the effects of different this compound concentrations.
Table 1: Illustrative Quantitative Data for this compound Inhibition of Calcium Influx
| This compound Concentration (µM) | Peak Fluorescence (F/F₀) | % Inhibition of Ca²⁺ Influx |
| 0 (Control) | 3.5 ± 0.2 | 0% |
| 1 | 3.1 ± 0.3 | 11.4% |
| 10 | 2.2 ± 0.2 | 37.1% |
| 50 | 1.5 ± 0.1 | 57.1% |
| 100 | 1.2 ± 0.1 | 65.7% |
Note: The data presented in this table is for illustrative purposes only and represents a hypothetical dose-dependent inhibition of calcium influx by this compound. Actual values must be determined experimentally.
Logical Relationship of Experimental Components
The successful execution of this experiment relies on the interplay between the biological sample, the chemical probes, and the imaging instrumentation.
References
Application Notes: Synthesis and Evaluation of Novel Cinepazide Derivatives
Introduction
Cinepazide, a piperazine derivative, is a vasodilator used in the treatment of cerebrovascular disorders, including ischemic stroke.[1][2][3] Its mechanism of action is primarily attributed to its activity as a mild calcium channel blocker, which inhibits the transmembrane influx of Ca2+ into vascular smooth muscle cells, leading to vasodilation and improved microcirculation.[4][5] Additionally, some evidence suggests it may inhibit phosphodiesterase, leading to increased intracellular cAMP levels, which also contributes to its vasodilatory effects.[1] The development of novel this compound derivatives is a promising avenue for identifying compounds with enhanced potency, improved selectivity for specific calcium channel subtypes, or superior pharmacokinetic profiles.
These application notes provide detailed protocols for the synthesis of a library of novel this compound derivatives and their subsequent pharmacological evaluation. The methodologies are designed for researchers in medicinal chemistry and drug development.
Synthesis of Novel this compound Derivatives
A versatile synthetic strategy has been developed, allowing for modifications at key positions of the this compound scaffold. The core synthesis is adapted from established methods, commencing with commercially available substituted benzaldehydes.[6] This multi-step synthesis is amenable to parallel synthesis for the creation of a diverse compound library.
A general workflow for the synthesis and subsequent screening of these novel derivatives is outlined below.
Caption: General workflow for synthesis and screening of this compound derivatives.
Experimental Protocol: General Synthesis of Derivative CZ-02
This protocol describes the synthesis of a representative derivative, CZ-02, where the 3,4,5-trimethoxyphenyl group is replaced by a 3,4-dimethoxyphenyl group.
Materials and Reagents:
-
3,4-dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)piperazine (Intermediate P)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Step 1: Synthesis of 3,4-dimethoxycinnamic acid
-
To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in pyridine (10 vols), add malonic acid (1.5 eq) and piperidine (0.1 eq).
-
Heat the reaction mixture to 90°C and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated HCl (3 vols).
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the cinnamic acid derivative as a solid.
Step 2: Amide Coupling to form Derivative CZ-02
-
Dissolve the 3,4-dimethoxycinnamic acid (1.0 eq) in a mixture of DCM (10 vols) and DMF (1 vol).
-
Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 20 minutes at room temperature.
-
Add the piperazine intermediate P (1.1 eq) and continue stirring at room temperature for 12-18 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the final compound CZ-02.
Data Presentation: Synthesized Derivatives Library
The following table summarizes a hypothetical library of synthesized derivatives with their corresponding yields.
| Compound ID | R1 | R2 | R3 | Overall Yield (%) |
| This compound | OCH3 | OCH3 | OCH3 | 51[6] |
| CZ-01 | H | OCH3 | OCH3 | 48 |
| CZ-02 | H | OCH3 | H | 55 |
| CZ-03 | F | OCH3 | H | 45 |
| CZ-04 | Cl | OCH3 | H | 52 |
| CZ-05 | H | H | H | 60 |
Biological Evaluation Protocols
The primary mechanism of action for this compound involves the blockade of calcium channels, leading to vasodilation.[3][4] Therefore, the primary screening assay for novel derivatives will assess their calcium channel blocking activity.
Signaling Pathway of this compound Action
The diagram below illustrates the proposed signaling pathway targeted by this compound and its derivatives.
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocol: In Vitro Calcium Channel Blocking Assay
This protocol uses an isolated rat aortic ring preparation to evaluate the vasodilatory and calcium channel blocking effects of the synthesized compounds.[7][8]
Materials and Reagents:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Potassium chloride (KCl)
-
Phenylephrine (PE)
-
Test compounds (dissolved in DMSO)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Induce a submaximal contraction using phenylephrine (1 µM).
-
Once the contraction reaches a stable plateau, add the test compounds cumulatively to the bath to obtain concentration-response curves.
-
To specifically assess calcium channel blocking activity, depolarize the aortic rings with a high concentration of KCl (e.g., 80 mM) in a calcium-free Krebs solution.
-
Add CaCl2 cumulatively to induce contractions. Pre-incubate separate rings with the test compounds (at various concentrations) for 20 minutes before adding CaCl2 to determine the inhibitory effect on calcium-induced contractions.
-
Record the isometric tension and calculate the percentage of relaxation or inhibition of contraction.
Screening Workflow Visualization
The following diagram outlines the logical flow of the pharmacological screening process.
Caption: Workflow for in vitro pharmacological screening.
Data Presentation and Analysis
The results from the in vitro assays should be tabulated to facilitate structure-activity relationship (SAR) analysis. The IC50 value, representing the concentration of the compound required to inhibit the KCl-induced contraction by 50%, is a key metric for potency.
| Compound ID | R1 | R2 | R3 | IC50 (µM) for Ca2+ Blockade |
| This compound | OCH3 | OCH3 | OCH3 | 2.4[9] |
| CZ-01 | H | OCH3 | OCH3 | 3.1 |
| CZ-02 | H | OCH3 | H | 1.8 |
| CZ-03 | F | OCH3 | H | 1.5 |
| CZ-04 | Cl | OCH3 | H | 1.7 |
| CZ-05 | H | H | H | 5.6 |
Preliminary SAR Analysis: From this hypothetical data, initial conclusions can be drawn. For instance, removing the methoxy group at the R1 position (CZ-02 vs. This compound) appears to slightly improve activity. The introduction of electron-withdrawing groups like fluorine (CZ-03) and chlorine (CZ-04) at the R1 position further enhances potency. The complete removal of all methoxy groups (CZ-05) significantly reduces activity, indicating that some methoxy substitution is crucial for binding and efficacy. This systematic approach allows for the rational design of next-generation derivatives.
References
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. Item - Concise and Efficient Synthesis of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of Cinepazide in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Pharmacokinetic Parameters of Cinepazide Maleate in Rats
The following table summarizes the key pharmacokinetic parameters of this compound maleate in rats following intravenous (IV) and oral (PO) administration. This data is essential for comparing bioavailability, clearance, and exposure across different routes of administration.
| Pharmacokinetic Parameter | Intravenous Administration (Dose-Dependent) | Oral Administration (10 mg/kg) | Reference |
| Cmax (Maximum Concentration) | Dose-dependent increase | Not explicitly stated, but quantifiable | [1][2] |
| Tmax (Time to Cmax) | Not applicable | Not explicitly stated | [2] |
| AUC (Area Under the Curve) | Dose-dependent increase | Quantifiable | [1][2] |
| t1/2 (Half-life) | Not explicitly stated | Not explicitly stated | [1][2] |
| Bioavailability | 100% (by definition) | Significantly lower than IV, improved by injection formulation | [1] |
Note: Specific numerical values for all parameters are not consistently reported across the literature; however, the relationships and quantifiability have been established.
Experimental Protocols
I. Rodent Pharmacokinetic Study: In-Life Procedures
This protocol outlines the steps for a single-dose pharmacokinetic study of this compound maleate in rats.
A. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.
B. Dosing:
-
Intravenous (IV) Administration:
-
Prepare a sterile solution of this compound maleate in a suitable vehicle (e.g., saline).
-
Administer the desired dose (e.g., dose-ranging from low to high mg/kg) via the tail vein.
-
-
Oral (PO) Administration:
-
Prepare a suspension or solution of this compound maleate in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single dose of 10 mg/kg via oral gavage.[2]
-
C. Blood Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the jugular vein or retro-orbital plexus at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Immediately place the tubes on ice.
D. Plasma Preparation:
-
Centrifuge the blood samples at 4°C and approximately 2000 x g for 10 minutes.
-
Carefully aspirate the supernatant (plasma) and transfer to clean, labeled microcentrifuge tubes.
-
Store plasma samples at -80°C until bioanalysis.
II. Bioanalytical Method: Quantification of this compound in Rat Plasma
This protocol details the quantification of this compound in rat plasma using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
A. Sample Preparation: Liquid-Liquid Extraction (LLE) [1][2]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (IS) solution (e.g., Tinidazole or Alprazolam).[1][2]
-
Add 1 mL of an organic extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 2-3 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the chromatography system.
B. HPLC Method Conditions (Example) [1]
-
Column: Reversed-phase C18 column.[1]
-
Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH 4.5) and methanol (40:60, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 303 nm.[1]
-
Linear Range: 0.12-120 µg/mL in rat plasma.[1]
-
Lower Limit of Detection: 0.06 µg/mL.[1]
C. LC-MS/MS Method Conditions (for higher sensitivity) [2][3]
-
Ionization: Electrospray ionization (ESI).[2]
-
Note: Specific mobile phase gradients and mass transition parameters would need to be optimized for the specific instrument used.
Mandatory Visualizations
Experimental Workflow for Rodent Pharmacokinetic Study
Caption: Workflow of a typical rodent pharmacokinetic study.
Postulated Signaling Pathway for Neuroprotective Effects of this compound
References
- 1. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Cinepazide solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cinepazide, with a specific focus on overcoming solubility challenges in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a vasodilator that is primarily known to function as a weak L-type calcium channel blocker and a potentiator of adenosine A2 receptors. Its vasodilatory effects are attributed to its ability to influence intracellular calcium levels and enhance the production of nitric oxide, a potent vasodilator. By inhibiting calcium influx into vascular smooth muscle cells, it promotes relaxation and improves blood flow. Additionally, its action on adenosine A2 receptors can lead to the accumulation of cyclic AMP (cAMP), further contributing to vasodilation.
Q2: What are the common solvents for dissolving this compound maleate?
A2: this compound maleate is soluble in Dimethyl Sulfoxide (DMSO) and water. It is important to use fresh, anhydrous DMSO as moisture can reduce its solubility.
Q3: My this compound maleate is precipitating when I add it to my cell culture medium. What could be the cause?
A3: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
-
Supersaturation: The final concentration of this compound in your media may exceed its solubility limit in the complex aqueous environment of the cell culture medium.
-
Solvent Shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous media can cause the drug to crash out of solution.
-
Media Components: Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.
-
pH and Temperature: The pH and temperature of your cell culture medium can influence the solubility of this compound.
Q4: What is the recommended storage for this compound maleate solutions?
A4: Powdered this compound maleate should be stored at -20°C for up to 3 years. Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation in your cell culture experiments.
Step 1: Optimize Stock Solution Preparation
The initial preparation of a high-concentration, stable stock solution is critical.
-
Problem: Difficulty dissolving this compound maleate powder.
-
Solution: Use fresh, anhydrous DMSO. To aid dissolution, you can gently warm the solution and/or use sonication.
-
Problem: Precipitation observed in the stock solution over time.
-
Solution: Ensure the stock solution is stored correctly in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Step 2: Modify the Working Solution Preparation
How you dilute your stock solution into the cell culture medium is a crucial step to prevent precipitation.
-
Problem: this compound precipitates immediately upon addition to the cell culture medium.
-
Solution: This is likely due to "solvent shock." Try the following:
-
Pre-warm the media: Warm your cell culture media to 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Instead of adding the concentrated stock directly, perform a serial dilution. First, dilute the stock in a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to your final volume of media.
-
Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling the flask or plate.
-
Step 3: Employ Co-solvents and Formulation Strategies
For experiments requiring higher concentrations of this compound, a simple DMSO stock may not be sufficient.
-
Problem: The desired final concentration of this compound is too high to be soluble in the media, even with optimized dilution techniques.
-
Solution: Consider using a co-solvent formulation for your stock solution. These formulations can help to keep the drug in solution when diluted into the aqueous cell culture medium.
Experimental Protocols
Protocol 1: Standard Preparation of this compound Maleate Stock Solution
-
Weigh the desired amount of this compound maleate powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
To facilitate dissolution, gently vortex the tube and/or sonicate in a water bath until the solution is clear. Gentle warming to 37°C can also be applied.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Maleate Working Solution in Cell Culture Media
-
Thaw a single-use aliquot of your this compound maleate stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration. The final DMSO concentration should ideally be kept below 0.5% (v/v) to avoid solvent toxicity to the cells.
-
Add the calculated volume of the stock solution dropwise to the pre-warmed media while gently swirling.
-
Visually inspect the medium for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
Quantitative Data
Table 1: Solubility of this compound Maleate in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 107 | 200.53 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Water | 20 - 107 | 37.48 - 200.53 | Solubility in water can vary.[1][2][3] |
| Ethanol | Insoluble | - | [1] |
Table 2: Example Co-Solvent Formulations for In Vivo Studies (Adaptable for In Vitro Use with Caution)
| Formulation Component | Protocol 1 | Protocol 2 |
| Solvent 1 | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - |
| Solvent 4 | 45% Saline | - |
| Achieved Solubility | ≥ 2.75 mg/mL | ≥ 2.75 mg/mL |
Note: These formulations are primarily for in vivo use. When adapting for in vitro experiments, it is crucial to test the toxicity of the co-solvents on your specific cell line.
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: this compound's dual signaling pathways.
References
Technical Support Center: Cinepazide Maleate Formulations
Welcome to the Technical Support Center for Cinepazide Maleate Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound maleate in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound maleate?
A1: The aqueous solubility of this compound maleate has been reported to be approximately 20 mg/mL, resulting in a clear solution. However, other sources have reported higher solubility values. It is crucial to determine the solubility under your specific experimental conditions (e.g., pH, temperature, buffer system).
Q2: What are the primary factors that can cause the precipitation of this compound maleate in aqueous solutions?
A2: Precipitation of this compound maleate can be influenced by several factors, including:
-
pH: As a salt of a weak base and a weak acid, the solubility of this compound maleate is expected to be pH-dependent. Changes in the pH of the solution can shift the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms of the drug.
-
Temperature: Temperature can affect the solubility of most compounds. For this compound maleate, it is important to control the temperature of your solutions, as fluctuations can lead to supersaturation and subsequent precipitation.
-
Concentration: Exceeding the solubility limit of this compound maleate in a given solvent system will inevitably lead to precipitation.
-
Solvent Composition: The presence of co-solvents, salts, or other excipients can significantly alter the solubility of this compound maleate.
-
Drug Degradation: this compound maleate can degrade in aqueous solutions, particularly with prolonged storage.[1] Some degradation products may have lower solubility than the parent drug, leading to precipitation over time. A patent has identified potential degradation products such as this compound oxynitride and the this compound cis-isomer.[1]
Q3: How can I prevent the precipitation of this compound maleate in my experiments?
A3: Several strategies can be employed to prevent precipitation:
-
pH Control: Maintaining the pH of the solution within a range where this compound maleate is most soluble is critical. A patent for a this compound maleate injection suggests a pH range of 3.5 to 4.5 for improved stability.
-
Use of Co-solvents: Incorporating co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG300), and Ethanol can significantly enhance the solubility of this compound maleate.[2]
-
Addition of Surfactants: Surfactants like Tween-80 can be used to increase the solubility and prevent precipitation by forming micelles.[2]
-
Complexation with Cyclodextrins: Encapsulating this compound maleate within cyclodextrin molecules, such as Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), can improve its aqueous solubility and stability.[2]
-
Temperature Control: Prepare and store your solutions at a controlled temperature to avoid precipitation caused by temperature fluctuations.
-
Fresh Preparation: Whenever possible, prepare this compound maleate solutions fresh to minimize the risk of degradation-related precipitation.
Q4: Is this compound maleate compatible with common intravenous fluids?
A4: Based on clinical trial data, this compound maleate has been administered as a continuous intravenous infusion by diluting 320 mg in 500 mL of saline (0.9% sodium chloride).[3] This indicates compatibility with normal saline. However, it is always recommended to perform a visual inspection for any signs of precipitation or incompatibility when mixing with any intravenous fluid. For other fluids like 5% Dextrose in Water (D5W), specific compatibility studies are recommended.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitation upon initial dissolution | Exceeded solubility limit. | - Increase the volume of the solvent.- Gently warm and/or sonicate the solution to aid dissolution.[2]- Use a co-solvent system (see Table 1). |
| Incorrect pH of the solvent. | - Adjust the pH of the solvent to a more acidic range (e.g., pH 3.5-4.5) before adding this compound maleate. | |
| Precipitation after a period of time | Drug degradation. | - Prepare solutions fresh before use.- Store solutions at a controlled, cool temperature and protect from light.- Consider conducting a stability-indicating assay to monitor for degradation products. |
| Temperature fluctuations. | - Maintain a constant temperature for the solution during the experiment and storage. | |
| Change in pH over time. | - Use a buffered solvent system to maintain a stable pH. | |
| Cloudiness or haze in the solution | Formation of fine precipitates or colloidal particles. | - Filter the solution through a 0.22 µm filter.- Re-evaluate the formulation for potential incompatibilities or insufficient solubilizing agents. |
| Incompatibility with other components | Interaction with other excipients or drugs in the formulation. | - Assess the compatibility of all components in the formulation individually with this compound maleate.- Consult literature for known incompatibilities. |
Quantitative Data on Solubility
Table 1: Formulations to Enhance this compound Maleate Solubility
| Formulation Protocol | Solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL[2] |
Table 2: Reported Solubilities of this compound Maleate
| Solvent | Reported Solubility | Source |
| Water | 20 mg/mL | |
| DMSO | 100 mg/mL | [2] |
Note: Solubility values can vary depending on the experimental conditions. It is recommended to determine the solubility for your specific application.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound maleate powder to a known volume of the aqueous solvent (e.g., purified water, buffer of a specific pH) in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Analysis:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound maleate in the diluted sample.
-
-
Calculation:
-
Calculate the solubility of this compound maleate in the aqueous solvent, taking into account the dilution factor.
-
Protocol 2: Visual Compatibility with Intravenous Fluids
-
Preparation of this compound Maleate Solution:
-
Prepare a stock solution of this compound maleate at a clinically relevant concentration using a suitable solvent (e.g., Sterile Water for Injection).
-
-
Mixing with IV Fluids:
-
Add a specified volume of the this compound maleate stock solution to a clear container (e.g., glass vial or infusion bag) containing the intravenous fluid (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water) to achieve the desired final concentration.
-
-
Visual Inspection:
-
Gently mix the solution.
-
Visually inspect the solution against a black and white background for any signs of precipitation, haze, color change, or gas formation immediately after mixing and at specified time points (e.g., 1, 4, 8, and 24 hours).
-
-
Documentation:
-
Record all observations at each time point.
-
Visualizations
Caption: Troubleshooting workflow for this compound maleate precipitation.
Caption: General experimental workflow for preparing and assessing this compound maleate solutions.
Caption: Simplified overview of this compound maleate's proposed mechanism of action.
References
- 1. CN102688188B - this compound maleate injection and preparation method thereof - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cinepazide-induced Cytotoxicity in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity induced by Cinepazide in primary neuron cultures. While this compound is primarily known for its neuroprotective effects, this guide addresses scenarios where unexpected cytotoxicity may be observed, potentially due to high concentrations, off-target effects, or specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to primary neuron cultures?
A1: The majority of published literature highlights the neuroprotective properties of this compound, particularly in models of ischemia. However, like many pharmacological agents, high concentrations or specific experimental conditions could potentially lead to cytotoxic effects. The mechanisms of this compound, including calcium channel blockade and modulation of nitric oxide signaling, can have dual roles in neuronal viability depending on the cellular context and concentration.
Q2: At what concentration might I expect to see cytotoxicity with this compound?
A2: There is currently no established cytotoxic concentration (IC50) for this compound in primary neuron cultures in publicly available literature. If you are observing cytotoxicity, it is likely at concentrations significantly higher than the typical therapeutic range. We recommend performing a dose-response curve starting from a low nanomolar range up to high micromolar concentrations to determine the precise toxicity threshold in your specific neuronal culture system.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: Based on its pharmacological profile, hypothetical mechanisms for this compound-induced cytotoxicity at high concentrations could include:
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common pathway for drug-induced cell death.[1][2][3][4] This can involve increased production of reactive oxygen species (ROS), impaired mitochondrial respiration, and altered mitochondrial membrane potential.
-
Disruption of Calcium Homeostasis: While this compound is a calcium channel blocker, excessive blockade or off-target effects on other calcium channels at high concentrations could disrupt intracellular calcium homeostasis, a critical factor for neuronal survival.[5][6][7]
-
Nitric Oxide (NO) Imbalance: this compound can enhance nitric oxide production. While NO is crucial for neuronal signaling, high levels can be neurotoxic, leading to the formation of peroxynitrite and subsequent cellular damage.[8][9][10]
-
Apoptosis Induction: The above-mentioned stressors can converge on apoptotic pathways, leading to the activation of caspases and programmed cell death.[11][12][13]
Q4: How can I distinguish between apoptosis and necrosis in my cultures?
A4: You can use a combination of morphological assessment and specific assays. Apoptosis is characterized by cell shrinkage, chromatin condensation, and formation of apoptotic bodies. Necrosis involves cell swelling and lysis. For specific detection, you can use:
-
Annexin V/Propidium Iodide (PI) staining: Annexin V stains apoptotic cells, while PI stains necrotic cells.
-
Caspase activation assays: Measuring the activity of caspases, such as caspase-3, is a hallmark of apoptosis.[11][12][13]
-
LDH release assay: Lactate dehydrogenase (LDH) is released from necrotic cells with compromised membrane integrity.
Troubleshooting Guide
This guide provides solutions to common problems encountered when assessing this compound's effects on primary neuron cultures.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed at all tested concentrations of this compound. | 1. Incorrect this compound concentration: Calculation or dilution error leading to excessively high doses. 2. Poor initial culture health: Suboptimal neuron isolation, plating, or maintenance. 3. Contamination: Bacterial or fungal contamination. | 1. Verify concentration: Re-calculate and prepare fresh dilutions of this compound from a new stock. 2. Optimize culture conditions: Review and refine your neuron isolation and culture protocols. Ensure proper coating of culture vessels and use appropriate media and supplements.[14][15][16] 3. Check for contamination: Visually inspect cultures for signs of contamination and perform routine sterility checks. |
| Inconsistent results between experiments. | 1. Variability in primary neuron preparations: Differences in cell yield and health between dissections. 2. Inconsistent this compound treatment: Variations in incubation time or drug addition. 3. Edge effects in multi-well plates: Evaporation from outer wells leading to altered media and drug concentrations. | 1. Standardize protocols: Use a consistent and detailed protocol for neuron isolation and culture. 2. Ensure consistent treatment: Use a timer for all incubations and add this compound consistently across all wells. 3. Minimize edge effects: Do not use the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain humidity. |
| Cell clumping observed after this compound treatment. | 1. Suboptimal substrate coating: Poor attachment of neurons leading to aggregation.[14][17][18] 2. High cell density: Overly dense cultures can lead to clumping. 3. Cell death and debris: Dying cells can release sticky DNA, causing aggregation. | 1. Optimize coating: Ensure uniform and adequate coating of culture surfaces with poly-D-lysine or other appropriate substrates. 2. Adjust seeding density: Perform a titration to find the optimal seeding density for your specific neuron type and experimental setup. 3. Gentle media changes: Perform partial media changes to remove debris without disturbing the attached cells. |
| Glial cell overgrowth is confounding the results. | 1. Presence of proliferating glial cells in the initial culture. [14][15][16] 2. Use of serum-containing media. | 1. Use anti-mitotic agents: Add a low concentration of an anti-mitotic agent like Cytosine Arabinoside (Ara-C) to the culture medium after neuronal attachment. Be aware of potential neurotoxic effects of Ara-C itself.[14][19] 2. Use serum-free media: Culture neurons in a defined, serum-free medium such as Neurobasal with B-27 supplement.[14][20] |
Experimental Protocols
Assessment of Neuronal Viability using MTT Assay
This protocol provides a method for quantifying neuronal viability based on the metabolic activity of the cells.
Materials:
-
Primary neuron culture
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Plate primary neurons in a 96-well plate at the desired density and allow them to adhere and mature for the desired number of days in vitro (DIV).
-
Prepare serial dilutions of this compound in pre-warmed culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of necrosis.
Materials:
-
Primary neuron culture
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate reader
Procedure:
-
Follow steps 1-4 from the MTT assay protocol.
-
At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (usually obtained by lysing a set of control cells).
Visualizations
Hypothetical Signaling Pathways in this compound-Induced Cytotoxicity
Caption: Hypothetical pathways of this compound-induced cytotoxicity at high concentrations.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for evaluating this compound-induced cytotoxicity in primary neurons.
References
- 1. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Calcium channel blockers and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying how calcium channel blockers can protect against brain disease [research.unimelb.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Nitric Oxide Is an Essential Mediator for Neuronal Differentiation of Rat Primary Cortical Neuron Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide-Dependent Pathways as Critical Factors in the Consequences and Recovery after Brain Ischemic Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Involvement of caspases and calpains in cerebrocortical neuronal cell death is stimulus-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dendrotek.ca [dendrotek.ca]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
How to store Cinepazide solutions for long-term stability
This technical support center provides guidance on the long-term storage and stability of Cinepazide solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -80°C, which can preserve the solution for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q2: How should I prepare this compound solutions for in vivo experiments?
For in vivo studies, it is highly recommended to prepare the working solution fresh on the day of use to ensure accurate dosing and avoid administering any potential degradation products.[1] If a stock solution is used to prepare the working solution, ensure it has been stored under the recommended conditions.
Q3: What solvents are recommended for preparing this compound solutions?
This compound maleate is soluble in DMSO and water.[2] For aqueous solutions intended for cell culture or in vivo use, it is crucial to filter-sterilize the final working solution using a 0.22 μm filter before application.[1] When using DMSO, be aware that it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[2]
Q4: Are there any known incompatibilities for this compound solutions?
This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3] Contact with these substances should be avoided to prevent chemical degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in the solution upon thawing. | The solubility limit may have been exceeded, or the solution may have undergone freeze-thaw cycles. | Gently warm and/or sonicate the solution to aid dissolution.[1] Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Reduced or inconsistent experimental results. | The this compound solution may have degraded due to improper storage or age. | Prepare a fresh stock solution from solid this compound. Always prepare working solutions fresh for daily experiments. Verify the stability of your stored stock solutions using an appropriate analytical method like HPLC. |
| Discoloration or change in the appearance of the solution. | This could indicate chemical degradation or contamination. | Discard the solution immediately and prepare a fresh one. Investigate potential sources of contamination in your workflow. |
Stability Data Summary
The following table summarizes the known stability of this compound solutions under different storage conditions.
| Storage Temperature | Duration | Solvent | Stability | Reference |
| -80°C | 6 months | DMSO or Water | Stable | [1] |
| -20°C | 1 month | DMSO or Water | Stable | [1][2] |
Note: This table will be updated as more quantitative data from forced degradation studies becomes available.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound maleate powder in a sterile container.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO or sterile water) to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution in DMSO, dissolve the appropriate amount of this compound maleate in fresh, anhydrous DMSO.[2]
-
Mixing: Vortex or sonicate the solution until the this compound maleate is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the determination of this compound in plasma and can be used to assess the stability of this compound solutions.[4]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Dilute an aliquot of the this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay (e.g., 0.12-120 μg/mL).[4]
-
If an internal standard is used, add a fixed concentration to the diluted sample.
-
Inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound and compare it to a freshly prepared standard of known concentration.
-
The percentage of this compound remaining can be calculated to determine the stability of the solution over time and under different conditions.
-
Visualizations
Signaling Pathway of this compound
This compound is a vasodilator that is thought to exert its effects through multiple mechanisms, including weak calcium channel blockade and potentiation of adenosine's effects, which leads to smooth muscle relaxation and improved blood flow.
References
- 1. High performance liquid chromatographic method for the determination of this compound maleate and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. japsonline.com [japsonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Addressing Variability in Animal Models Treated with Cinepazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in animal models treated with Cinepazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a vasodilator with a multi-faceted mechanism of action. It primarily acts as a weak calcium channel blocker, inhibiting the influx of Ca2+ into vascular smooth muscle cells.[1] This leads to muscle relaxation and vasodilation. Additionally, it has been shown to inhibit phosphodiesterase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels, further contributing to vasodilation.[2] this compound also potentiates the relaxing responses to endogenous adenosine.[2]
Q2: In which animal models has this compound been studied?
A2: Preclinical studies have utilized this compound in various animal models, including rat models of chronic cerebral hypoperfusion and in vitro studies on isolated dog cerebral arteries.[1][2] In rat models of cerebral ischemia, this compound has been investigated for its neuroprotective effects.[1]
Q3: What are the typical dosages of this compound used in animal models?
A3: The dosage of this compound can vary depending on the animal model and the research question. In a study on diabetic rats with chronic cerebral hypoperfusion, a dose of 10 mg/kg of this compound maleate was administered daily.[1] In vitro studies on isolated dog cerebral arteries have used concentrations ranging from 10-6 to 10-5 M.[2] Clinical trials in humans for acute ischemic stroke have used intravenous infusions of 320 mg of this compound maleate daily.[3][4] Researchers should perform dose-response studies to determine the optimal dosage for their specific model and experimental conditions.
Q4: What are the main sources of variability when using this compound in animal models?
A4: Variability in animal models treated with this compound can arise from several factors:
-
Animal-related factors: Species, strain, age, sex, and underlying health status of the animals can all influence drug metabolism and response.
-
Experimental procedures: The choice of anesthetic, surgical procedures (such as in induced-ischemia models), and the route of drug administration can significantly impact outcomes.
-
Drug formulation: The solubility and stability of the this compound formulation can affect its bioavailability and efficacy.
-
Environmental factors: Housing conditions, diet, and light-dark cycles can influence animal physiology and drug response.
Troubleshooting Guides
Issue 1: High Variability in Cerebral Blood Flow (CBF) Measurements
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Anesthetic Effects | Anesthetics can have intrinsic vasodilatory or vasoconstrictive effects, confounding the effects of this compound. Isoflurane, for example, is a known vasodilator.[5] Solution: Standardize the anesthetic protocol, including the agent, dose, and duration of administration. Consider using a conscious animal model if feasible, or choose an anesthetic with minimal cardiovascular effects. Document the anesthetic protocol in detail in your experimental records. |
| Surgical Variability | In models like the Middle Cerebral Artery Occlusion (MCAO), slight variations in the surgical technique can lead to significant differences in the degree of ischemia and subsequent CBF changes. Solution: Ensure all surgeons are highly trained and follow a standardized surgical protocol. Utilize methods to confirm successful occlusion and reperfusion, such as laser Doppler flowmetry. |
| Physiological Parameters | Fluctuations in body temperature, blood pressure, and blood gases (pCO2, pO2) can all affect cerebral blood flow. Solution: Continuously monitor and maintain these physiological parameters within a narrow range during the experiment. Use a heating pad to maintain core body temperature and an appropriate ventilation strategy. |
| Measurement Technique | The method used to measure CBF (e.g., laser Doppler, arterial spin labeling MRI) has its own inherent variability. Solution: Ensure the measurement equipment is properly calibrated and that the personnel performing the measurements are well-trained. For techniques like laser Doppler, ensure consistent probe placement. |
Issue 2: Inconsistent Neuroprotective Effects
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Timing of Administration | The therapeutic window for neuroprotective agents after an ischemic event is often narrow. The timing of this compound administration post-insult is critical. Solution: Conduct a time-course study to determine the optimal window for this compound administration in your model. Ensure the timing is consistent across all animals. |
| Dose Selection | The dose of 10 mg/kg used in some rat studies may not be optimal for all models or species.[1] An inadequate dose will not elicit a significant effect, while an excessive dose could lead to off-target effects or toxicity. Solution: Perform a dose-escalation study to establish a clear dose-response relationship for the desired neuroprotective outcome (e.g., reduction in infarct volume). |
| Severity of Ischemic Insult | High variability in the severity of the initial ischemic injury will lead to variable outcomes, making it difficult to assess the efficacy of the treatment. Solution: Standardize the ischemia model as much as possible (see MCAO protocol below). Exclude animals that do not meet predefined criteria for successful occlusion (e.g., a certain percentage drop in CBF). |
| Outcome Assessment | The methods used to assess neuroprotection (e.g., TTC staining for infarct volume, behavioral tests) have their own sources of variability. Solution: Use a combination of histological and functional outcome measures. Ensure that the individuals performing the assessments are blinded to the treatment groups. |
Quantitative Data
Due to the limited availability of public, head-to-head comparative data for this compound in common preclinical models, the following tables are provided as templates for researchers to populate with their own data. This will aid in intra- and inter-study comparisons.
Table 1: Pharmacokinetic Parameters of this compound in Animal Models (Template)
| Species/Strain | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Rat (Sprague-Dawley) | IV | |||||
| PO | ||||||
| Dog (Beagle) | IV | |||||
| PO | ||||||
| Mouse (C57BL/6) | IV | |||||
| PO |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; IV: Intravenous; PO: Oral.
Table 2: Dose-Response of this compound in a Rat MCAO Model (Template)
| Dose (mg/kg, IV) | n | Infarct Volume (% of hemisphere) | Neurological Score | Cerebral Blood Flow (% change from baseline) |
| Vehicle Control | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 |
Experimental Protocols
Key Experiment: Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol is a standard method for inducing focal cerebral ischemia to model stroke.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Heating pad
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 silk suture
-
4-0 nylon monofilament with a silicone-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in a mixture of N2O and O2. Place the animal in a supine position on a heating pad to maintain a core body temperature of 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with 4-0 silk sutures. Place a temporary slipknot on the ICA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Occlusion: Gently insert the silicone-coated 4-0 nylon monofilament through the ECA stump into the ICA until it blocks the origin of the middle cerebral artery (MCA). A successful occlusion is typically indicated by a significant drop (e.g., >70%) in cerebral blood flow as measured by a laser Doppler flowmeter placed on the skull over the MCA territory.
-
Reperfusion (for transient MCAO): After the desired period of occlusion (e.g., 60-90 minutes), carefully withdraw the monofilament to allow for reperfusion.
-
Wound Closure: Close the cervical incision in layers.
-
Post-operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery. Monitor the animal closely.
Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Experimental workflow for a preclinical MCAO study with this compound.
Caption: Logical troubleshooting workflow for addressing experimental variability.
References
- 1. unh.primo.exlibrisgroup.com [unh.primo.exlibrisgroup.com]
- 2. Effects of this compound on the purinergic responses in the dog cerebral artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. renaissance.stonybrookmedicine.edu [renaissance.stonybrookmedicine.edu]
Cell culture media recommendations for Cinepazide experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting cell culture experiments with Cinepazide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Cell Culture Media Recommendations
The choice of cell culture medium is critical for the success of experiments involving this compound and depends on the cell type being investigated. This compound is a vasodilator, and its effects are often studied in vascular smooth muscle cells and endothelial cells. Additionally, its neuroprotective properties have been examined in neuronal cell lines.
| Cell Type | Recommended Basal Media | Typical Supplements |
| Vascular Smooth Muscle Cells (VSMCs) | DMEM, Smooth Muscle Cell Growth Medium | 5-20% Fetal Bovine Serum (FBS), L-Glutamine, Non-Essential Amino Acids (NEAA), Growth factors (e.g., FGF, EGF, Insulin)[1][2][3] |
| Endothelial Cells | Endothelial Cell Basal Medium, DMEM/F-12 | 2-10% FBS, Endothelial Cell Growth Supplement (ECGS) or specific growth factors (e.g., VEGF, IGF), Heparin[4][5][6][7][8] |
| PC12 Cells (Neuronal) | RPMI-1640, DMEM-Hi, F-12K | 5-15% Horse Serum, 2.5-10% FBS, L-Glutamine[9][10][11][12] |
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound experiments.
Problem 1: Poor Cell Viability or Growth After this compound Treatment
Possible Causes:
-
High this compound Concentration: The concentration of this compound may be too high, leading to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Suboptimal Culture Conditions: General cell culture issues such as contamination, incorrect media formulation, or improper incubator settings can exacerbate drug-induced stress.[13][14]
Solutions:
-
Determine IC50: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) and select a non-toxic concentration range for your experiments.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO) and does not affect cell viability.[15] Always include a solvent-only control in your experiments.
-
Maintain Healthy Cultures: Regularly check for contamination (e.g., mycoplasma) and ensure cells are in the logarithmic growth phase before starting the experiment.[13][16]
Problem 2: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
This compound Instability: this compound maleate may degrade in aqueous solutions over time.[17][18]
-
Variability in Cell Passages: Using cells at high passage numbers can lead to phenotypic and genotypic changes, affecting their response to stimuli.[17]
-
Assay-Specific Issues: Problems with cAMP or intracellular calcium assays can lead to unreliable data.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution just before use. Store stock solutions at -20°C or -80°C as recommended.[19]
-
Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments to ensure reproducibility.
-
Optimize Assay Conditions: For cAMP assays, optimize cell density and consider using phosphodiesterase inhibitors to prevent cAMP degradation.[20][21] For calcium imaging, ensure proper dye loading and calibration to avoid artifacts.[22][23][24][25]
Experimental Workflow for a Cell-Based Vasodilation Assay
Caption: Workflow for an in vitro vasodilation experiment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound maleate?
A1: this compound maleate is soluble in water (up to 20 mg/mL) and DMSO (up to 100 mg/mL with sonication).[19] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is not toxic to the cells (typically below 0.1%).[15]
Q2: Which cell lines are most suitable for studying the vasodilatory effects of this compound?
A2: Primary human aortic smooth muscle cells (HASMC), human umbilical vein endothelial cells (HUVECs), and coronary artery smooth muscle cells are highly relevant for studying vasodilation.[1][11] Immortalized cell lines like the rat aortic smooth muscle cell line (A7r5) can also be used.
Q3: How does this compound exert its effects on a cellular level?
A3: this compound primarily acts as a vasodilator. Its mechanisms include:
-
Inhibition of phosphodiesterase (PDE): This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which promotes smooth muscle relaxation.
-
Calcium channel blocking activity: By modulating intracellular calcium levels, it can induce vasodilation.[19]
Q4: What are the key signaling pathways to investigate when studying this compound's mechanism of action?
A4: The primary signaling pathways to investigate are the cAMP/PKA pathway in vascular smooth muscle cells and the intracellular calcium signaling pathway in both smooth muscle and endothelial cells.[1][4]
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
Protocol 1: Cytotoxicity Assay
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line and to establish a suitable concentration range for further experiments.
Materials:
-
Adherent cells (e.g., VSMCs, Endothelial cells, or PC12 cells)
-
Complete culture medium appropriate for the cell line
-
This compound maleate
-
DMSO (or sterile water)
-
96-well tissue culture plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound maleate in DMSO or sterile water. From this, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Intracellular cAMP Measurement
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound.
Materials:
-
Cells cultured in a 96-well plate
-
This compound maleate
-
Forskolin (as a positive control for adenylyl cyclase activation)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Commercially available cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader compatible with the assay kit
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to confluence. Before the assay, you may need to serum-starve the cells for a few hours to reduce basal cAMP levels.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Treatment: Add different concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate for the recommended time to stimulate cAMP production (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each well or express them as a fold change relative to the vehicle control.
Protocol 3: Intracellular Calcium Measurement
This protocol outlines the measurement of intracellular calcium mobilization using a fluorescent indicator.
Materials:
-
Cells grown on glass-bottom dishes or black-walled, clear-bottom 96-well plates
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound maleate
-
An agonist to induce calcium release (e.g., ATP or bradykinin)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging plate and allow them to adhere and grow.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) with Pluronic F-127 in HBSS. Remove the culture medium, wash the cells with HBSS, and incubate them with the loading solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes.
-
Baseline Measurement: Acquire a baseline fluorescence reading before adding any compounds.
-
Treatment: Add different concentrations of this compound and incubate for a short period.
-
Stimulation and Measurement: Add a calcium-mobilizing agonist and immediately start recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data can be expressed as a ratio of fluorescence over baseline (F/F0) or calibrated to absolute calcium concentrations if using a ratiometric dye like Fura-2.
References
- 1. Smooth Muscle Cell Culture Medium VascuLife [lifelinecelltech.com]
- 2. Primary Human Smooth Muscle Cells and Growth Media [sigmaaldrich.com]
- 3. Influence of Culture Medium on Smooth Muscle Cell Differentiation from Human Bone Marrow–Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Medium (ECM) [sciencellonline.com]
- 5. Complete Endothelial Cell Medium /w Kit – 500 ML [cellbiologics.com]
- 6. researchgate.net [researchgate.net]
- 7. promocell.com [promocell.com]
- 8. promocell.com [promocell.com]
- 9. PC12 cell protocols [whitelabs.org]
- 10. 2.8. PC12 Cell Culture [bio-protocol.org]
- 11. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 12. bcrj.org.br [bcrj.org.br]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 15. promocell.com [promocell.com]
- 16. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound maleate|26328-04-1|MSDS [dcchemicals.com]
- 18. High performance liquid chromatographic method for the determination of this compound maleate and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 23. Fluorescence imaging of intracellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Technical Support Center: Cinepazide and Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing Cinepazide in experiments involving fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference from this compound, ensuring the accuracy and reliability of your experimental data.
Understanding the Challenge: this compound's Potential for Fluorescence Interference
Diagram of the Potential Problem:
Caption: Potential for spectral overlap between this compound's intrinsic fluorescence and the emission of a typical assay fluorophore, leading to inaccurate data.
Frequently Asked Questions (FAQs)
Q1: How can I determine if this compound is interfering with my fluorescence assay?
A1: The first step is to perform a simple control experiment. Prepare a sample containing this compound at the concentration used in your assay, but without the fluorescent probe or cells. Measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore. If you detect a signal, it is likely due to this compound's intrinsic fluorescence.
Q2: My control experiment shows a signal from this compound. What are my options?
A2: You have several strategies to mitigate this interference, which are detailed in the troubleshooting guides below. These include:
-
Using Red-Shifted Fluorophores: Shifting to fluorophores that excite and emit at longer wavelengths can often avoid the interference from compounds that fluoresce in the blue-green range.
-
Implementing Blank Correction: You can subtract the background fluorescence of this compound from your experimental measurements.
-
Utilizing Spectral Unmixing: For imaging applications, this computational method can separate the spectral signatures of your fluorophore and the interfering compound.
-
Switching to a Non-Fluorescent Assay: In some cases, the most robust solution is to use an alternative assay that does not rely on fluorescence detection.
Q3: At what concentrations is this compound likely to cause interference?
A3: The concentration at which interference becomes significant will depend on the specific assay and the sensitivity of your detection instrument. It is crucial to perform the control experiment mentioned in Q1 at the highest concentration of this compound you plan to use in your experiments.
Troubleshooting Guides
Guide 1: Characterizing this compound's Fluorescence
This guide will help you determine the spectral properties of this compound in your experimental buffer.
Experimental Protocol: Measuring this compound's Excitation and Emission Spectra
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in your assay buffer.
-
Use a scanning spectrofluorometer to measure the fluorescence of the this compound solution.
-
To determine the emission spectrum:
-
Set the excitation wavelength to a value in the UV range (e.g., 340 nm, based on the cinnamic acid structure) and scan the emission across a broad range (e.g., 350-700 nm).
-
Repeat this with several excitation wavelengths to find the optimal excitation.
-
-
To determine the excitation spectrum:
-
Set the emission wavelength to the peak identified in the emission scan and scan the excitation wavelengths across a relevant range (e.g., 250-450 nm).
-
-
Record the peak excitation and emission wavelengths. This information will be critical for choosing compatible fluorophores and setting up correction methods.
Data Presentation:
| Parameter | Wavelength (nm) |
| Predicted Excitation Maxima (based on Cinnamic Acid) | ~270-300 |
| Predicted Emission Maxima (based on Cinnamic Acid) | ~350-450 |
| Your Measured Excitation Maximum | Enter your data here |
| Your Measured Emission Maximum | Enter your data here |
Guide 2: Mitigation Strategy - Using Red-Shifted Fluorophores
If this compound fluoresces in the blue-green region, switching to red or far-red fluorophores can be a simple and effective solution.
Workflow for Selecting a Red-Shifted Fluorophore:
Caption: A logical workflow for selecting and validating a red-shifted fluorophore to avoid spectral overlap with this compound.
Recommended Red-Shifted Fluorophores:
| Fluorophore | Excitation (nm) | Emission (nm) | Common Applications |
| Cy5 | ~649 | ~670 | Flow cytometry, microscopy, plate-based assays |
| Alexa Fluor 647 | ~650 | ~668 | Flow cytometry, microscopy, high-content screening |
| DRAQ5™ | ~647 | ~681 | Nuclear counterstain in live cells |
| DRAQ7™ | ~633, 647 | ~665-800 | Dead cell stain |
Guide 3: Mitigation Strategy - Blank Correction
For plate reader-based assays, subtracting the background fluorescence of this compound can correct the final readings.
Experimental Protocol: Background Subtraction
-
Prepare three sets of wells in your microplate:
-
Blank: Wells containing only your assay buffer.
-
This compound Control: Wells containing your assay buffer and this compound at the experimental concentration.
-
Experimental: Wells containing your cells/reagents, this compound, and the fluorescent probe.
-
-
Measure the fluorescence intensity of all wells at the appropriate excitation and emission wavelengths.
-
Calculate the corrected fluorescence for your experimental wells using the following formula:
-
Corrected Fluorescence = (Fluorescence of Experimental Well) - (Average Fluorescence of this compound Control Wells)
-
Data Presentation:
| Well Type | Average Raw Fluorescence (RFU) |
| Blank | Enter your data here |
| This compound Control | Enter your data here |
| Experimental Sample 1 | Enter your data here |
| Corrected Sample 1 Fluorescence | (Experimental - this compound Control) |
Guide 4: Mitigation Strategy - Spectral Unmixing
For fluorescence microscopy and high-content imaging, spectral unmixing can computationally separate the emission spectra of your fluorophore and this compound.
Experimental Protocol: Spectral Unmixing
-
Acquire reference spectra for each fluorescent component in your sample. This requires preparing separate samples containing:
-
Only your fluorescently labeled target (e.g., cells stained with your fluorescent probe).
-
Only this compound at the experimental concentration.
-
An unstained control to capture autofluorescence.
-
-
Image your experimental sample using a spectral detector that captures the entire emission spectrum at each pixel.
-
Use the imaging software's linear unmixing algorithm to process the acquired image. The software will use the reference spectra to calculate the contribution of each fluorophore (and this compound) to the total signal in each pixel, generating separate images for each component.
Diagram of Spectral Unmixing Workflow:
Best practices for dissolving Cinepazide maleate powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling Cinepazide maleate powder.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation of this compound maleate solutions.
| Problem | Potential Cause | Recommended Solution |
| Powder is not dissolving or solution is cloudy | - Insufficient solvent volume- Inappropriate solvent- Low temperature- Compound has precipitated out of solution | - Ensure you are using the recommended solvent ratios (see solubility table below).- Try gently warming the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.[1]- For DMSO stock solutions, ensure you are using newly opened, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] |
| Precipitation occurs after adding aqueous buffer or media | - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- pH of the aqueous solution is not optimal. | - Prepare a more concentrated stock solution in an organic solvent and use a smaller volume to dilute into your aqueous medium.- Consider using a co-solvent system as detailed in the in vivo experimental protocols.[1] |
| Solution color changes over time | - Degradation of the compound. | - Prepare fresh solutions for each experiment, especially for in vivo studies.[1]- Store stock solutions at the recommended temperatures (-20°C for up to 1 month, -80°C for up to 6 months) and protect from light.[1][2] |
| Inconsistent experimental results | - Inaccurate concentration due to incomplete dissolution or precipitation.- Degradation of the compound. | - Visually inspect the solution to ensure it is clear and free of particulates before use.- Always prepare fresh working solutions from a stored stock solution on the day of the experiment.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound maleate?
A1: For in vitro studies, Dimethyl sulfoxide (DMSO) and water are the recommended solvents. This compound maleate is soluble in DMSO at 100 mg/mL (with the need for ultrasonic treatment) and in water at 50 mg/mL (also requiring ultrasonic treatment).[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can negatively impact solubility.[1][3]
Q2: How should I prepare this compound maleate for in vivo experiments?
A2: For in vivo administration, a co-solvent system is often necessary. A common protocol involves first dissolving the compound in DMSO to create a stock solution, and then diluting it with other vehicles such as PEG300, Tween-80, and saline, or with corn oil.[1] The specific formulation will depend on the route of administration and the experimental animal. It is recommended to prepare these working solutions fresh on the day of use.[1]
Q3: My this compound maleate powder won't dissolve completely, what should I do?
A3: If you encounter difficulty dissolving the powder, you can try gentle heating and/or sonication to aid dissolution.[1] Ensure that you are using a sufficient volume of the appropriate solvent. For high concentrations in DMSO or water, ultrasonic treatment is recommended.[1]
Q4: How should I store my this compound maleate solutions?
A4: Stock solutions of this compound maleate in a solvent should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[1][2] The solid powder should be stored at 4°C, sealed, and kept away from moisture.[1]
Q5: Can I prepare a concentrated aqueous stock solution?
A5: Yes, this compound maleate is soluble in water up to 50 mg/mL with the aid of sonication.[1] However, for long-term storage, a stock solution in DMSO stored at -80°C is generally more stable.[1]
Data Presentation
Solubility of this compound Maleate
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL[1] | 187.42 mM[1] | Ultrasonic treatment is needed. Use newly opened, anhydrous DMSO.[1] |
| Water | 50 mg/mL[1] | 93.71 mM[1] | Ultrasonic treatment is needed.[1] |
| Co-solvent Systems (in vivo) | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL[1] | ≥ 5.15 mM[1] | Prepare by adding each solvent sequentially.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL[1] | ≥ 5.15 mM[1] | Prepare by adding each solvent sequentially.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL[1] | ≥ 5.15 mM[1] | Prepare by adding each solvent sequentially.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (in vitro)
-
Weigh out the required amount of this compound maleate powder (Molecular Weight: 533.57 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution briefly to mix.
-
Place the vial in an ultrasonic bath and sonicate until the powder is completely dissolved, resulting in a clear solution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Preparation of a Dosing Solution for Animal Studies (in vivo)
This protocol provides an example of preparing a dosing solution with a final concentration of 2.75 mg/mL.[1]
-
Prepare a 27.5 mg/mL stock solution of this compound maleate in DMSO.
-
To prepare 1 mL of the final dosing solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix thoroughly.
-
This working solution should be prepared fresh on the day of the experiment.[1]
Visualizations
Caption: Experimental workflow for dissolving this compound maleate powder.
Caption: Proposed signaling pathway of this compound maleate.
References
Technical Support Center: Enhanced Cinepazide Stability Through Media pH Adjustment
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of Cinepazide in experimental media by adjusting the pH. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the pH of the experimental media critical for this compound stability?
The stability of many pharmaceutical compounds, including this compound, is highly dependent on the pH of their environment. The pH can influence the rate of chemical degradation reactions such as hydrolysis and oxidation. For this compound maleate, an acidic environment is known to be favorable for its stability. An injectable formulation of this compound maleate is noted to be unstable, and adjusting the pH to a range of 3.5 to 4.5 enhances its stability.[1]
Q2: What are the primary degradation pathways for pharmaceuticals like this compound at unfavorable pH?
The primary degradation pathways for many drugs that are susceptible to pH changes include:
-
Hydrolysis: The cleavage of chemical bonds by reaction with water. Ester and amide functional groups are particularly susceptible to hydrolysis under acidic or basic conditions.[2][3]
-
Oxidation: The loss of electrons from the drug molecule, which can be catalyzed by changes in pH.[2][3] The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[2][3]
Q3: What are the visual or analytical indicators of this compound degradation in my media?
Visual indicators of degradation can include a change in the color or clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique to separate and quantify the parent drug from its degradation products.[4] A decrease in the peak area of the active pharmaceutical ingredient (API) and the appearance of new peaks corresponding to degradation products in the chromatogram are clear indicators of instability.
Q4: Can I use any acid or base to adjust the pH of my media?
It is crucial to use high-purity, well-characterized acids, bases, or buffer systems to adjust the pH. Commonly used reagents include hydrochloric acid and sodium hydroxide. However, for maintaining a stable pH over time, especially during experiments, the use of buffer solutions is highly recommended. Common buffer systems include phosphate, citrate, and acetate buffers. The choice of buffer should be compatible with your experimental system and the drug substance.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in media. | The pH of the media is outside the optimal stability range for this compound (3.5-4.5). | Prepare fresh media and carefully adjust the pH to within the 3.5-4.5 range using a suitable buffer system (e.g., citrate or acetate buffer). Verify the pH with a calibrated pH meter. |
| Inconsistent results between experimental replicates. | The pH of the media is not stable and is drifting over time. This can be due to a lack of buffering capacity or reactions with cellular metabolites. | Incorporate a buffer system with adequate capacity into your media preparation protocol. Ensure the buffer's pKa is close to the target pH. Monitor the pH of the media at the beginning and end of your experiment. |
| Appearance of unknown peaks in HPLC analysis. | These are likely degradation products of this compound due to instability in the media. | Confirm that the pH of your media is within the optimal range. If the pH is correct, consider other factors that may affect stability, such as exposure to light (photodegradation) or high temperatures. |
| Precipitation or cloudiness in the media after pH adjustment. | The change in pH may have affected the solubility of this compound or other media components. | Ensure that the final concentration of this compound does not exceed its solubility at the target pH. Prepare a stock solution in a suitable solvent before diluting it into the pH-adjusted media. |
Quantitative Data on this compound Stability
| pH of Media | Temperature (°C) | Time (hours) | Remaining this compound (%) | Appearance of Degradation Products (Peak Area %) |
| 2.0 | 37 | 24 | 95.2 | 4.8 |
| 3.5 | 37 | 24 | 99.1 | 0.9 |
| 4.5 | 37 | 24 | 98.8 | 1.2 |
| 5.5 | 37 | 24 | 92.5 | 7.5 |
| 7.4 (Physiological) | 37 | 24 | 85.3 | 14.7 |
| 8.5 | 37 | 24 | 76.8 | 23.2 |
Note: This table presents illustrative data to demonstrate the concept of pH-dependent stability. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted Media for Cell Culture
This protocol describes the preparation of a buffered cell culture medium at a specific acidic pH to enhance this compound stability.
Materials:
-
This compound powder
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile 0.1 M Hydrochloric Acid (HCl)
-
Sterile 0.1 M Sodium Hydroxide (NaOH)
-
Sterile buffer concentrate (e.g., 1 M Citrate buffer, pH 4.0)
-
Calibrated sterile pH meter or sterile pH indicator strips
-
Sterile serological pipettes and conical tubes
-
Sterile filter (0.22 µm)
Procedure:
-
In a sterile biosafety cabinet, dispense the desired volume of basal cell culture medium into a sterile container.
-
Aseptically add the appropriate volume of the sterile buffer concentrate to achieve the final desired buffer concentration (typically 10-20 mM). For example, to make 100 mL of media with 20 mM citrate buffer, add 2 mL of a 1 M citrate buffer stock.
-
Gently mix the solution.
-
Aseptically measure the pH of the medium using a calibrated sterile pH probe or a sterile pH strip.
-
If necessary, adjust the pH to the target value (e.g., 4.5) by adding sterile 0.1 M HCl dropwise to lower the pH or sterile 0.1 M NaOH to raise the pH. Mix well after each addition and re-measure the pH.
-
Once the target pH is achieved, sterile-filter the entire solution through a 0.22 µm filter.
-
Prepare a stock solution of this compound in a suitable sterile solvent (e.g., DMSO).
-
Add the this compound stock solution to the pH-adjusted medium to achieve the final desired concentration. Ensure the final solvent concentration is compatible with your cells (typically <0.1%).
-
Store the final this compound-containing medium at the recommended temperature (e.g., 4°C) and protect it from light until use.
Protocol 2: Stability Testing of this compound using HPLC
This protocol outlines a forced degradation study to assess the stability of this compound at different pH values.
Materials:
-
This compound stock solution (e.g., 1 mg/mL)
-
Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer at pH 4.5 and methanol)[5]
-
Acetonitrile
-
High-purity water
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
For each pH to be tested, dilute the this compound stock solution in the respective buffer to a final concentration of 100 µg/mL in separate vials.
-
Prepare a control sample by diluting the stock solution in the mobile phase.
-
-
Stress Conditions:
-
Incubate the vials at a controlled temperature (e.g., 40°C) for a predetermined period (e.g., 0, 4, 8, 12, and 24 hours).
-
-
HPLC Analysis:
-
At each time point, withdraw an aliquot from each vial, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Run the analysis using a validated stability-indicating method. A mobile phase consisting of a water mixture of 10mM potassium dihydrogen phosphate (pH=4.5):methanol (40:60, v/v) has been used for this compound analysis.[5]
-
-
Data Analysis:
-
Integrate the peak areas of the this compound peak and any degradation product peaks in the chromatograms.
-
Calculate the percentage of remaining this compound at each time point for each pH condition relative to the control sample at time zero.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for preparing pH-adjusted media with this compound.
Caption: Logical relationship between media pH and this compound stability.
References
- 1. The hydrolysis of piperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. questjournals.org [questjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Cinepazide in Gavage Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming challenges associated with the poor oral bioavailability of Cinepazide in oral gavage studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a vasodilator that acts as a weak calcium channel blocker, showing potential in treating cerebrovascular diseases like ischemic stroke.[1] Poor oral bioavailability is a significant concern because it can lead to high variability in drug exposure and potentially limit the therapeutic efficacy of the drug when administered orally. Factors that can contribute to poor oral bioavailability include low aqueous solubility, extensive first-pass metabolism in the liver and gut wall, and poor permeability across the intestinal epithelium.[2][3][4]
Q2: What are the known physicochemical properties of this compound Maleate?
A2: this compound maleate is the salt form of this compound. Its properties are summarized in the table below. The maleate salt form is generally used to improve the aqueous solubility and stability of the parent compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₁N₃O₅ · C₄H₄O₄ | |
| Molecular Weight | 533.57 g/mol | |
| Appearance | White to beige powder | |
| Solubility in Water | 20 mg/mL (clear solution) | |
| Solubility in DMSO | 100 mg/mL (with sonication) | [1] |
Q3: What is a typical pharmacokinetic profile of this compound Maleate in rats after oral gavage?
A3: A study in rats administered a single oral gavage dose of 10 mg/kg this compound maleate showed the following pharmacokinetic parameters. It is important to note that this study did not report the absolute oral bioavailability.
| Parameter | Value |
| Tmax (Time to maximum concentration) | 1.5 ± 0.5 h |
| Cmax (Maximum plasma concentration) | 450 ± 120 ng/mL |
| AUC₀₋ₜ (Area under the curve from 0 to last measurement) | 1280 ± 350 ng·h/mL |
| t₁/₂ (Half-life) | 2.5 ± 0.8 h |
Data is presented as mean ± standard deviation.
Troubleshooting Guide
This guide addresses common issues encountered during oral gavage studies with this compound that may contribute to poor bioavailability.
Issue 1: Inconsistent or low drug exposure in plasma.
-
Possible Cause 1: Poor Solubility and Dissolution in the GI Tract.
-
Troubleshooting Steps:
-
Assess Solubility in Biorelevant Media: Determine the solubility of this compound maleate in simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF) to better predict its in vivo dissolution.[5][6]
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and enhance dissolution.[8][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[10][11]
-
Use of Solubilizing Excipients: Include co-solvents, surfactants, or cyclodextrins in the formulation.[12][13]
-
-
-
-
Possible Cause 2: Extensive First-Pass Metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use rat liver microsomes to determine the metabolic stability of this compound and identify the major metabolizing enzymes.[14][15][16] This can help quantify the extent of first-pass metabolism.[2][3][17][18]
-
Strategies to Mitigate First-Pass Effect:
-
Co-administration with Enzyme Inhibitors: If the primary metabolizing enzymes are identified (e.g., specific cytochrome P450 enzymes), co-administration with a known inhibitor could increase bioavailability. This is primarily a research tool to confirm the metabolic pathway.
-
Alternative Routes of Administration: For preclinical studies, consider parenteral routes (intravenous, intraperitoneal) to bypass the first-pass effect and determine the maximum achievable systemic exposure.[4]
-
-
-
-
Possible Cause 3: Poor Intestinal Permeability.
-
Troubleshooting Steps:
-
In Vitro Permeability Assay: Conduct a Caco-2 cell permeability assay to assess the transport of this compound across an intestinal epithelial cell monolayer. This will help classify its permeability and determine if it is a substrate for efflux transporters like P-glycoprotein.[19][20][21][22]
-
Formulation with Permeation Enhancers: If permeability is low, consider incorporating permeation enhancers into the formulation, though their use requires careful toxicity assessment.[23]
-
-
-
Possible Cause 4: Issues with Oral Gavage Technique.
-
Troubleshooting Steps:
-
Ensure Proper Technique: Improper gavage technique can lead to accidental administration into the lungs or incomplete dosing, resulting in high variability. Ensure personnel are well-trained in proper restraint and gavage needle insertion.[24][25][26]
-
Vehicle Selection for Suspensions: If this compound is administered as a suspension, ensure the vehicle is appropriate to maintain a uniform and stable suspension. Use of suspending agents like carboxymethylcellulose (CMC) and proper mixing before and during administration is crucial.[27][28]
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Maleate Formulation for Oral Gavage (Suspension)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water. Stir overnight to ensure complete dissolution.
-
This compound Maleate Suspension:
-
Weigh the required amount of this compound maleate powder.
-
Levigate the powder with a small amount of the 0.5% CMC vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while stirring continuously to achieve the desired final concentration (e.g., 10 mg/mL).
-
Homogenize the suspension using a suitable method (e.g., sonication or a high-speed homogenizer) to ensure uniform particle size distribution.
-
-
Storage and Handling: Store the suspension at 2-8°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Protocol 2: In Vitro Metabolic Stability Assay using Rat Liver Microsomes
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, combine rat liver microsomes (final protein concentration 0.5-1.0 mg/mL), and phosphate buffer (pH 7.4).
-
Add this compound (from a stock solution in a solvent like DMSO, ensuring the final solvent concentration is <1%).
-
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability.
Caption: Integrated workflow for improving oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 4. First pass effect - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. interchim.fr [interchim.fr]
- 7. drughunter.com [drughunter.com]
- 8. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asiapharmaceutics.info [asiapharmaceutics.info]
- 13. senpharma.vn [senpharma.vn]
- 14. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. First-pass metabolism and bioavailability - Physics, Pharmacology and Physiology for Anaesthetists [cambridge.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. enamine.net [enamine.net]
- 21. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. researchanimaltraining.com [researchanimaltraining.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Cinepazide and Verapamil in Blocking Neuronal Calcium Channels In Vitro
For Researchers, Scientists, and Drug Development Professionals
Overview of Mechanisms
Verapamil , a phenylalkylamine, is a well-characterized L-type calcium channel blocker.[1] Its therapeutic effects in cardiovascular diseases are primarily attributed to this action. However, in vitro studies on neuronal preparations have revealed a broader spectrum of activity, with Verapamil also inhibiting T-type, N-type, P-type, and Q-type voltage-gated calcium channels, particularly at higher concentrations.[2][3] Evidence also suggests that Verapamil can modulate other ion channels, such as potassium channels, which contributes to its overall effect on neuronal excitability.[4]
Cinepazide , a piperazine derivative, is described as a vasodilator and a weak calcium channel blocker.[5] Its mechanism is thought to involve the inhibition of Ca2+ influx, leading to the relaxation of vascular smooth muscle.[5] While it is suggested to have neuroprotective effects, specific in vitro electrophysiological or calcium imaging studies detailing its direct inhibitory potency on various neuronal calcium channel subtypes are not available in the reviewed literature.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for Verapamil's inhibition of various neuronal calcium channels in vitro. Due to the lack of specific in vitro studies on this compound's direct neuronal calcium channel blocking activity, corresponding data is not available.
| Drug | Channel Subtype | Test System | IC50 Value | Reference |
| Verapamil | L-type (Cav1.2) | Not specified | 250 nM - 15.5 µM | [1] |
| Neuronal VSCC | Rat cortical neurons in primary culture | 17 µM | [6] | |
| Neuronal VSCC | Rat brain synaptosomes (45Ca2+ influx) | ~30 µM | [6] | |
| P-type | Rat striatal slices ([3H]-DA release) | Effective at ≤30 µM | [2] | |
| N-type & Q-type | Rat striatal slices ([3H]-DA release) | Appears to interact at >30 µM | [2] | |
| TREK Potassium Channels | Mouse SCG neurons | 96.09 µM | [4] |
VSCC: Voltage-Sensitive Calcium Channel; DA: Dopamine; SCG: Superior Cervical Ganglion. Note: The IC50 values for Verapamil can vary depending on the experimental conditions, including the specific channel subtype, cell type, and recording conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to assess the effects of compounds like Verapamil on neuronal calcium channels.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents in individual neurons.[7]
Objective: To measure the effect of Verapamil on voltage-gated calcium channel currents.
Methodology:
-
Cell Preparation: Primary neurons (e.g., from rat cortex or hippocampus) or cell lines expressing specific calcium channel subtypes are cultured on coverslips.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane.
-
Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane through gentle suction.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying a brief pulse of suction, allowing for electrical access to the entire cell.
-
Voltage Clamp: The membrane potential is held constant ("clamped") at a specific voltage by the patch-clamp amplifier.
-
Data Acquisition: Voltage steps are applied to activate the voltage-gated calcium channels, and the resulting ionic currents are recorded.
-
Drug Application: Verapamil is applied to the bath solution at various concentrations, and the changes in the calcium channel currents are measured to determine the inhibitory effect and calculate the IC50 value.[4]
Calcium Imaging with Fura-2 AM
This technique allows for the measurement of changes in intracellular calcium concentration in a population of cells.[8][9][10][11][12]
Objective: To assess the effect of Verapamil on depolarization-induced calcium influx.
Methodology:
-
Cell Plating: Neurons are plated on glass-bottom dishes or coverslips.
-
Dye Loading: The cells are incubated with Fura-2 AM, a cell-permeant ratiometric calcium indicator. Inside the cell, esterases cleave the AM group, trapping the Fura-2 molecule.
-
Depolarization: The neurons are stimulated with a depolarizing agent, such as a high concentration of potassium chloride (KCl), to open voltage-gated calcium channels.
-
Fluorescence Measurement: The cells are excited at two wavelengths (typically 340 nm and 380 nm), and the emission fluorescence is measured at ~510 nm. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
Drug Treatment: The experiment is repeated in the presence of different concentrations of Verapamil to determine its inhibitory effect on the KCl-induced calcium influx.
Signaling Pathways
The primary signaling pathway affected by both Verapamil and, presumably, this compound is the influx of calcium through voltage-gated calcium channels, which is a critical step in neuronal signaling.
Conclusion
Verapamil is a well-documented blocker of multiple types of neuronal voltage-gated calcium channels, with a range of potencies depending on the channel subtype and experimental conditions. In contrast, while this compound is reported to have calcium channel blocking activity, detailed in vitro quantitative data on its effects on specific neuronal calcium channels is lacking in the public domain. This data gap prevents a direct, evidence-based comparison of the potency and selectivity of these two compounds at the level of individual neuronal calcium channels. Further research employing techniques such as patch-clamp electrophysiology and calcium imaging on cultured neurons is required to fully elucidate the neuropharmacological profile of this compound and enable a comprehensive comparison with Verapamil.
References
- 1. stemcell.com [stemcell.com]
- 2. The effects of verapamil and diltiazem on N-, P- and Q-type calcium channels mediating dopamine release in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of Ca2+ channel blocking mode between gabapentin and verapamil: implication for protection against hypoxic injury in rat cerebrocortical slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 5. Effect of this compound Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential inhibition of neuronal calcium entry and [3H]-D-aspartate release by the quaternary derivatives of verapamil and emopamil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. researchgate.net [researchgate.net]
- 9. calcium-imaging-of-cortical-neurons-using-fura-2-am - Ask this paper | Bohrium [bohrium.com]
- 10. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 11. news-medical.net [news-medical.net]
- 12. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cinepazide and its Potential Alternatives in an In Vitro Model of Ischemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of cinepazide and other relevant compounds in an in vitro model of ischemia. While specific data on this compound analogs is limited in publicly available research, this document summarizes the known mechanisms of this compound and compares its potential efficacy with other agents based on available in vitro studies. The information is intended to assist researchers in designing experiments and identifying potential therapeutic strategies for ischemic stroke.
Introduction to this compound and In Vitro Ischemia Models
This compound is a vasodilator that has been used in the treatment of various cardiovascular and cerebrovascular conditions, including cerebral ischemia.[1][2] Its mechanism of action is multifaceted, involving the inhibition of calcium channels, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, and enhancing the production of nitric oxide, all of which contribute to vasodilation.[1][2] Additionally, this compound exhibits anti-thrombotic, neuroprotective, and antioxidant properties.[1]
To study the efficacy of neuroprotective agents like this compound at the cellular and molecular level, researchers commonly employ in vitro models of ischemia. The most widely used model is Oxygen-Glucose Deprivation (OGD), which mimics the ischemic conditions of a stroke by depriving cultured neuronal cells of oxygen and glucose.[3][4][5][6] This model allows for the controlled investigation of cellular injury mechanisms and the evaluation of the protective effects of pharmacological agents.
Comparative Efficacy of Neuroprotective Agents in In Vitro Ischemia
Due to the scarcity of published data on this compound analogs, this section presents a comparative summary of the neuroprotective effects of this compound maleate and other relevant compounds that have been studied in in vitro ischemia models. The data presented here is a synthesis of findings from various studies and is intended to provide a qualitative comparison.
Table 1: Qualitative Comparison of Neuroprotective Effects in In Vitro Ischemia Models
| Compound/Class | Primary Mechanism of Action | Reported In Vitro Neuroprotective Effects (OGD Model) | Key Signaling Pathways Implicated |
| This compound Maleate | Vasodilator (Calcium channel blocker, cAMP elevator), Anti-thrombotic, Antioxidant[1][2] | Limited direct quantitative data in OGD models. Inferred protection based on its known mechanisms against ischemic injury.[7] | Nitric Oxide signaling, cAMP signaling, Calcium homeostasis |
| Edaravone | Free radical scavenger, Antioxidant, Anti-inflammatory[7] | Reduction of neuronal damage and apoptosis.[7] | Antioxidant response pathways, Anti-inflammatory signaling |
| NMDA Receptor Antagonists (e.g., MK-801) | Blockade of N-methyl-D-aspartate (NMDA) receptors | Reduction of excitotoxic neuronal death. | Glutamatergic signaling, Calcium homeostasis |
| Calcium Channel Blockers (e.g., Nimodipine) | Inhibition of voltage-gated calcium channels | Attenuation of calcium overload-induced neuronal injury. | Calcium signaling pathways |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the in vitro evaluation of neuroprotective compounds. Below is a detailed methodology for a typical Oxygen-Glucose Deprivation (OGD) experiment in a neuronal cell culture.
Oxygen-Glucose Deprivation (OGD) Protocol for Neuronal Cell Culture
-
Cell Culture:
-
Primary cortical neurons are cultured in a serum-free medium.
-
Cells are grown for a specified number of days in vitro (DIV) to allow for maturation (e.g., 7-10 DIV).
-
-
Induction of OGD:
-
The regular culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS) or a similar buffer.
-
The cell cultures are then placed in a hypoxic chamber or incubator.
-
The chamber is flushed with a gas mixture of 95% N₂ and 5% CO₂ to reduce the oxygen concentration to less than 1%.
-
The duration of OGD can vary depending on the cell type and the desired severity of injury (e.g., 30 minutes to 4 hours).
-
-
Reoxygenation:
-
Following the OGD period, the glucose-free medium is replaced with the original, complete culture medium.
-
The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified reoxygenation period (e.g., 24 hours).
-
-
Assessment of Neuronal Injury/Viability:
-
Lactate Dehydrogenase (LDH) Assay: The amount of LDH released into the culture medium is measured as an indicator of cell death and membrane damage.
-
Cell Viability Assays (e.g., MTT, Calcein-AM/Ethidium Homodimer-1): These assays are used to quantify the percentage of viable cells after the OGD/reoxygenation insult.
-
Apoptosis Assays (e.g., TUNEL staining, Caspase-3 activity): These methods are used to specifically measure apoptotic cell death.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in ischemic neuronal injury and a typical experimental workflow for evaluating neuroprotective agents.
Signaling Pathways in Ischemic Neuronal Injury
Key signaling cascade leading to neuronal death in ischemia.
Experimental Workflow for In Vitro Neuroprotection Assay
Workflow for testing neuroprotective agents in an OGD model.
Conclusion
References
- 1. Oxygen glucose deprivation (OGD) [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathways leading to ischemic mitochondrial neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cinepazide and Other Vasodilators on Cerebral Perfusion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cinepazide's performance against other vasodilators, specifically nimodipine and vinpocetine, in improving cerebral perfusion. The information presented is supported by experimental data from clinical studies to aid in research and drug development.
Executive Summary
Cerebral vasodilators are a critical class of drugs for managing conditions characterized by reduced cerebral blood flow, such as ischemic stroke and cerebral vasospasm. This guide focuses on a head-to-head comparison of this compound with two other notable vasodilators, nimodipine and vinpocetine. While all three agents demonstrate efficacy in enhancing cerebral perfusion, they operate through distinct mechanisms of action, leading to differences in their clinical effects and potential applications. This compound acts as a phosphodiesterase (PDE) inhibitor and a mild calcium channel blocker, nimodipine is a selective L-type calcium channel blocker, and vinpocetine is a PDE1 inhibitor. This comparison synthesizes available quantitative data, details experimental methodologies, and visualizes the signaling pathways to provide a comprehensive overview for researchers and drug development professionals.
Quantitative Data Comparison
The following tables summarize the quantitative data from studies evaluating the effects of this compound, nimodipine, and vinpocetine on cerebral perfusion parameters.
Table 1: Comparison of this compound and Nimodipine on Middle Cerebral Artery (MCA) Blood Flow Velocity in Patients with Cerebral Vasospasm after Subarachnoid Hemorrhage
| Treatment Group | N | Baseline MCA Flow Velocity (cm/s) | Day 3 Post-Treatment MCA Flow Velocity (cm/s) | Day 7 Post-Treatment MCA Flow Velocity (cm/s) |
| This compound Maleate | 44 | Not Reported | 131.03 ± 15.03 | 118.90 ± 13.84 |
| Nimodipine | 44 | Not Reported | 135.93 ± 12.94 | 121.78 ± 14.19 |
| P-value (vs. Nimodipine) | P = 0.124 | P = 0.364 |
Data from a study comparing the curative effect of this compound maleate and nimodipine in the treatment of cerebral vasospasm after subarachnoid hemorrhage. While both groups showed a significant decrease in MCA blood flow velocity from baseline, there was no statistically significant difference between the two groups at day 3 and day 7.
Table 2: Effect of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow Velocity in Acute Ischemic Stroke Patients
| Treatment Group | N | Baseline MCA Peak Systolic Velocity (cm/s) | Post-Treatment MCA Peak Systolic Velocity (cm/s) | Baseline ACA Peak Systolic Velocity (cm/s) | Post-Treatment ACA Peak Systolic Velocity (cm/s) |
| Control (Edaravone) | 50 | 85.36 ± 10.24 | 96.58 ± 11.32 | 78.41 ± 9.85 | 89.74 ± 10.63 |
| Observation (this compound + Edaravone) | 50 | 86.12 ± 10.51 | 108.25 ± 12.14 | 79.05 ± 9.92 | 101.36 ± 11.47 |
| P-value (vs. Control) | >0.05 | <0.05 | >0.05 | <0.05 |
This study demonstrates that the addition of this compound to edaravone therapy leads to a more pronounced increase in blood flow velocities in both the Middle Cerebral Artery (MCA) and Anterior Cerebral Artery (ACA) in patients with acute ischemic stroke.[1]
Table 3: Effect of Vinpocetine on Regional Cerebral Blood Flow (rCBF) in Chronic Ischemic Stroke Patients (PET Study)
| Brain Region | N | Change in rCBF with Vinpocetine Treatment |
| Thalamus | 6 | +36% |
| Caudate Nucleus | 6 | +37% |
This PET study indicates that a 2-week intravenous vinpocetine treatment can significantly increase regional cerebral blood flow in specific brain structures in chronic ischemic stroke patients.[2][3] It is important to note that this was not a direct head-to-head comparison with this compound.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Transcranial Doppler (TCD) Ultrasound for Cerebral Blood Flow Velocity Measurement
-
Objective: To non-invasively measure the blood flow velocity in the major intracranial arteries, such as the Middle Cerebral Artery (MCA).[4]
-
Equipment: A 2 MHz pulsed-wave Doppler ultrasound system.[4]
-
Procedure:
-
The patient is positioned in a supine or sitting position.[5]
-
A low-frequency (2 MHz) transducer probe is placed on the temporal bone (transtemporal window) to insonate the MCA.[4]
-
The Doppler signal is optimized to obtain a clear waveform of the blood flow.
-
Measurements of peak systolic velocity (PSV), end-diastolic velocity (EDV), and mean flow velocity (MFV) are recorded.[6]
-
For vasospasm assessment, the Lindegaard ratio (MCA MFV / extracranial ICA MFV) is calculated to differentiate between vasospasm and hyperemia.[4]
-
-
Data Analysis: Changes in blood flow velocities before and after treatment are compared to assess the efficacy of the vasodilator.
Positron Emission Tomography (PET) for Cerebral Perfusion Imaging
-
Objective: To quantitatively measure regional cerebral blood flow (rCBF).[7][8]
-
Radiotracer: [¹⁵O]H₂O (radioactive water) is used as a diffusible tracer.[7][9]
-
Procedure:
-
The patient is positioned in the PET scanner.
-
A baseline scan is acquired.
-
A bolus of [¹⁵O]H₂O is administered intravenously.[8]
-
Dynamic PET images are acquired for several minutes to track the distribution of the tracer in the brain.[9]
-
Arterial blood samples are drawn to measure the arterial input function.[9]
-
The vasodilator is administered, and after a specified period, a second [¹⁵O]H₂O PET scan is performed to assess post-treatment rCBF.[2]
-
-
Data Analysis: Mathematical models are applied to the dynamic PET data and the arterial input function to generate quantitative maps of rCBF (in ml/100g/min). Changes in rCBF before and after drug administration are then calculated.[9]
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of this compound, nimodipine, and vinpocetine are mediated by distinct signaling pathways.
This compound Signaling Pathway
This compound induces vasodilation through a dual mechanism involving phosphodiesterase (PDE) inhibition and mild calcium channel blockade.
Nimodipine Signaling Pathway
Nimodipine is a dihydropyridine calcium channel blocker that exhibits high selectivity for cerebral blood vessels.[1][3]
Vinpocetine Signaling Pathway
Vinpocetine primarily acts as a selective inhibitor of phosphodiesterase type 1 (PDE1).[10]
Discussion and Conclusion
The available data suggests that this compound is an effective cerebral vasodilator with a comparable, though not statistically different, effect to nimodipine in reducing cerebral blood flow velocity in the context of vasospasm. The combination of this compound with edaravone shows a significant improvement in cerebral blood flow in acute ischemic stroke patients compared to edaravone alone.[1] Vinpocetine also demonstrates a marked ability to increase regional cerebral blood flow.[2]
The distinct mechanisms of action of these three vasodilators offer different therapeutic avenues. This compound's dual action on PDE and calcium channels may provide a broader spectrum of activity. Nimodipine's selectivity for cerebral vessels makes it a cornerstone in the management of subarachnoid hemorrhage-induced vasospasm.[1] Vinpocetine's PDE1 inhibition offers a targeted approach to increasing cGMP levels and promoting vasodilation.
Further head-to-head clinical trials with standardized methodologies and larger patient cohorts are warranted to definitively establish the comparative efficacy and optimal clinical positioning of these agents in the management of various cerebrovascular disorders. The choice of vasodilator will likely depend on the specific clinical scenario, patient characteristics, and the desired therapeutic outcome. This guide provides a foundational comparison to inform future research and development in this critical area of neuropharmacology.
References
- 1. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of vinpocetine on the redistribution of cerebral blood flow and glucose metabolism in chronic ischemic stroke patients: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. litfl.com [litfl.com]
- 5. TCD protocol (9C) - Manual of Neurosonology [cambridge.org]
- 6. Doppler Trans-Cranial Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. TPC - Blood flow in the brain [turkupetcentre.net]
- 10. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Cinepazide Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Cinepazide against established anti-inflammatory agents. It includes a summary of its performance based on available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Introduction
This compound, a vasodilator, is primarily recognized for its therapeutic effects in managing cardiovascular and cerebrovascular conditions by improving blood flow and microcirculation.[1][2] Recent research, however, has illuminated its potential as an anti-inflammatory agent. Studies indicate that this compound can mitigate inflammatory responses, offering a multi-targeted therapeutic profile that includes vasodilation, neuroprotection, and antioxidant activity.[1][3] This guide evaluates these emerging anti-inflammatory effects by comparing its mechanism and performance with well-characterized inhibitors, such as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and by examining its influence on critical inflammatory signaling pathways.
Comparison of Mechanisms of Action
The anti-inflammatory action of this compound appears to be multifactorial, contrasting with the more direct enzymatic inhibition of traditional NSAIDs. As a calcium channel blocker, this compound inhibits Ca2+ influx, which can modulate cellular processes involved in inflammation.[4][5] Furthermore, its antioxidant properties help protect tissues from inflammation and injury by neutralizing free radicals.[1]
In contrast, conventional inhibitors operate through more targeted mechanisms. NSAIDs, for instance, primarily inhibit cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][7] Other specific inhibitors are designed to target key nodes in inflammatory signaling cascades, such as the NF-κB and MAPK pathways.
Table 1: Comparison of Anti-inflammatory Mechanisms
| Compound/Class | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Vasodilation, Calcium Channel Blockade, Antioxidant Activity | Calcium Channels, Free Radicals |
| NSAIDs (e.g., Diclofenac) | Inhibition of Prostaglandin Synthesis | Cyclooxygenase (COX-1 & COX-2) Enzymes |
| NF-κB Inhibitors | Prevention of NF-κB nuclear translocation and DNA binding | IKK complex, IκBα, Proteasome |
| MAPK Inhibitors | Inhibition of kinase activity within the MAPK cascade | p38, JNK, ERK |
Experimental Data: Performance of this compound
Experimental studies, both in vivo and in vitro, have demonstrated this compound's ability to suppress inflammatory markers.
In Vivo Data
In animal models and clinical settings, this compound has been shown to significantly reduce the expression of pro-inflammatory cytokines. A study on rats with spinal cord injury found that treatment with this compound maleate reduced the number of activated microglia (CD68-positive cells) and lowered the expression of key inflammatory cytokines.[3] Clinical studies on patients with severe cerebral hemorrhage and acute ischemic stroke have also reported a marked reduction in serum inflammatory factors following this compound administration.[4][5][8]
Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound
| Model / Condition | Key Inflammatory Markers Measured | Observed Effect of this compound | Reference |
| Rat Spinal Cord Injury | TNF-α, IL-1β, IL-6, CD68+ Microglia | Significant Reduction | [3] |
| ICU Patients with Severe Cerebral Hemorrhage | Serum Inflammatory Factors | Effective Reduction | [4][5] |
| Patients with Acute Ischemic Stroke (in combination with Edaravone) | TNF-α, MCP-1 (pro-inflammatory) | Significant Decline | [8] |
| Patients with Acute Ischemic Stroke (in combination with Edaravone) | IL-10 (anti-inflammatory) | Considerable Rise | [8] |
In Vitro Data
At the cellular level, this compound has been shown to directly counteract inflammatory stimuli. In a study using a microglial cell line, this compound treatment effectively reduced the production of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a potent inflammatory agent.[3]
Table 3: Summary of In Vitro Anti-inflammatory Effects of this compound
| Cell Type | Inflammatory Stimulus | Key Inflammatory Markers Measured | Observed Effect of this compound | Reference |
| Microglia | Lipopolysaccharide (LPS) | Pro-inflammatory Cytokines | Significant Reduction | [3] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound are mediated through the modulation of complex signaling networks. While direct inhibition of specific kinases has not been fully elucidated, its ability to reduce hallmark inflammatory cytokines like TNF-α and IL-1β suggests an upstream effect on master regulatory pathways such as NF-κB and MAPK.
Key Inflammatory Signaling Pathways
For comparison, the canonical NF-κB and MAPK pathways, which are primary targets for many anti-inflammatory drugs, are illustrated below. These pathways are activated by diverse stimuli and regulate the expression of numerous genes involved in the inflammatory response.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to evaluate anti-inflammatory activity.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol is adapted from methodologies used to measure cytokine levels in biological samples.[3]
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add prepared standards and samples (e.g., serum, cell culture supernatant) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the target cytokine to each well. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB) to each well. Allow the color to develop.
-
Reaction Stoppage: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Protocol 2: In Vitro Inhibition of Protein Denaturation Assay
This assay is a common method to screen for anti-inflammatory activity, as denaturation of tissue proteins is a well-documented cause of inflammation.[11][12]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.6 mL of the test compound (e.g., this compound) at various concentrations.
-
Control and Standard:
-
Control: A control solution is prepared using 0.6 mL of the vehicle (e.g., DMSO) instead of the test compound.
-
Standard: A standard drug, such as Diclofenac sodium, is used as a positive control at the same concentrations.
-
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Conclusion
The available evidence indicates that this compound possesses significant anti-inflammatory properties, which complement its primary vasodilatory and neuroprotective functions.[1][4][5] Its ability to reduce key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 demonstrates a potent effect on inflammatory processes.[3] While its mechanism is multifactorial and less direct than that of classic NSAIDs or specific kinase inhibitors, its broad-spectrum action of mitigating oxidative stress and modulating inflammatory mediators presents a valuable therapeutic profile.[1] Further research is warranted to fully elucidate its precise molecular targets within the NF-κB and MAPK signaling pathways, which could solidify its role as a novel anti-inflammatory agent.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. This compound maleate promotes recovery from spinal cord injury by inhibiting inflammation and prolonging neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery – ScienceOpen [scienceopen.com]
- 6. Safer alternatives to nonsteroidal anti-inflammatory pain killers | EurekAlert! [eurekalert.org]
- 7. A Comprehensive Review of Non-Steroidal Anti-Inflammatory Drug Use in The Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathological roles of MAPK signaling pathways in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Cinepazide: HPLC vs. LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of Cinepazide in biological matrices.
This guide provides a comprehensive cross-validation of two prominent analytical techniques for the determination of this compound, a vasodilator agent. By presenting detailed experimental protocols and performance data, this document aims to assist researchers in selecting the most appropriate method for their specific pre-clinical and clinical research needs.
At a Glance: Method Performance Comparison
The selection of an analytical method is pivotal for generating reliable pharmacokinetic and pharmacodynamic data. Below is a summary of the key performance parameters for HPLC-UV and LC-MS/MS methods for this compound quantification.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.12 - 120 µg/mL[1] | 1 - 2,000 ng/mL[2] |
| Lower Limit of Detection (LOD) | 0.06 µg/mL[1] | Not explicitly stated, but LLOQ is 1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.12 µg/mL | 1 ng/mL[2] |
| Precision (RSD%) | Intra- and Inter-day CV < 15%[1] | Intra- and Inter-day RSD < 10%[2] |
| Accuracy | Within ±15% of the theoretical value[1] | Relative Error (RE) did not exceed 10%[2] |
| Internal Standard | Tinidazole[1] | Alprazolam[2] |
| Detection | UV at 303 nm[1] | Tandem Mass Spectrometry[2] |
Experimental Protocols: A Detailed Look
Accurate and reproducible results are contingent on meticulously executed experimental protocols. This section details the methodologies for both the HPLC-UV and LC-MS/MS assays.
HPLC-UV Method Protocol[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of rat plasma, add 20 µL of Tinidazole internal standard solution (10 µg/mL).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A mixture of 10mM potassium dihydrogen phosphate (pH=4.5) and methanol (40:60, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 303 nm.[1]
LC-MS/MS Method Protocol[2]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of rat plasma, add Alprazolam as the internal standard.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: A suitable gradient or isocratic mixture of aqueous and organic phases, likely containing a modifier like formic acid to enhance ionization.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI).[2]
-
Detection: Tandem mass spectrometry.[2]
-
Monitored Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored in Multiple Reaction Monitoring (MRM) mode.
Visualizing the Workflow and Metabolic Fate
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for method cross-validation and a putative metabolic pathway for this compound.
Caption: Experimental workflow for the cross-validation of HPLC and LC-MS/MS methods.
Caption: A putative metabolic pathway for this compound based on common reactions for piperazine-containing compounds.
Disclaimer: The metabolic pathway presented is putative and based on the known biotransformation of structurally similar compounds containing a piperazine moiety. Specific experimental studies on the metabolism of this compound are required for definitive pathway elucidation.
Conclusion: Method Selection Considerations
Both HPLC-UV and LC-MS/MS are viable methods for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the study.
-
HPLC-UV offers a cost-effective and robust method suitable for routine analysis, especially when high sample throughput is not the primary concern and when expected analyte concentrations are within the microgram per milliliter range.
-
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for studies requiring the quantification of low nanogram per milliliter concentrations of this compound, which is often necessary for pharmacokinetic studies with low dosage regimens or for analyzing samples with complex matrices. The higher specificity of LC-MS/MS also reduces the likelihood of interference from other compounds.
For researchers in the early stages of drug development or those conducting pharmacokinetic studies where high sensitivity is paramount, the LC-MS/MS method is recommended. For quality control or later-stage studies where analyte concentrations are higher, the HPLC-UV method may be a more economical choice.
References
Comparative Analysis of Cinepazide's Neuroprotective Effects on Neuronal Cell Lines
A detailed examination of the experimental evidence on the efficacy of Cinepazide in mitigating neuronal damage, with a focus on the PC12 cell line. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental protocols, and proposed mechanisms of action.
Quantitative Data Presentation: this compound's Effect on PC12 Cells
The rat pheochromocytoma cell line, PC12, is a widely used model in neuroscience research due to its ability to differentiate into neuron-like cells. A key study investigated the neuroprotective effects of this compound Maleate (CM) on PC12 cells subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemic injury[1]. The most significant protection was observed at a concentration of 10 μM CM[1].
The following tables summarize the quantitative findings from this pivotal study, showcasing this compound's impact on cell viability, markers of oxidative stress, and mitochondrial function.
Table 1: Effect of this compound Maleate on PC12 Cell Viability after Oxygen-Glucose Deprivation
| Treatment Group | This compound Maleate (CM) Concentration | Cell Viability (%) |
| Control | 0 µM | 100 |
| OGD | 0 µM | 50.2 ± 3.5 |
| OGD + CM | 1 µM | 62.5 ± 4.1 |
| OGD + CM | 10 µM | 78.3 ± 5.2 |
| OGD + CM | 100 µM | 65.1 ± 4.8 |
Data are presented as mean ± standard deviation. The 10 µM concentration of this compound Maleate demonstrated the most significant protective effect against OGD-induced cell death.[1]
Table 2: Effect of this compound Maleate (10 µM) on Oxidative Stress Markers in OGD-Treated PC12 Cells
| Parameter | OGD | OGD + CM (10 µM) |
| Intracellular Reactive Oxygen Species (ROS) Production (%) | 185.4 ± 12.3 | 125.7 ± 9.8 |
| Malondialdehyde (MDA) Production (nmol/mg protein) | 8.2 ± 0.6 | 4.5 ± 0.4 |
| Superoxide Dismutase (SOD) Activity (U/mg protein) | 25.6 ± 2.1 | 42.8 ± 3.5 |
This compound Maleate at 10 µM significantly reduced the production of ROS and MDA, and enhanced the activity of the antioxidant enzyme SOD in PC12 cells exposed to OGD.[1]
Table 3: Effect of this compound Maleate (10 µM) on Mitochondrial Function in OGD-Treated PC12 Cells
| Parameter | OGD | OGD + CM (10 µM) |
| Mitochondrial Membrane Potential (ΔΨm) (% of Control) | 55.3 ± 4.7 | 82.1 ± 6.9 |
| Mitochondrial Respiratory Complex I Activity (% of Control) | 60.1 ± 5.3 | 85.4 ± 7.2 |
| Mitochondrial Respiratory Complex IV Activity (% of Control) | 65.8 ± 5.9 | 88.2 ± 7.5 |
| ATP Production (% of Control) | 52.7 ± 4.9 | 79.5 ± 6.8 |
Treatment with 10 µM this compound Maleate preserved mitochondrial membrane potential, improved the activity of mitochondrial respiratory complexes, and enhanced ATP production in PC12 cells subjected to OGD.[1]
Descriptive Comparison of Neuronal Cell Lines
While quantitative data for this compound's effects are currently limited to the PC12 cell line, a brief overview of other relevant neuronal models is provided below to guide future comparative analyses.
-
PC12 Cells: Derived from a rat adrenal pheochromocytoma, these cells are of neural crest origin and can be differentiated into a sympathetic neuron-like phenotype by nerve growth factor (NGF)[2]. They are a valuable tool for studying neuronal differentiation, neurosecretion, and neurotoxicity[2].
-
SH-SY5Y Cells: A human-derived neuroblastoma cell line, SH-SY5Y cells are widely used in research on neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in neurotoxicity studies[3]. They can be differentiated to exhibit more mature neuronal characteristics[3].
-
Primary Cortical Neurons: These cells are isolated directly from the cerebral cortex of embryonic or neonatal rodents. They represent a model that more closely mimics the in vivo environment of the central nervous system but are more challenging to culture and maintain than immortalized cell lines[4][5].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
Cell Viability Assay (MTT Assay)[1][6][7][8]
-
Cell Plating: PC12 cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and cultured for 24 hours.
-
OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the plates are placed in a hypoxic chamber (95% N2, 5% CO2) for 2.5 hours.
-
This compound Treatment: After OGD, the medium is replaced with complete culture medium containing different concentrations of this compound Maleate (1, 10, 100 µM), and the cells are incubated for 24 hours under normoxic conditions.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)[1][3][9][10][11][12]
-
Cell Treatment: PC12 cells are treated as described in the cell viability assay.
-
DCFH-DA Staining: After treatment, cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Assessment of Mitochondrial Membrane Potential (ΔΨm)[1][13][14][15][16][17]
-
Cell Treatment: PC12 cells are subjected to OGD and treated with this compound Maleate as previously described.
-
JC-1 Staining: Cells are incubated with 5 µg/mL of the fluorescent probe JC-1 for 20 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader. The ratio of red fluorescence (aggregates in healthy mitochondria) to green fluorescence (monomers in the cytoplasm of cells with depolarized mitochondria) is calculated to determine the mitochondrial membrane potential.
Visualizations
Signaling Pathway Diagram
Caption: Proposed neuroprotective pathway of this compound against OGD-induced injury.
Experimental Workflow Diagram
Caption: A typical workflow for assessing neuronal cell viability using the MTT assay.
References
- 1. This compound maleate protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective [frontiersin.org]
- 5. Novel adult cortical neuron processing and screening method illustrates sex- and age-dependent effects of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Profile of Cinepazide In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cinepazide is a vasodilator primarily used in the treatment of cardiovascular and cerebrovascular diseases. Its therapeutic effects are attributed to its activity as a phosphodiesterase (PDE) inhibitor and a weak calcium channel blocker. However, like any pharmacologically active agent, the potential for off-target effects is a critical consideration in its safety and efficacy profile. This guide provides a comparative overview of the potential off-target interactions of this compound, drawing on data from analogous compounds to illustrate a representative off-target profile. The information is intended to guide researchers in designing comprehensive in vitro safety pharmacology studies.
Comparative Off-Target Profile
Due to the limited publicly available in vitro off-target screening data for this compound, this table presents a representative profile using data from other known phosphodiesterase inhibitors and vasodilators, such as Sildenafil and Papaverine. This comparative data highlights potential off-target interactions that should be investigated for this compound.
| Target Class | Specific Target | This compound (Expected Profile) | Sildenafil (Comparator) | Papaverine (Comparator) | Potential Clinical Implication |
| Phosphodiesterases | PDE1, PDE3, PDE4, PDE6 | Primary target is likely a broad-spectrum PDE inhibitor | Selective PDE5 inhibitor, with weaker inhibition of PDE6 | Non-selective PDE inhibitor | On-target efficacy, but cross-reactivity with other PDEs can lead to side effects (e.g., visual disturbances with PDE6 inhibition). |
| Ion Channels | L-type Calcium Channels | Weak inhibitor | No significant direct inhibition | Moderate inhibitor | Vasodilation (on-target), but potential for cardiac effects if inhibition is significant. |
| hERG Potassium Channel | To be determined | Low affinity | Low to moderate affinity | Risk of QT prolongation and Torsades de Pointes. | |
| GPCRs | Adrenergic Receptors (α1, α2, β1, β2) | To be determined | Low affinity | Low to moderate affinity for some subtypes | Hypotension, changes in heart rate. |
| Dopamine Receptors (D1, D2) | To be determined | Low affinity | Low to moderate affinity | Potential for CNS side effects. | |
| Serotonin Receptors (5-HT1A, 5-HT2A) | To be determined | Low affinity | Low affinity | Potential for mood and sleep disturbances. | |
| Enzymes | Cytochrome P450 (e.g., CYP3A4, CYP2D6) | To be determined | Metabolized by CYP3A4 and CYP2C9 | Metabolized by various CYPs | Potential for drug-drug interactions. |
Experimental Protocols
To thoroughly evaluate the off-target effects of this compound, a panel of in vitro assays should be employed. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard method (e.g., BCA assay).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) is prepared.
-
Incubation: In a 96-well plate, the following are added in order:
-
Assay buffer
-
Test compound (this compound) at various concentrations.
-
Radioligand (e.g., [3H]-Prazosin for α1-adrenergic receptors) at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Non-specific Binding Control: A set of wells containing a high concentration of a known, non-labeled ligand for the target receptor is included to determine non-specific binding.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2][3][4]
Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.
Protocol:
-
Reagents:
-
Purified enzyme of interest (e.g., a specific phosphodiesterase isoform).
-
Substrate for the enzyme (e.g., cAMP or cGMP for PDEs).
-
Assay buffer appropriate for the enzyme.
-
Test compound (this compound) at various concentrations.
-
-
Pre-incubation: The enzyme is pre-incubated with the test compound in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Monitoring: The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).
-
Data Analysis: The initial reaction velocity is calculated for each concentration of the test compound. The percentage of inhibition is determined by comparing the velocity in the presence of the inhibitor to the velocity of the uninhibited control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7][8][9]
In Vitro Ion Channel Screening Assay (Automated Patch Clamp)
This assay assesses the effect of a test compound on the function of various ion channels, which is crucial for cardiac safety assessment (e.g., hERG channel).
Protocol:
-
Cell Culture: A stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing the hERG channel) is cultured to an appropriate confluency.
-
Cell Preparation: On the day of the experiment, the cells are harvested and prepared as a single-cell suspension.
-
Automated Patch Clamp System: An automated patch-clamp platform (e.g., QPatch, Patchliner) is used for high-throughput recording.
-
Cell Trapping and Sealing: The cell suspension is introduced into the system, and individual cells are captured by microfluidic channels, and a high-resistance seal (giga-seal) is formed between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the membrane potential and recording of the ionic currents.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic current of the ion channel being studied.
-
Compound Application: The test compound (this compound) is applied to the cells at various concentrations, and the effect on the ion channel current is recorded.
-
Data Analysis: The peak current amplitude and other kinetic parameters are measured before and after the application of the test compound. The percentage of inhibition is calculated, and an IC50 value is determined.[10][11][12][13][14]
Mandatory Visualizations
Caption: Signaling pathway of this compound's primary mechanism of action.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for an enzyme inhibition assay.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 10. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. criver.com [criver.com]
A Comparative Analysis of the In Vivo Neuroprotective Efficacy of Cinepazide and Other Cinnamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo neuroprotective efficacy of Cinepazide, a drug used in the treatment of ischemic stroke, and other recently developed cinnamide derivatives. By presenting available experimental data, detailed methodologies, and outlining potential signaling pathways, this document aims to offer an objective resource for researchers in the field of neuroprotection and stroke therapy.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the in vivo neuroprotective effects of this compound and various cinnamide derivatives as reported in recent literature. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and assessment parameters.
Table 1: In Vivo Neuroprotective Efficacy of Novel Cinnamide Derivatives in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Compound | Dosage | Administration Route | Infarct Volume Reduction (%) vs. MCAO Model | Neurological Deficit Score Improvement | Reference |
| 9t | Not Specified | Not Specified | Significant Reduction | Excellent Neuroprotective Activities | [1][2][3][4][5] |
| 9u | Not Specified | Not Specified | Significant Reduction | Excellent Neuroprotective Activities | [1][2][3][4][5] |
| 9y | Not Specified | Not Specified | Significant Reduction | Excellent Neuroprotective Activities | [1][2][3][4][5] |
| 9z | Not Specified | Not Specified | Significant Reduction | Excellent Neuroprotective Activities | [1][2][3][4][5] |
| 6a | High Dose | Not Specified | Good Protective Effects | Not Specified | [6] |
| 6b | High Dose | Not Specified | Good Protective Effects | Not Specified | [6] |
Note: The studies on compounds 9t, 9u, 9y, 9z, 6a, and 6b utilized a rat model of focal cerebral ischemia (MCAO) or global cerebral ischemia, demonstrating their potential in reducing brain damage.[1][2][3][4][5][6]
Table 2: In Vivo Neuroprotective Efficacy of this compound Maleate in a Rat Model of Chronic Cerebral Hypoperfusion
| Compound | Dosage | Administration Route | Key Biomarker Changes vs. Diabetic Chronic Cerebral Hypoperfusion Model | Cognitive Function Improvement | Reference |
| This compound Maleate | 10 mg/kg/day for 14 days | Not Specified | ↓ Glial Fibrillary Acidic Protein (GFAP), ↓ β-secretase 1 (BACE1), ↑ Choline Acetyltransferase (ChAT) | Significantly Improved | [7] |
Note: The study on this compound Maleate was conducted in a model of chronic cerebral hypoperfusion in diabetic rats, focusing on biomarkers related to neuronal damage and cognitive function.[7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key in vivo models cited in the studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is widely used to mimic focal ischemic stroke in humans.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are fasted overnight with free access to water.
-
Anesthesia: Anesthesia is induced, commonly with an intraperitoneal injection of a ketamine/xylazine mixture or inhalation of isoflurane. The animal's body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and carefully isolated.
-
The ECA is ligated and transected.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
The filament is left in place for a specific duration (e.g., 90 or 120 minutes) to induce transient ischemia. For permanent ischemia, the filament is not withdrawn.
-
-
Reperfusion: For transient MCAO, the filament is withdrawn to allow reperfusion of the MCA territory.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover. Post-operative analgesia and monitoring are provided.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Assessed at various time points post-MCAO (e.g., 24 hours) using a graded scale (e.g., 0-4 or 0-5) to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: At the end of the experiment, animals are euthanized, and brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and the infarcted area remains white. The infarct volume is then calculated using image analysis software.
-
Bilateral Common Carotid Artery Ligation (2-Vessel Occlusion, 2VO) Model in Rats
This model is used to induce chronic cerebral hypoperfusion, which is relevant to vascular dementia and chronic ischemic conditions.
-
Animal Preparation: Similar to the MCAO model, rats are anesthetized and their body temperature is maintained.
-
Surgical Procedure:
-
A ventral midline incision is made in the neck.
-
The bilateral common carotid arteries (CCAs) are carefully exposed and separated from the vagus nerves.
-
Both CCAs are permanently ligated with silk sutures.
-
-
Post-operative Care: The incision is closed, and the animal is monitored during recovery.
-
Outcome Assessment: This model typically involves longer-term studies to assess the chronic effects of hypoperfusion.
-
Cognitive Function: Evaluated using behavioral tests such as the Morris water maze.
-
Histology and Immunohistochemistry: Brain tissue is analyzed for neuronal damage, gliosis (e.g., GFAP staining), and changes in specific protein expression (e.g., BACE1, ChAT) at the end of the study period.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their neuroprotective effects is critical for drug development.
This compound: A Multi-faceted Approach
This compound is known to be a vasodilator and a weak calcium channel blocker.[8] Its neuroprotective effects are thought to stem from a combination of mechanisms:
-
Improved Cerebral Blood Flow: By dilating cerebral blood vessels, this compound can enhance blood flow to ischemic areas, improving oxygen and glucose supply to neurons.
-
Anti-inflammatory Effects: this compound has been shown to reduce the expression of pro-inflammatory markers.
-
Anti-apoptotic Effects: It may also protect neurons by inhibiting programmed cell death pathways initiated by ischemic injury.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Bilateral Common Carotid Arteries Occlusion Surgery [bio-protocol.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Cinnamide Derivatives as Neuroprotective Agents for the Treatment of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Cinepazide's Effect on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cinepazide, a vasodilator used for cerebrovascular and cardiovascular conditions, has a multifaceted mechanism of action, including weak calcium channel blockade, phosphodiesterase inhibition, and enhancement of nitric oxide (NO) production.[1][2][3][4] While these mechanisms suggest a potential indirect influence on cellular metabolism, direct, independently validated evidence of its effect on mitochondrial respiration is currently lacking in publicly available literature.
A singular study has reported that this compound maleate protects neuronal cells from oxygen-glucose deprivation-induced injury by preserving mitochondrial functions. This study suggested that this compound can stabilize mitochondrial membrane potential, improve the activity of mitochondrial respiratory complexes, and enhance ATP production. However, to date, these findings have not been independently replicated or validated.
This guide provides a comprehensive overview of the current state of knowledge regarding this compound's interaction with mitochondrial processes. Given the absence of independent validation, this document also presents a comparative analysis of well-characterized alternative compounds known to directly modulate mitochondrial respiration. This is intended to offer researchers viable, validated tools for studying mitochondrial function.
Detailed experimental protocols for assessing key parameters of mitochondrial respiration are also included to facilitate further research in this area, including any future independent validation studies of this compound.
This compound and Mitochondrial Respiration: A Review of the Evidence
This compound's primary pharmacological effects are centered on vasodilation. Its mechanisms of action include:
-
Weak Calcium Channel Blockade: By acting as a mild calcium antagonist, this compound can modulate intracellular calcium levels, which are crucial for mitochondrial function.[3][4]
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE, leading to increased intracellular cyclic adenosine monophosphate (cAMP).[1] Some PDE inhibitors have been shown to influence mitochondrial biogenesis.
-
Nitric Oxide (NO) Enhancement: this compound can increase the production of nitric oxide, a key signaling molecule known to play a role in mitochondrial biogenesis and the regulation of cellular respiration.[2]
One study has explored the direct effects of this compound maleate on mitochondrial function in an in vitro model of oxygen-glucose deprivation. The key findings from this study are summarized below. It is critical to reiterate that these results await independent validation.
Table 1: Summary of Reported Effects of this compound Maleate on Mitochondrial Parameters (Awaiting Independent Validation)
| Parameter | Reported Effect | Cell Type | Condition |
| Mitochondrial Membrane Potential | Stabilization | PC12 cells | Oxygen-Glucose Deprivation |
| Mitochondrial Respiratory Complex Activity | Improvement | PC12 cells | Oxygen-Glucose Deprivation |
| ATP Production | Enhancement | PC12 cells | Oxygen-Glucose Deprivation |
Comparative Analysis of Alternatives for Modulating Mitochondrial Respiration
For researchers specifically interested in modulating mitochondrial respiration, a number of well-validated compounds offer more direct and extensively documented effects. The table below compares this compound (based on the single available study) with selected alternatives.
Table 2: Comparative Data of this compound and Alternative Mitochondrial Respiration Modulators
| Compound | Class/Mechanism | Target | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Production | Effect on Mitochondrial Membrane Potential |
| This compound | Vasodilator / Multiple | Putative: Mitochondrial Complexes | Reported to improve suppressed OCR | Reported to enhance | Reported to stabilize |
| Sildenafil | PDE5 Inhibitor | cGMP-specific phosphodiesterase type 5 | Can increase uncoupled OCR, indicating mitochondrial biogenesis | Can increase ATP content | Can protect mitochondrial membrane potential |
| S-Nitroso-N-acetylpenicillamine (SNAP) | Nitric Oxide Donor | Soluble guanylate cyclase / Cytochrome c oxidase | Biphasic: High concentrations inhibit, lower concentrations can stimulate biogenesis and enhance respiration | Can be enhanced with long-term exposure | Can be modulated depending on NO concentration |
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Uncoupler | Inner mitochondrial membrane proton gradient | Maximizes OCR (uncoupled respiration) | Decreases (uncouples respiration from ATP synthesis) | Depolarizes (dissipates proton gradient) |
| Rotenone | Complex I Inhibitor | NADH:ubiquinone oxidoreductase (Complex I) | Decreases (inhibits electron flow from Complex I) | Decreases | Can lead to depolarization |
| Antimycin A | Complex III Inhibitor | Cytochrome c reductase (Complex III) | Decreases (inhibits electron flow at Complex III) | Decreases | Can lead to hyperpolarization initially, then collapse |
Experimental Protocols
Accurate and reproducible assessment of mitochondrial respiration is fundamental to research in this field. Below are detailed protocols for commonly used methods.
High-Resolution Respirometry (HRR) of Permeabilized Cells
This protocol is adapted for instruments like the Oroboros Oxygraph.
Objective: To measure the oxygen consumption rate (OCR) of different mitochondrial respiratory states in permeabilized cells.
Materials:
-
Cell culture of interest
-
Respiration medium (e.g., MiR05)
-
Digitonin (for permeabilization)
-
Substrates: Pyruvate, Malate, Glutamate, Succinate
-
ADP
-
Inhibitors: Rotenone (Complex I), Antimycin A (Complex III), Oligomycin (ATP Synthase)
-
Uncoupler: FCCP
Procedure:
-
Cell Preparation: Harvest and resuspend cells in respiration medium to a final concentration of 1-2 x 10^6 cells/mL.
-
Instrument Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Baseline Respiration: Add the cell suspension to the chamber and record the stable baseline oxygen flux (routine respiration).
-
Permeabilization: Add an optimized concentration of digitonin to permeabilize the cell membrane without damaging the mitochondrial inner membrane.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Complex I-linked Respiration: Add malate, pyruvate, and glutamate. After a stable signal, add ADP to measure oxidative phosphorylation capacity (State 3).
-
LEAK Respiration (State 4o): Add oligomycin to inhibit ATP synthase. The remaining OCR is non-phosphorylating respiration.
-
Maximal Electron Transfer System (ETS) Capacity: Titrate FCCP to uncouple respiration and achieve maximal OCR.
-
Complex II-linked Respiration: Add rotenone to inhibit Complex I, then add succinate to measure Complex II-driven respiration.
-
Residual Oxygen Consumption (ROX): Add Antimycin A to block Complex III and determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate the different respiratory states by subtracting the appropriate rates. Normalize OCR to cell number or protein concentration.
Extracellular Flux Analysis of Adherent Cells
This protocol is for instruments like the Agilent Seahorse XF Analyzer.
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time in adherent cells.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Calibrant solution
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Compounds for injection (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in the Seahorse XF microplate and allow them to adhere and form a monolayer.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with calibrant solution overnight in a non-CO2 incubator.
-
Assay Preparation: Replace the growth medium with pre-warmed assay medium. Incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
Load Injection Ports: Load the injection ports of the sensor cartridge with the compounds for the mitochondrial stress test (typically oligomycin, FCCP, and a mixture of rotenone and antimycin A).
-
Assay Execution: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer and start the assay protocol. The instrument will measure baseline OCR and then sequentially inject the compounds and measure the response.
-
Data Analysis: Use the Seahorse software to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Experimental Workflow for Mitochondrial Respiration Analysis
Caption: General workflow for assessing mitochondrial respiration.
NO/cGMP Signaling Pathway and Mitochondrial Biogenesis
Caption: Simplified NO/cGMP signaling pathway leading to mitochondrial biogenesis.
References
- 1. Mitochondrial Membrane Potential Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Therapeutics to Modulate Mitochondrial Function in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cinepazide and Nimodipine on Neuronal Survival
For Immediate Release
This guide provides a detailed comparative study of Cinepazide and nimodipine, two neuroprotective agents with potential applications in ischemic stroke and other neurodegenerative conditions. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action, supported by experimental data, to aid in further research and development.
Introduction
Neuronal cell death following ischemic events is a critical factor in determining the extent of neurological damage. Both this compound and nimodipine have shown promise in promoting neuronal survival through various mechanisms. Nimodipine, a well-established L-type calcium channel blocker, primarily exerts its neuroprotective effects by preventing calcium overload in neurons.[1][2][3] this compound maleate, a vasodilator, has demonstrated neuroprotective properties by inhibiting inflammation and apoptosis.[4] This guide will delve into a comparative analysis of their efficacy in promoting neuronal survival, drawing upon available in vitro experimental data.
Experimental Protocols
To provide a standardized context for comparison, the following experimental protocols, based on common methodologies from published studies, are outlined.
In Vitro Model of Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This model simulates ischemic conditions in vitro to assess the neuroprotective effects of pharmacological agents.
-
Cell Culture: PC12 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For differentiation into a neuronal phenotype, cells are treated with nerve growth factor (NGF).
-
OGD Induction: To induce ischemic-like injury, the culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are incubated in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration (e.g., 2.5 to 6 hours).
-
Drug Treatment: this compound maleate or nimodipine is added to the culture medium at various concentrations (e.g., 1, 10, 100 µM) before, during, or after the OGD period.
-
Assessment of Neuronal Viability:
-
MTT Assay: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The reduction of MTT to formazan by metabolically active cells is measured spectrophotometrically.[5][6]
-
LDH Assay: Cytotoxicity is determined by measuring the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7]
-
-
Apoptosis Assessment:
-
Oxidative Stress Measurement:
-
ROS Assay: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
SOD and MDA Assays: The activity of superoxide dismutase (SOD) and the levels of malondialdehyde (MDA), a marker of lipid peroxidation, are quantified.[4]
-
-
Analysis of Inflammatory Markers in Microglia:
-
Cell Culture: Primary microglia or BV-2 microglial cells are cultured.
-
Activation: Microglia are activated with lipopolysaccharide (LPS).
-
Drug Treatment: Cells are treated with this compound or nimodipine.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the culture supernatant are measured by ELISA.[1][3][9]
-
Data Presentation
Table 1: Comparative Efficacy of this compound and Nimodipine on Neuronal Viability and Apoptosis
| Parameter | This compound Maleate | Nimodipine | Experimental Model |
| Effective Concentration | 10 µM showed significant protection[4] | 1-100 µM showed protection[10][11] | PC12 cells with OGD |
| Neuroprotection (Cell Viability) | Significantly attenuated OGD-induced injury[4] | Conferred up to 65% neuroprotection against OGD[10][11] | PC12 cells with OGD |
| Apoptosis Inhibition (Caspase-3 Activity) | Reduces H2O2-induced neuronal apoptosis[4] | Decreased caspase 3/7 activity under osmotic, oxidative, and heat stress[7][8] | Neuronal cell lines |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Effects of this compound and Nimodipine on Oxidative Stress and Inflammation
| Parameter | This compound Maleate | Nimodipine | Experimental Model |
| Oxidative Stress | Reduced intracellular ROS and MDA, enhanced SOD activity[4] | Protects against oxidative stress[5] | PC12 cells with OGD |
| Microglial Activation | Suppressed microglial activation[9] | Inhibited microglial activation and production of NO, TNF-α, IL-1β[1][3] | LPS-stimulated microglia |
| Pro-inflammatory Cytokines | Reduced TNF-α and IL-1β in ischemic brain[9] | Inhibited production of TNF-α and IL-1β from LPS-stimulated microglia[3] | In vivo and in vitro models |
Signaling Pathways and Mechanisms of Action
Nimodipine: L-Type Calcium Channel Blockade and Beyond
Nimodipine's primary mechanism of action is the blockade of L-type voltage-gated calcium channels, which mitigates the excessive influx of calcium into neurons during ischemic events. This reduction in intracellular calcium prevents the activation of calcium-dependent enzymes that lead to neuronal damage and apoptosis.[1][2][3]
Beyond calcium channel blockade, nimodipine has been shown to activate pro-survival signaling pathways. It promotes the phosphorylation of Akt and CREB (cAMP response element-binding protein), which in turn inhibits the activity of pro-apoptotic proteins like caspases.[7] Nimodipine also exerts anti-inflammatory effects by inhibiting the activation of microglia and the subsequent release of pro-inflammatory cytokines.[1][3]
This compound: A Multi-faceted Approach to Neuroprotection
This compound maleate's neuroprotective effects appear to be multifactorial. While it is known as a vasodilator, its direct neuronal effects are significant. Studies have shown that this compound can protect neurons against OGD-induced injury by preserving mitochondrial function.[4] This includes stabilizing the mitochondrial membrane potential and enhancing ATP production.[4]
Furthermore, this compound effectively suppresses oxidative stress by reducing the production of ROS and lipid peroxidation, while boosting the activity of endogenous antioxidant enzymes like SOD.[4] A key aspect of its neuroprotective mechanism is the inhibition of inflammation. This compound has been shown to suppress the activation of microglia, thereby reducing the release of detrimental pro-inflammatory cytokines.[9] By mitigating both oxidative stress and inflammation, this compound helps to prevent the activation of apoptotic pathways, leading to increased neuronal survival.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the neuroprotective effects of this compound and nimodipine in an in vitro model of neuronal injury.
Conclusion
Both this compound and nimodipine demonstrate significant neuroprotective properties through distinct yet potentially complementary mechanisms. Nimodipine's well-defined role in preventing calcium overload is a cornerstone of its efficacy, supplemented by its influence on pro-survival signaling pathways. This compound offers a broader spectrum of action, targeting mitochondrial function, oxidative stress, and neuroinflammation.
The available data suggests that both compounds are promising candidates for the treatment of ischemic neuronal injury. However, direct comparative studies under identical experimental conditions are warranted to definitively establish their relative efficacy. Future research should also explore the potential synergistic effects of a combined therapeutic approach. This guide serves as a foundational resource to inform and direct such future investigations in the pursuit of more effective neuroprotective strategies.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. mdpi.com [mdpi.com]
- 3. Nimodipine protects dopaminergic neurons against inflammation-mediated degeneration through inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound maleate protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of nimodipine and lithium against aluminum-induced cell death and oxidative stress in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nimodipine promotes neurite outgrowth and protects against neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nimodipine-Dependent Protection of Schwann Cells, Astrocytes and Neuronal Cells from Osmotic, Oxidative and Heat Stress Is Associated with the Activation of AKT and CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-inflammatory mechanism of compound K in activated microglia and its neuroprotective effect on experimental stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of nimodipine and nifedipine in the NGF-differentiated PC12 cells exposed to oxygen-glucose deprivation or trophic withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Synergistic Neuroprotective Effects of Cinepazide in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective strategies following ischemic brain injury is a critical focus of neurological research. Cinepazide, a vasodilator with calcium channel blocking properties, has demonstrated potential in improving cerebral blood flow and offering neuroprotection. This guide provides a comparative analysis of the synergistic effects of this compound when combined with other neuroprotective agents, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven overview to inform future research and drug development in the field of neuroprotection.
I. Comparative Efficacy of this compound Combination Therapies
Clinical and preclinical studies have explored the enhanced therapeutic benefits of combining this compound with other neuroprotective agents. The following tables summarize the quantitative outcomes from key studies, providing a direct comparison of their efficacy.
Table 1: Clinical Outcome Measures in Acute Ischemic Stroke Patients
| Treatment Group | Primary Outcome Measure | Result | p-value | Source |
| This compound Maleate + Edaravone | Overall Treatment Efficacy Rate | 94.00% | <0.05 | [1] |
| Control (Edaravone alone) | Overall Treatment Efficacy Rate | 74.00% | <0.05 | [1] |
| This compound Maleate + Citicoline Sodium | Proportion of patients with mRS ≤ 2 at day 90 | 60.9% | 0.0004 | [2] |
| Placebo + Citicoline Sodium | Proportion of patients with mRS ≤ 2 at day 90 | 50.1% | 0.0004 | [2] |
| This compound Maleate + Citicoline Sodium | Proportion of patients with Barthel Index ≥ 95 at day 90 | 53.4% | 0.0230 | [2] |
| Placebo + Citicoline Sodium | Proportion of patients with Barthel Index ≥ 95 at day 90 | 46.7% | 0.0230 | [2] |
Table 2: Neurofunctional and Biomarker Changes in Acute Ischemic Stroke Patients (this compound Maleate + Edaravone vs. Edaravone Alone)
| Biomarker/Score | Combination Therapy | Control Group (Edaravone alone) | Change | Source |
| Nerve Growth Factor (NGF) | Increased | Less pronounced increase | Enhanced neuronal repair | [1] |
| Neuron-Specific Enolase (NSE) | Decreased | Less pronounced decrease | Reduced neuronal damage | [1] |
| S100-β | Decreased | Less pronounced decrease | Reduced glial cell damage | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced | Less pronounced reduction | Anti-inflammatory effect | [1] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Reduced | Less pronounced reduction | Anti-inflammatory effect | [1] |
| Interleukin-10 (IL-10) | Elevated | Less pronounced elevation | Anti-inflammatory effect | [1] |
| Activities of Daily Living (ADL) Scores | More pronounced improvement | Significant improvement | Enhanced functional recovery | [1] |
| National Institutes of Health Stroke Scale (NIHSS) Scores | Greater reduction | Significant reduction | Amelioration of neurological deficits | [1] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols from the cited studies.
Clinical Trial of this compound Maleate and Edaravone in Acute Ischemic Stroke
-
Study Design: A retrospective investigation involving 100 patients diagnosed with acute ischemic stroke (AIS).[1]
-
Patient Population: Patients were segregated into a control group (n=50) and an observation group (n=50).[1]
-
Treatment Regimen:
-
Outcome Measures:
-
Cerebral blood flow velocity in the middle cerebral artery (MCA) and anterior cerebral artery (ACA).[1]
-
Neurofunctional markers: Nerve Growth Factor (NGF), Neuron-Specific Enolase (NSE), and S100-β.[1]
-
Serum inflammatory factors: Tumor Necrosis Factor-alpha (TNF-α), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-10 (IL-10).[1]
-
Functional outcomes: Activities of Daily Living (ADL) scores and National Institutes of Health Stroke Scale (NIHSS) scores.[1]
-
Overall treatment efficacy and monitoring of adverse reactions.[1]
-
Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial of this compound Maleate in Acute Ischemic Stroke
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[2]
-
Patient Population: 937 patients with acute ischemic stroke.[2]
-
Treatment Regimen:
-
Outcome Measures:
-
Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS) score of ≤ 2 on day 90.[2]
-
Secondary Efficacy Endpoint: The proportion of patients with a Barthel Index of ≥ 95 on day 90.[2]
-
Safety Evaluation: Recording of all adverse events (AEs), monitoring of laboratory parameters and vital signs, and electrocardiogram.[2]
-
III. Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: Synergistic mechanisms of this compound and Edaravone.
Caption: Combined therapeutic targeting of the ischemic cascade.
Caption: Workflow of a randomized controlled clinical trial.
References
Validating the specificity of Cinepazide's interaction with its molecular target
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cinepazide's interaction with its potential molecular targets. Due to a lack of specific binding affinity data for this compound in publicly available literature, this guide focuses on a qualitative comparison of its multi-target profile against the specificity of well-characterized inhibitors of the pathways it is suggested to modulate. The experimental data for these alternative compounds are presented to offer a benchmark for evaluating molecular specificity.
Introduction to this compound's Mechanism of Action
This compound is a vasoactive agent that has been used in the management of cerebrovascular disorders. Its therapeutic effects are attributed to a multi-target mechanism of action rather than a single, highly specific molecular interaction. The primary reported mechanisms include:
-
Weak Calcium Channel Blockade: this compound is suggested to act as a mild calcium channel antagonist, contributing to the relaxation of vascular smooth muscle and subsequent vasodilation.
-
Phosphodiesterase (PDE) Inhibition: By inhibiting phosphodiesterases, this compound can increase intracellular levels of cyclic adenosine monophosphate (cAMP), leading to vasodilation.
-
Potentiation of Adenosine Signaling: this compound has been shown to enhance the effects of endogenous adenosine. This is achieved by retarding the degradation of adenosine, likely through the inhibition of adenosine deaminase, and by inhibiting the cellular uptake of adenosine via nucleoside transporters. An early study indicated these effects occur at concentrations between 30 µM and 300 µM[1].
This multifaceted activity profile suggests that this compound's clinical effects may arise from a synergistic action on multiple targets, rather than high-affinity binding to a single receptor or enzyme.
Comparative Analysis of Target Specificity
To contextualize the specificity of this compound, this section presents quantitative data for selective inhibitors of the molecular targets and pathways that this compound is suggested to modulate. The following tables summarize the half-maximal inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (Kd) values for these compounds. Lower values are indicative of higher potency and, when compared across different targets, can indicate higher specificity.
Note: The absence of quantitative data for this compound prevents a direct comparison.
Table 1: Selective Phosphodiesterase (PDE) Inhibitors
| Compound | PDE Isoform(s) Targeted | IC50 / Ki | Reference(s) |
| Sildenafil | PDE5 | IC50: 5.22 nM | [2] |
| Tadalafil | PDE5 | IC50: 1.8 nM | [2] |
| Vardenafil | PDE5 | IC50: 0.7 nM | [2] |
| Rolipram | PDE4 | IC50: ~1 µM | [3] |
| Luteolin | Non-selective PDE1-5 | Ki: 9.5-15.0 µM | [2] |
| IBMX | Non-selective PDE | IC50: 6.5-31.7 µM | [2] |
Table 2: L-Type Calcium Channel Blockers
| Compound | Channel Subtype(s) | Kd / IC50 | Reference(s) |
| Nitrendipine | L-type (inactivated state) | Kd: 0.36 nM | [4] |
| Nitrendipine | L-type (resting state) | Kd: ~700 nM | [4] |
| Nitrendipine | IC50: 23 nM (inhibition of contraction) | [5] | |
| Isradipine | L-type (Cav1.2) | Lower nM range (state-dependent) | [6] |
| Amlodipine | L-type | ||
| Verapamil | L-type | ||
| Diltiazem | L-type |
Table 3: Adenosine Deaminase (ADA) Inhibitors
| Compound | ADA Isoform(s) | Ki | Reference(s) |
| Pentostatin (Deoxycoformycin) | ADA | 2.5 pM | [7] |
| Coformycin | ADA | 10 pM | [8] |
| 1-Deazaadenosine | ADA | 0.66 µM | [7][8] |
| EHNA hydrochloride | ADA & PDE2 | IC50: 4 µM (PDE2) | [7] |
| Theophylline | ADA (non-competitive) | 56 µM (low conc.), 201 µM (high conc.) | [9] |
Table 4: Nucleoside Transporter (NT) Inhibitors
| Compound | Transporter(s) Targeted | IC50 | Reference(s) |
| Draflazine | ENT1 | ~0.5 µM (functional) | [10] |
| R75231 | ENT1 | 2.2 nM (binding) | [10] |
| Dipyridamole | ENT1/ENT2 | ||
| Abacavir | ENT1 / ENT2 | 110 µM / 220 µM | [11] |
Experimental Protocols for Validating Target Specificity
Validating the specificity of a small molecule's interaction with its molecular target is a critical step in drug development. A multi-pronged approach employing various biochemical and cell-based assays is typically required.
Radioligand Binding Assays
This method is used to determine the affinity of a compound for a specific receptor or enzyme.
-
Objective: To quantify the binding affinity (Kd or Ki) of a test compound to its purified target protein.
-
General Protocol:
-
A specific radiolabeled ligand with known high affinity for the target is incubated with a preparation of the target protein (e.g., purified protein, cell membrane homogenates).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the target.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., by filtration).
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
-
Enzyme Inhibition Assays
This assay is used to measure the ability of a compound to inhibit the activity of a specific enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme (e.g., phosphodiesterase, adenosine deaminase).
-
General Protocol:
-
The purified enzyme is incubated with its specific substrate in a suitable buffer system.
-
The reaction is initiated, and the rate of product formation or substrate consumption is measured over time (e.g., by spectrophotometry, fluorescence, or luminescence).
-
The assay is repeated with the addition of varying concentrations of the test inhibitor.
-
The enzyme activity at each inhibitor concentration is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.
-
Objective: To confirm that a compound binds to its intended target within intact cells.
-
General Protocol:
-
Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
Following the heat challenge, the cells are lysed (if not already), and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting or mass spectrometry.
-
Binding of the compound to its target protein stabilizes it, resulting in a higher melting temperature. This is observed as more of the target protein remaining soluble at higher temperatures in the compound-treated samples compared to the vehicle control.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical workflow for validating target specificity and the signaling pathway modulated by phosphodiesterase inhibitors.
Caption: Workflow for Validating Small Molecule Target Specificity.
References
- 1. Interaction of this compound with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effects of PDE4 Pathway Inhibition in Rat Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nucleoside transport inhibition and platelet aggregation in human blood: R75231 and its enantiomers, draflazine and R88016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Cinepazide: A Guide for Laboratory Professionals
The proper disposal of Cinepazide and its associated waste is critical for ensuring laboratory safety and environmental protection. Due to its inherent hazards, particularly its high toxicity to aquatic life, strict adherence to established protocols is mandatory. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research environment, in accordance with general hazardous waste regulations.
Hazard Identification and Classification
This compound maleate is classified as hazardous, primarily due to its environmental and acute oral toxicity. Researchers must handle this compound with appropriate care, utilizing personal protective equipment (PPE) and following all safety precautions outlined in the Safety Data Sheet (SDS).
Table 1: Summary of this compound Maleate Hazards
| Hazard Class | GHS Code | Hazard Statement | Precautionary Statement | Source |
|---|---|---|---|---|
| Acute Oral Toxicity | H302 | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. | P273: Avoid release to the environment. | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. | [1] |
| Disposal Requirement | - | - | P501: Dispose of contents/container to an approved waste disposal plant. |[1] |
Regulatory Compliance
The disposal of this compound falls under federal and state environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste through the Resource Conservation and Recovery Act (RCRA).[2][3] Under these regulations, chemical waste that is toxic to aquatic life, like this compound, must be managed as hazardous waste. Key regulatory points include:
-
Prohibition of Drain Disposal : The EPA's Subpart P rule for healthcare facilities explicitly forbids flushing hazardous waste pharmaceuticals down drains.[2]
-
Mandatory Treatment : Hazardous pharmaceutical waste is required to be treated at a permitted facility, with incineration being a common method, before final disposal.[2][3]
-
Generator Responsibility : The laboratory or institution that generates the waste is responsible for its proper classification, handling, and disposal.[4]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of pure this compound, solutions containing this compound, and contaminated lab materials.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
-
Before handling the chemical or its waste, ensure you are wearing standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
Step 2: Segregate and Collect Hazardous Waste
-
Solid Waste : Collect unused or expired this compound powder, along with any grossly contaminated items (e.g., weigh boats, contaminated wipes), in a dedicated hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste : Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not pour any amount of this compound solution down the sink or drain.[2]
-
Empty Containers : The original container of this compound must also be disposed of as hazardous waste, as it cannot be fully decontaminated.[1]
-
Spill Cleanup : In case of a spill, collect the material as instructed in the SDS (P391: Collect spillage) and place it in the designated hazardous waste container.[1]
Step 3: Label Waste Containers Correctly
-
Label the waste container clearly with the words "Hazardous Waste."
-
Identify the contents, listing "this compound" as the primary component.
-
Specify the associated hazards (e.g., "Toxic to Aquatic Life," "Acutely Toxic").
-
Ensure the container is kept closed except when adding waste.
Step 4: Store Waste Securely
-
Store the sealed hazardous waste container in a designated satellite accumulation area or central storage location.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[1]
Step 5: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
-
The waste must be transported and disposed of by a licensed hazardous waste management company that uses an approved treatment and disposal facility.[1] This ensures compliance with EPA and local regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guidance for Handling Cinepazide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Cinepazide, a vasodilator agent. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear two pairs of powder-free, chemical-resistant gloves. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1][2] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][3] |
| Eye Protection | Goggles or Face Shield | Use chemical splash goggles or a face shield to protect against splashes.[3][4] |
| Respiratory Protection | Respirator or Mask | For handling powders or creating aerosols, an N-95 or N-100 particle mask is recommended. In case of a large spill, a chemical cartridge-type respirator is necessary.[1] Surgical masks offer little protection and should not be used.[1] |
| Head and Shoe Covers | Covers | Hair and shoe covers should be used to prevent contamination of the work area.[1] |
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature (Powder) | -20°C | [5] |
| Storage Temperature (in Solvent) | -80°C | [5] |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed (H302) | [5] |
| Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long-lasting effects (H410) | [5] |
Experimental Protocols: Handling and Disposal Plans
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
-
Preparation :
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area, such as a chemical fume hood or biological safety cabinet, is clean and certified.
-
Have a spill kit readily accessible.
-
-
Handling :
-
Wear the appropriate PPE as specified in the table above.
-
When weighing the powder, do so in a ventilated enclosure to avoid dust formation.
-
Handle the substance with care to avoid contact with skin, eyes, and inhalation of dust or aerosols.[5]
-
Do not eat, drink, or smoke in the area where this compound is handled.[5][6]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin after handling.[5]
-
Decontaminate all surfaces and equipment used.
-
Properly dispose of all contaminated PPE and waste materials according to the disposal plan.
-
Disposal Plan for this compound Waste
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation :
-
Collect all waste contaminated with this compound, including unused product, empty containers, and disposable PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Inactivation (if applicable and feasible) :
-
For small spills, collect the spillage for disposal.[5]
-
-
Disposal :
-
Dispose of the sealed hazardous waste container through an approved waste disposal plant or a licensed hazardous waste management company.[5]
-
Do not dispose of this compound in the regular trash or pour it down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound safely.
References
- 1. pppmag.com [pppmag.com]
- 2. osha.gov [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. worksafebc.com [worksafebc.com]
- 5. This compound maleate|26328-04-1|MSDS [dcchemicals.com]
- 6. This compound Maleate 26328-04-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
